molecular formula C41H60O11 B605700 Avermectin B1a monosaccharide

Avermectin B1a monosaccharide

Cat. No.: B605700
M. Wt: 728.9 g/mol
InChI Key: ZBVWYDMYMRLKIV-OESCZRLOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avermectin B1a monosaccharide is a macrolide anthelmintic and monosaccharide form of avermectin B1a. It is lethal to C. elegans with a minimum active concentration (MAC) value of 0.1 μM. This compound also stimulates conductance in isolated shore crab muscle.>This compound is a macrolide anthelmintic and monosaccharide form of avermectin B1a.

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWYDMYMRLKIV-OESCZRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029459
Record name MSB 1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Avermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the origin of Avermectin B1a monosaccharide, a crucial intermediate in the biosynthesis of the potent anthelmintic agent, Avermectin B1a. We will delve into the biosynthetic pathway, present relevant quantitative data, detail experimental protocols, and visualize key processes.

Introduction: Avermectin and its Significance

Avermectins are a class of 16-membered macrocyclic lactones renowned for their powerful anthelmintic and insecticidal properties.[1][2] These natural products are generated through fermentation by the soil actinomycete, Streptomyces avermitilis.[1][3] The discovery of avermectin, a family of eight related compounds (A1a/b, A2a/b, B1a/b, B2a/b), was a landmark achievement, earning William C. Campbell and Satoshi Ōmura the 2015 Nobel Prize in Physiology or Medicine.[1][4]

Among these, Avermectin B1a is the most biologically active component.[3][4] Structurally, it consists of a complex polyketide-derived aglycone to which a disaccharide of L-oleandrose is attached at the C13 position.[2][5] The this compound is the intermediate form of this molecule, possessing only a single L-oleandrose sugar moiety. It can be formed as a natural intermediate during biosynthesis or derived in the lab through selective hydrolysis of the parent compound.[6]

The Biosynthetic Origin of Avermectin B1a

The production of Avermectin B1a is a complex, multi-stage process orchestrated by a dedicated gene cluster within S. avermitilis.[1][7] The pathway can be dissected into four primary stages: aglycone synthesis, aglycone modification, sugar synthesis, and finally, glycosylation.

Stage 1: Polyketide Synthesis of the Aglycone Core

The backbone of avermectin is assembled by a type I polyketide synthase (PKS) system.[1][7]

  • Initiation : The synthesis begins with a starter unit. For the "a" series, including B1a, this is 2-methylbutyryl-CoA, derived from the amino acid isoleucine. The "b" series uses isobutyryl-CoA, derived from valine.[1][8][9]

  • Elongation : The PKS complex, comprising four large proteins (AVES 1-4), sequentially adds seven acetate units (from malonyl-CoA) and five propionate units (from methylmalonyl-CoA).[1][9][10]

  • Cyclization : The completed polyketide chain is released from the PKS and cyclized to form the characteristic 16-membered macrocyclic lactone ring.[1]

Stage 2: Modification of the Aglycone

Following its synthesis, the aglycone undergoes several enzymatic modifications to achieve its final structure.

  • Furan Ring Formation : The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of a furan ring between C6 and C8.[1]

  • Reduction : AveF, an NAD(P)H-dependent ketoreductase, reduces the keto group at the C5 position to a hydroxyl group.[1]

  • Dehydration & Methylation : The enzymes AveC and AveD act on the aglycone, influencing the final structure to produce the different avermectin series ("A" or "B", "1" or "2").[1]

Stage 3: Synthesis of L-oleandrose

Concurrently, a separate set of enzymes encoded by the aveBII-BVIII genes synthesizes the deoxysugar L-oleandrose and activates it by converting it to the sugar nucleotide dTDP-L-oleandrose.[1][7]

Stage 4: Stepwise Glycosylation

This is the final and most critical stage for the origin of the monosaccharide.

  • First Glycosylation : The glycosyltransferase enzyme, AveBI , transfers a single activated L-oleandrose molecule from dTDP-L-oleandrose to the C13-hydroxyl group of the modified avermectin aglycone. The product of this reaction is this compound. [7][11][12]

  • Second Glycosylation : AveBI is an iterative glycosyltransferase. It then catalyzes a second, separate reaction, adding another L-oleandrose molecule to the 4'-hydroxyl group of the first sugar. This forms the final disaccharide chain, completing the biosynthesis of Avermectin B1a.[11][12]

Therefore, the this compound is a naturally occurring, essential biosynthetic intermediate.

Avermectin Biosynthesis Pathway cluster_precursors Precursors cluster_pks Aglycone Synthesis cluster_modification Aglycone Modification cluster_sugar Sugar Synthesis cluster_glycosylation Glycosylation starter 2-Methylbutyryl-CoA PKS Polyketide Synthase (AVES 1-4) starter->PKS extenders Malonyl-CoA & Methylmalonyl-CoA extenders->PKS Aglycone_initial Initial Aglycone PKS->Aglycone_initial Modification Enzymatic Steps (AveE, AveF, AveC, AveD) Aglycone_initial->Modification Aglycone_modified Avermectin B1a Aglycone Modification->Aglycone_modified GT Glycosyltransferase (AveBI) Aglycone_modified->GT Sugar_synthesis aveBII-BVIII genes Sugar_activated dTDP-L-oleandrose Sugar_synthesis->Sugar_activated Sugar_activated->GT Monosaccharide Avermectin B1a Monosaccharide GT->Monosaccharide 1st Glycosylation Disaccharide Avermectin B1a (Final Product) GT->Disaccharide 2nd Glycosylation Monosaccharide->GT Iterative Step

Caption: Biosynthetic pathway of Avermectin B1a in S. avermitilis.

Quantitative Data on Avermectin Production

The yield of avermectin is highly dependent on the strain of S. avermitilis and the fermentation conditions. The following table summarizes production titers reported in various studies.

S. avermitilis StrainFermentation ConditionsProductTiterReference
NRRL 816514 days, 28°C, pH 7.3 ± 2Avermectin17.5 mg/L[5]
ATCC 312679 days, 30°C, 10% inoculumAvermectin B1 (a+b)28 mg/L[5]
Not SpecifiedpH 7.5 ± 1, 28-30°CAvermectin B1a2400 ± 200 mg/L[5]

Experimental Protocols

Production of this compound via Acid Hydrolysis

This compound can be produced in a laboratory setting by the controlled acid-catalyzed alcoholysis of the parent Avermectin B1a, which selectively cleaves the terminal oleandrose unit.

Objective: To selectively hydrolyze Avermectin B1a to yield this compound.

Materials:

  • Avermectin B1a

  • 2-Propanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Methodology:

  • Dissolve Avermectin B1a in 2-propanol.

  • Add concentrated H₂SO₄ to the solution to a final concentration of 1% (v/v).[13]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the conversion of the starting material into the monosaccharide product.

  • Once the reaction has reached the desired conversion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the products using an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to isolate the this compound from unreacted starting material and the aglycone byproduct.[13]

  • Confirm the structure of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrolysis Workflow A 1. Dissolve Avermectin B1a in 2-Propanol B 2. Add 1% H₂SO₄ A->B C 3. Stir and Monitor (TLC/HPLC) B->C D 4. Neutralize and Extract C->D E 5. Purify via Column Chromatography D->E F 6. Isolate Avermectin B1a Monosaccharide E->F G 7. Characterize (MS, NMR) F->G

Caption: Experimental workflow for producing this compound.

In Vitro Enzymatic Assay of the Glycosyltransferase AveBI

This protocol describes a method to characterize the activity of the AveBI enzyme, confirming its role in the glycosylation process.

Objective: To biochemically demonstrate the iterative glycosylation activity of the AveBI enzyme.

Materials:

  • Purified AveBI enzyme

  • Avermectin B1a aglycone

  • dTDP-L-oleandrose (sugar donor)

  • Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors)

  • Avermectin B1a (for reversibility assay)

  • Thymidine diphosphate (TDP) (for reversibility assay)

Methodology for Forward Reaction:

  • Prepare a reaction mixture containing the Avermectin B1a aglycone substrate, the dTDP-L-oleandrose sugar donor, and the purified AveBI enzyme in the reaction buffer.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).[12]

  • Take aliquots at various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Quench the reaction in the aliquots (e.g., by adding a strong acid or organic solvent).

  • Analyze the products by HPLC or LC-MS to detect the formation of the this compound and, subsequently, the fully glycosylated Avermectin B1a.

Methodology for Reversibility Assay:

  • Prepare a reaction mixture by co-incubating 100 µM of Avermectin B1a with 2 mM TDP and 12 µM of the AveBI enzyme.[12]

  • Incubate the mixture overnight at 30°C.[12]

  • Analyze the reaction products by HPLC or LC-MS. The presence of this compound would demonstrate the reversibility of the second glycosylation step.[12]

References

Avermectin B1a monosaccharide CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Avermectin B1a monosaccharide, a significant derivative of the potent anthelmintic agent, Avermectin B1a. This document details its chemical identity, physicochemical properties, and provides an experimental protocol for its preparation via acid hydrolysis. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound, identified by the CAS Number 71831-09-9 , is a macrocyclic lactone formed by the selective hydrolysis of the terminal oleandrose sugar from Avermectin B1a.[1][2] This structural modification results in a compound with distinct biological and chemical characteristics. It is known to be a potent inhibitor of nematode larval development, although it does not exhibit the paralytic activity of its parent compound.[1]

Chemical Structure
  • IUPAC Name: (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one[]

  • Synonyms: 4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-avermectin A1a, 5-O-Demethyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-glucopyranosyl)avermectin A1a, MSB 1a[]

Physicochemical Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 71831-09-9[4]
Molecular Formula C41H60O11[]
Molecular Weight 728.91 g/mol []
Appearance White Solid[]
Boiling Point 861.8 ± 65.0 °C at 760 mmHg (Predicted)[]
Density 1.2 ± 0.1 g/cm³ (Predicted)[]
pKa 12.42 ± 0.70 (Predicted)[5]
Solubility Soluble in Ethanol, Methanol, DMF, DMSO[]

Experimental Protocols

Preparation of this compound via Acid Hydrolysis

This protocol details the generation and isolation of this compound from Avermectin B1a through acid-catalyzed hydrolysis.

Materials:

  • Avermectin B1a

  • Acetonitrile (ACN)

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Sodium Hydroxide (NaOH)

  • 10 mM Ammonium Acetate (NH4OAc) in Water

  • Preparative HPLC system

  • Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size) or equivalent

Procedure:

  • Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.

  • Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution.

  • Incubation: Allow the reaction mixture to stand for 24 hours at room temperature.

  • Neutralization: Add 100 mL of 0.5 M NaOH to neutralize the solution, followed by the addition of another 100 mL of acetonitrile.

  • Purification by Preparative HPLC:

    • Mobile Phase A: 10 mM NH4OAc in H2O

    • Mobile Phase B: Acetonitrile (100%)

    • Flow Rate: 200 mL/min

    • Gradient:

      • 0 min: 55% B

      • 41 min: 77% B

      • 42 min: 100% B

      • 47 min: 100% B

  • Fraction Collection and Analysis: Collect the fractions corresponding to this compound. Analyze the collected fractions for purity.[6]

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the laboratory preparation of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_end Final Product start Avermectin B1a in Acetonitrile hydrolysis Acid Hydrolysis (0.5 M HCl, 24h) start->hydrolysis Add HCl neutralization Neutralization (0.5 M NaOH) hydrolysis->neutralization Add NaOH prep_hplc Preparative HPLC (AQ-C18 Column) neutralization->prep_hplc Inject Sample end This compound prep_hplc->end Collect Fractions

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. The compiled data on its chemical properties, along with a detailed experimental protocol for its synthesis, serves as a valuable resource for further investigation into its biological activity and potential applications. The provided workflow visualization offers a clear and concise summary of the synthetic process.

References

Molecular weight and formula of Avermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Avermectin B1a monosaccharide, a key derivative of the potent anthelmintic and insecticidal agent, Avermectin B1a. This document details its physicochemical properties, experimental protocols for its preparation and characterization, and insights into its biological mechanism of action.

Physicochemical Properties of this compound

This compound is a semi-synthetic macrolide produced by the selective acid hydrolysis of the terminal oleandrose sugar from Avermectin B1a.[1] This modification results in a potent inhibitor of nematode larval development, though it is devoid of the paralytic activity observed with the parent compound.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C41H60O11[1][2][3][4]
Molecular Weight 728.9 g/mol [1][4]
Exact Mass 728.4136[2]
Elemental Analysis C: 67.56%, H: 8.30%, O: 24.14%[2]
CAS Number 71831-09-9[1][2]

Experimental Protocols

Generation of this compound via Acid Hydrolysis

This protocol describes the controlled acid hydrolysis of Avermectin B1a to yield its monosaccharide derivative.

Materials:

  • Avermectin B1a (1.0 g)[5]

  • Acetonitrile (ACN)[5]

  • 0.5 M Hydrochloric Acid (HCl)[5]

  • 0.5 M Sodium Hydroxide (NaOH)[5]

  • Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size)[5]

  • 10 mM Ammonium Acetate (NH4OAc) in Water (H2O)[5]

Procedure:

  • Dissolve 1.0 g of Avermectin B1a in 100 mL of ACN.[5]

  • Add 100 mL of 0.5 M HCl to the solution and stir for 24 hours.[5]

  • Neutralize the reaction by adding 100 mL of 0.5 M NaOH.[5]

  • Add an additional 100 mL of ACN to the neutralized solution.[5]

  • Separate the resulting degradation product using a gradient elution on an Ultimate AQ-C18 column at room temperature.[5]

  • The mobile phase consists of a gradient of 10 mM NH4OAc in H2O (Mobile Phase A) and ACN (Mobile Phase B).[5]

  • The gradient elution is performed at a flow rate of 200 mL/min as follows:

    • 0 min: 55% B

    • 41 min: 77% B

    • 42 min: 100% B

    • 47 min: 100% B[5]

Characterization by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity and purity of the synthesized this compound can be confirmed using LC-HRMS and NMR.

Instrumentation:

  • Liquid chromatography-high resolution mass spectrometer (LC-HRMS)[5]

  • Nuclear magnetic resonance (NMR) spectrometer (for 1D and 2D spectra)[5]

LC-HRMS Analysis:

  • Analyze the forced degraded samples using a gradient elution on an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size).[5]

  • Employ positive ionization mode (ESI+) for mass spectrometry data collection.[5]

  • Set the mass spectrometer parameters as follows:

    • Capillary voltage: 3.0 kV

    • Sampling cone voltage: 40 V

    • Source temperature: 100 °C

    • Cone gas flow rate: 50 L/h

    • Desolvation gas flow rate: 600 L/h at 350 °C[5]

  • Obtain a full MS scan within the mass range of 50–1200 Da.[5]

  • The identity of monosaccharide B1a is confirmed by the loss of a single saccharide unit from Avermectin B1a.[5]

NMR Analysis:

  • Acquire 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectra.[5]

  • Compare the spectra of the product with that of the starting Avermectin B1a.

  • The absence of the signals corresponding to the second saccharide unit in the product's spectra, along with key chemical shift changes at H-4′ and C-4′, confirms the formation of the monosaccharide.[5]

Visualizations

Experimental Workflow: Generation and Analysis of this compound

G cluster_generation Generation cluster_analysis Analysis A Dissolve Avermectin B1a in ACN B Acid Hydrolysis with HCl A->B C Neutralization with NaOH B->C D Preparative Chromatography C->D E LC-HRMS Analysis D->E F NMR Spectroscopy (1D & 2D) D->F G Structure Confirmation E->G F->G Avermectin Avermectin GluCl Glutamate-Gated Chloride Channel Avermectin->GluCl Enhances Glutamate Effect Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis of Neuromuscular Systems Hyperpolarization->Paralysis

References

An In-depth Technical Guide to the Mechanism of Action of Avermectin B1a Monosaccharide in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin B1a, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a potent anthelmintic agent widely used to control nematode parasites.[1][2] Its primary mechanism of action in nematodes involves the irreversible activation of invertebrate-specific glutamate-gated chloride channels (GluCls).[3][4][5] This action leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cell membranes. The resulting disruption in neurotransmission leads to a state of flaccid paralysis, ultimately causing the death of the nematode through starvation and inability to maintain its position in the host.[6][7][8] While it can also interact with GABA-gated chloride channels, its high affinity for invertebrate-specific GluCls provides a degree of selective toxicity.[2] Resistance to avermectins is an emerging concern, primarily associated with alterations in the target channel subunits and the upregulation of drug efflux pumps like P-glycoproteins.[9][10]

Primary Molecular Target: Invertebrate-Specific Ligand-Gated Chloride Channels

The primary targets for Avermectin B1a in nematodes are members of the Cys-loop ligand-gated ion channel superfamily.[3] These channels are crucial for inhibitory neurotransmission.

Glutamate-Gated Chloride Channels (GluCls)

GluCls are pentameric channels found exclusively in protostome invertebrates, including nematodes and arthropods.[7][11] In nematodes, they are located on the membranes of neurons and pharyngeal muscle cells.[5][7] Activation of these channels by the neurotransmitter glutamate allows the influx of chloride ions, which hyperpolarizes the cell membrane and inhibits cell firing, thus playing a critical role in controlling locomotion and feeding.[8][11] The specificity of Avermectin B1a for these invertebrate channels is a cornerstone of its therapeutic index, as vertebrates do not possess close GluCl homologues.[7]

Gamma-Aminobutyric Acid (GABA) Gated Chloride Channels

Avermectin B1a can also interact with GABA-gated chloride channels (GABA-A receptors).[2][12] It can act as a partial agonist or a positive allosteric modulator of these channels, potentiating the effect of GABA.[12][13] In nematodes, this interaction contributes to the overall paralytic effect by enhancing inhibitory GABAergic neurotransmission.[14][15] However, the sensitivity of nematode GluCls to avermectins is significantly higher than that of their GABA receptors, establishing GluCls as the primary target.[16]

Molecular Mechanism of Action

Allosteric Modulation and Channel Gating

Avermectin B1a does not bind to the glutamate binding site (the orthosteric site). Instead, it binds to an allosteric site located in the transmembrane domain, at the interface between adjacent subunits.[7][11] This binding event induces a conformational change that stabilizes the open state of the channel, leading to a persistent and essentially irreversible activation.[4][11] This results in a continuous influx of chloride ions (Cl⁻) down their electrochemical gradient, independent of neurotransmitter binding.[2][5]

Resultant Physiological Effects

The massive influx of Cl⁻ drives the cell's membrane potential to a more negative state (hyperpolarization). This has two major consequences for the nematode:

  • Pharyngeal Paralysis: The pharyngeal muscles, which are responsible for feeding, are inhibited. This leads to starvation.[5][7]

  • Somatic Musculature Paralysis: Hyperpolarization of motor neurons and muscle cells prevents the generation of action potentials required for movement. This results in a flaccid paralysis, preventing the nematode from moving, feeding, and reproducing.[8][14][15][17]

The overall effect is immobilization and eventual death of the parasite.[2]

Mechanisms of Resistance

The emergence of anthelmintic resistance is a significant threat to parasite control. The primary mechanisms of resistance to Avermectin B1a in nematodes include:

Alterations in Target Channels

Mutations in the genes encoding the subunits of GluCls (e.g., glc-1, avr-14, avr-15 in C. elegans) can lead to high levels of resistance.[10][18] These mutations can reduce the binding affinity of avermectins to the channel, rendering the drug less effective at activating it.[18]

Role of ABC Transporters (P-glycoproteins)

P-glycoproteins (P-gps) are ATP-binding cassette (ABC) transporters that function as drug efflux pumps.[19] Overexpression of P-gps in the cell membranes of resistant nematodes can actively transport avermectins out of the cells, reducing the intracellular drug concentration at the target GluCls.[20][21][22] This prevents the drug from reaching the effective concentrations needed to activate the channels.[9] The multidrug resistance reversing agent, verapamil, has been shown to increase the efficacy of ivermectin, supporting the role of P-gps in resistance.[21]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Avermectin B1a and its close analogue, ivermectin, from various studies. Direct data for the monosaccharide form is often grouped with the parent compound in biological assays.

CompoundOrganism/SystemAssay TypeValueReference
Avermectin B1a Rat Cerebellar Neurons[³H]AVM B1a BindingKᴅ (high affinity): 5 nM[23]
Rat Cerebellar Neurons[³H]AVM B1a BindingKᴅ (low affinity): 815 nM[23]
Rat Cerebellar Neurons³⁶Cl⁻ Influx (Activation)Effective at 3 - 100 nM[23]
Rat Cerebellar Neurons³⁶Cl⁻ Influx (Inhibition)IC₅₀: ~866 nM[23]
Avermectin Bursaphelenchus xylophilusNematicidal ActivityLC₅₀: 6.746 µM[24][25]
Ivermectin C. elegans[³⁵S]Ivermectin BindingKᴅ: ~3 pM[18]
C. elegans (triple mutant)Motility Assay~4,000-fold resistant[18]
C. elegansGluCl Current ActivationEC₅₀ correlates with LD₉₅[26]

Key Experimental Protocols

Electrophysiological Analysis of GluCl Channel Function

This method directly measures the ion flow through channels in response to the drug.

  • Objective: To characterize the effect of Avermectin B1a on nematode GluCls.

  • Methodology:

    • Expression System: The cRNAs encoding nematode GluCl subunits (e.g., from C. elegans or H. contortus) are injected into Xenopus laevis oocytes.[3][26] The oocytes translate the cRNA and express functional GluCl channels on their plasma membrane.

    • Two-Electrode Voltage Clamp (TEVC): The oocyte is impaled with two microelectrodes. One measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -60 mV).

    • Drug Application: The oocyte is perfused with a control buffer, followed by a buffer containing glutamate to measure the baseline channel response. Subsequently, the oocyte is perfused with a buffer containing Avermectin B1a at various concentrations.

    • Data Acquisition: The inward current generated by the influx of chloride ions through the activated channels is recorded. Dose-response curves are generated by plotting the current amplitude against the drug concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[26]

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᴅ) of Avermectin B1a to its receptor.

  • Objective: To quantify the binding characteristics of Avermectin B1a to nematode membrane preparations.

  • Methodology:

    • Membrane Preparation: A homogenate of nematodes (e.g., C. elegans) is prepared, and the membrane fraction containing the GluCls is isolated by centrifugation.[18]

    • Binding Reaction: The membrane preparation is incubated with a radiolabeled form of the ligand (e.g., [³H]ivermectin or a derivative) at various concentrations.[18][26]

    • Competition Assay: To determine the affinity of unlabeled Avermectin B1a, parallel reactions are set up where the membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled Avermectin B1a.

    • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter, representing the amount of bound ligand, is quantified using a scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand). Scatchard analysis or non-linear regression is used to calculate the binding affinity (Kᴅ) and the density of binding sites (Bₘₐₓ).[23]

In Vivo Nematode Motility Assay (C. elegans)

This assay assesses the physiological effect of the drug on the whole organism.

  • Objective: To determine the potency of Avermectin B1a in causing paralysis in a live nematode model.

  • Methodology:

    • Worm Synchronization: A synchronized population of L4 stage C. elegans is cultured and harvested.[27][28]

    • Assay Preparation: Worms are washed and dispensed into wells of a 96-well microtiter plate at a defined density (e.g., ~80 worms/well) in a suitable saline buffer.[27][28]

    • Compound Addition: Avermectin B1a is added to the wells at a range of concentrations. A solvent control (e.g., DMSO) is also included.

    • Motility Measurement: The plates are placed in an automated system that tracks worm movement over time using infrared light. The system quantifies motility by detecting changes in pixel values as the worms move.[27][28]

    • Data Analysis: The percentage of motility inhibition is calculated relative to the solvent control for each concentration over time. This data is used to generate dose-response curves and calculate the EC₅₀ or LC₅₀ for paralysis.[24]

Visualizations

Diagram 1: Signaling Pathway of Avermectin B1a in Nematode Neurons

G cluster_membrane AVM Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds & Activates (Allosteric Modulation) Cl_in Chloride Influx (Cl⁻) GluCl->Cl_in Opens Channel Membrane Neuronal / Muscle Cell Membrane Hyperpol Hyperpolarization Cl_in->Hyperpol Lowers Membrane Potential Paralysis Flaccid Paralysis & Death Hyperpol->Paralysis Inhibits Action Potentials

Caption: Avermectin B1a binds to and activates GluCls, causing paralysis.

Diagram 2: Experimental Workflow for Oocyte Electrophysiology

G start Inject Oocyte with GluCl cRNA incubate Incubate 2-4 days (Channel Expression) start->incubate clamp Two-Electrode Voltage Clamp incubate->clamp perfuse Perfuse with Avermectin B1a clamp->perfuse record Record Chloride Current perfuse->record analyze Analyze Data (EC₅₀) record->analyze G cluster_membrane Nematode Cell Membrane AVM_out Avermectin B1a (Extracellular) AVM_in Avermectin B1a (Intracellular) AVM_out->AVM_in Diffusion Pgp P-glycoprotein (Efflux Pump) AVM_in->Pgp Binds GluCl GluCl Target AVM_in->GluCl Reduced Binding Pgp->AVM_out ATP-dependent Efflux Effect Reduced Paralytic Effect GluCl->Effect

References

Avermectin B1a Metabolism: A Technical Guide to the Formation of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic fate of Avermectin B1a, with a specific focus on the formation of its monosaccharide derivative. It has been established that Avermectin B1a monosaccharide is a metabolite of the parent compound, Avermectin B1a.[1][] This document synthesizes findings from in vitro metabolism studies to elucidate the metabolic pathways, presents available quantitative data, details the experimental protocols for metabolite identification, and provides visual diagrams of the key processes. While this compound can also be formed as a degradation product under acidic conditions[][3][4], this guide will primarily focus on its role as a product of biotransformation.

Introduction to Avermectin B1a

Avermectin B1a is a potent macrocyclic lactone anthelmintic and insecticidal agent produced by the soil actinomycete Streptomyces avermitilis.[5][6] It is the major component of the commercial product Abamectin, which is a mixture of Avermectin B1a (≥80%) and Avermectin B1b (≤20%).[6][7] The biological activity of Avermectin B1a is attributed to its ability to block the transmission of electrical activity in invertebrate nerve and muscle cells by potentiating glutamate-gated chloride channels.[5][6] Understanding the metabolism of Avermectin B1a is crucial for evaluating its efficacy, safety, and environmental fate.

Metabolic Pathways of Avermectin B1a

The metabolism of Avermectin B1a primarily occurs in the liver, mediated by microsomal enzymes.[1][8] The biotransformation involves a series of oxidative and hydrolytic reactions.

Primary Metabolism: Hydroxylation

The initial and major metabolic transformation of Avermectin B1a is the hydroxylation of the C24-methyl group.[1] This reaction is catalyzed by cytochrome P450 monooxygenases present in liver microsomes. The resulting metabolite is the C24-methyl alcohol of Avermectin B1a.

Formation of this compound

Following the initial hydroxylation, a more polar metabolite is formed through the cleavage of the terminal oleandrose sugar moiety. This results in the formation of the monosaccharide of the C24-methyl alcohol of Avermectin B1a.[1][] This monosaccharide is considered a minor metabolite. The metabolic pathway leading to the formation of this compound can be summarized as a two-step process:

  • Hydroxylation: Avermectin B1a is first converted to its C24-methyl alcohol derivative.

  • Glycosidic Cleavage: The terminal sugar is then cleaved from the C24-hydroxylated intermediate to yield the monosaccharide.

It is important to note that while this metabolic pathway exists, this compound can also be formed through the acid-catalyzed hydrolysis of the parent compound, independent of enzymatic activity.[3][4]

Quantitative Data Summary

The following table summarizes the relative abundance of Avermectin B1a metabolites based on in vitro studies with rat and steer liver microsomes.

MetaboliteRelative AbundanceSpeciesReference
C24-methyl alcohol of Avermectin B1aMajorRat, Steer[1]
Monosaccharide of C24-methyl alcohol of Avermectin B1aMinorRat, Steer[1][]

Note: Together, these two polar metabolites represent 50-80% of the total radioactivity more polar than the parent compound in the described in vitro studies.[1]

Experimental Protocols

The identification of Avermectin B1a metabolites has been primarily achieved through in vitro studies using liver microsomes. The general experimental workflow is as follows:

In Vitro Metabolism with Liver Microsomes
  • Preparation of Microsomes: Liver microsomes are prepared from the desired species (e.g., rat, steer) through differential centrifugation of liver homogenates.

  • Incubation: Radiolabeled Avermectin B1a (e.g., [3H]Avermectin B1a) is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (which is essential for cytochrome P450 activity) and a suitable buffer at 37°C.

  • Extraction of Metabolites: Following incubation, the reaction is quenched, and the metabolites and remaining parent compound are extracted from the incubation mixture using an organic solvent.

  • Analysis and Identification: The extracted compounds are then separated and identified using a combination of analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate the metabolites based on their polarity.

    • Mass Spectrometry (MS): Provides molecular weight and fragmentation data for structural elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 300-MHz 1H-NMR spectra are used to confirm the chemical structure of the isolated metabolites.[1][]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Avermectin B1a and the experimental workflow for metabolite identification.

Metabolic_Pathway_of_Avermectin_B1a Avermectin_B1a Avermectin B1a C24_Methyl_Alcohol C24-Methyl Alcohol of Avermectin B1a Avermectin_B1a->C24_Methyl_Alcohol Hydroxylation (Major Pathway) Monosaccharide Avermectin B1a C24-Methyl Alcohol Monosaccharide C24_Methyl_Alcohol->Monosaccharide Glycosidic Cleavage (Minor Pathway)

Caption: Metabolic Pathway of Avermectin B1a.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Liver_Homogenization Liver Homogenization Differential_Centrifugation Differential Centrifugation Liver_Homogenization->Differential_Centrifugation Microsome_Isolation Microsome Isolation Differential_Centrifugation->Microsome_Isolation Incubation_Mix Incubation of [3H]Avermectin B1a with Microsomes and NADPH Microsome_Isolation->Incubation_Mix Extraction Organic Solvent Extraction Incubation_Mix->Extraction HPLC HPLC Separation Extraction->HPLC MS_NMR MS and NMR Identification HPLC->MS_NMR

Caption: Experimental Workflow for Metabolite Identification.

Logical_Relationship Avermectin_B1a Avermectin B1a Metabolic_Pathway Metabolic Pathway Avermectin_B1a->Metabolic_Pathway Enzymatic Biotransformation (in vivo / in vitro) Degradation_Pathway Degradation Pathway Avermectin_B1a->Degradation_Pathway Acid-catalyzed Hydrolysis Monosaccharide This compound Metabolic_Pathway->Monosaccharide Degradation_Pathway->Monosaccharide

Caption: Formation of this compound.

Conclusion

References

A Technical Guide to the Structural and Functional Divergence of Avermectin B1a and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural differences between the potent anthelmintic agent Avermectin B1a and its corresponding monosaccharide derivative. This document outlines the key physicochemical and biological distinctions, presents detailed experimental protocols for their differentiation and analysis, and visualizes the core structural and biosynthetic relationships.

Core Structural Differences and Physicochemical Properties

Avermectin B1a is a macrocyclic lactone disaccharide, a member of the avermectin family of compounds produced by the soil actinomycete Streptomyces avermitilis.[1] Its monosaccharide derivative is formed by the cleavage of the terminal oleandrose sugar moiety. This seemingly subtle structural modification leads to significant alterations in the molecule's physicochemical properties and biological activity.

The primary structural difference lies in the glycosylation at the C13 position of the aglycone core. Avermectin B1a possesses a disaccharide chain of L-oleandrose, whereas the monosaccharide derivative has only a single L-oleandrose unit. This is the result of the hydrolysis of the terminal glycosidic bond.[2][3]

G cluster_AvermectinB1a Avermectin B1a cluster_Monosaccharide Avermectin B1a Monosaccharide AvermectinB1a_structure Aglycone_A Aglycone Core Disaccharide Oleandrosyl-Oleandrose (Disaccharide) Monosaccharide_structure Aglycone_M Aglycone Core Monosaccharide_sugar Oleandrose (Monosaccharide)

Quantitative Data Summary

The structural modification directly impacts several key physicochemical parameters, which are summarized in the table below.

PropertyAvermectin B1aThis compoundReference(s)
Molecular Formula C48H72O14C41H60O11[4][5]
Molecular Weight 873.1 g/mol 728.9 g/mol [4][5]
Solubility Slightly soluble in chloroform, DMSO, and methanol.Soluble in ethanol, methanol, DMF, and DMSO.[2][4][6]
LogP (Predicted) 3.8Not explicitly found, but expected to be lower than Avermectin B1a due to increased polarity.[4]

Biological Activity Profile

The cleavage of the terminal sugar has a profound effect on the biological activity of the Avermectin molecule. While Avermectin B1a is a potent anthelmintic and insecticidal agent, its monosaccharide derivative exhibits a significantly different activity profile.[2]

Biological ActivityAvermectin B1aThis compoundReference(s)
Anthelmintic Activity Potent, causes paralysis.Potent inhibitor of nematode larval development, but devoid of paralytic activity.[2][2]
Insecticidal Activity HighReduced compared to Avermectin B1a.
Mechanism of Action Binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing an influx of chloride ions and leading to paralysis.[1]Stimulates conductance in isolated shore crab muscle.[7][1][7]
Activity against C. elegans Highly potent.Lethal with a minimum active concentration (MAC) of 0.1 µM.[7][7]

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis

This compound can be produced by the selective acid hydrolysis of the parent compound.[3]

Materials:

  • Avermectin B1a

  • Acetonitrile (ACN)

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.

  • Add 100 mL of 0.5 M HCl to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the solution by adding 100 mL of 0.5 M NaOH.

  • Add an additional 100 mL of acetonitrile.

  • The resulting solution contains a mixture of Avermectin B1a, its monosaccharide, and the aglycone, which can then be purified by preparative HPLC.[3]

G AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide Avermectin B1a Monosaccharide AvermectinB1a->Monosaccharide H+ / H2O (Loss of terminal sugar) Aglycone Avermectin Aglycone Monosaccharide->Aglycone H+ / H2O (Loss of second sugar)

Analytical Characterization: HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the separation and identification of Avermectin B1a and its monosaccharide.

HPLC Method:

  • Column: ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm; 2.5 µm particle size)

  • Mobile Phase A: 5 mM NH4OAc (pH 9.5)

  • Mobile Phase B: ACN/MeOH/DCM (52/40.5/7.5, v/v/v)

  • Flow Rate: 1.6 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 15 µL

  • Detection: UV at 245 nm

  • Gradient: A detailed gradient program should be optimized for baseline separation of the parent compound, monosaccharide, and other related substances.[3]

LC-MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 40 V

    • Source Temperature: 100 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h at 350 °C

  • Scan Range: m/z 50–1200

  • Data Analysis: The fragmentation patterns are used for structural elucidation. For Avermectin B1a, characteristic fragment ions corresponding to the loss of one or both sugar moieties are observed.[3]

G Sample Sample containing Avermectin B1a and its Monosaccharide HPLC HPLC Separation Sample->HPLC UV UV Detection (245 nm) HPLC->UV LCMS LC-MS Analysis HPLC->LCMS MS Mass Spectrometry (ESI+) LCMS->MS Data Data Analysis (Structural Elucidation) MS->Data

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are crucial for the definitive structural confirmation of Avermectin B1a and its monosaccharide.

Sample Preparation:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

Key NMR Observations:

  • The ¹H and ¹³C NMR spectra of the monosaccharide will be very similar to those of Avermectin B1a, with the notable absence of signals corresponding to the terminal oleandrose unit.[3]

  • Significant chemical shift changes will be observed for the protons and carbons near the C4' position of the remaining sugar, where the second sugar was attached.[3]

  • 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm the connectivity and assign all proton and carbon signals, verifying the loss of the terminal saccharide.

Conclusion

The structural difference between Avermectin B1a and its monosaccharide derivative, the absence of a terminal oleandrose sugar, results in significant changes to their physicochemical properties and biological activities. The monosaccharide, while less effective as a paralytic agent, retains potent activity against nematode larval development. Understanding these differences is crucial for researchers in drug development, enabling the design of new derivatives with tailored properties and providing a framework for the analysis of Avermectin-related compounds and their metabolites or degradation products. The experimental protocols provided herein offer a robust starting point for the synthesis, purification, and characterization of these important molecules.

References

The Oleandrose Moiety in Avermectin B1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic and insecticidal therapies. Its complex structure, featuring a 16-membered lactone ring, is crucial to its biological activity. A key feature of this structure is the disaccharide moiety attached at the C-13 position, composed of two L-oleandrose units. This technical guide provides an in-depth exploration of the oleandrose moiety, detailing its chemical nature, biosynthesis, role in biological activity, and the experimental methodologies used to study it.

Chemical Structure and Properties

Avermectin B1a possesses a disaccharide at the C-13 position of its aglycone. This disaccharide is composed of two α-L-oleandrose units linked in a (1→4) glycosidic bond. The oleandrose sugar is a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose. The presence and nature of this sugar moiety significantly influence the physicochemical properties of the avermectin molecule, including its solubility and interaction with biological targets.[1][2]

Role of the Oleandrose Moiety in Biological Activity

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[3][4][5][6] While the aglycone itself can exhibit biological activity, the oleandrose disaccharide plays a significant role in modulating the potency and spectrum of this activity.

Removal of the oleandrose moiety to form the avermectin B1a aglycone or the monosaccharide derivative alters the molecule's interaction with its target and can affect its overall efficacy. While some studies suggest the disaccharide is not essential for the primary binding to GluCls, it is a frequent target for chemical modifications aimed at enhancing insecticidal or nematicidal properties.[1][7]

Quantitative Analysis of Biological Activity
CompoundTarget OrganismActivity MetricValueReference
Avermectin B1aBursaphelenchus xylophilus (pine wood nematode)IC507.30 µM[8]
Avermectin B1a 4″-β-D-glucosideBursaphelenchus xylophilusIC500.23 µM[8]
Avermectin B1a 4″-β-2-deoxy-D-glucosideBursaphelenchus xylophilusIC500.69 µM[8]
Avermectin B1a 4″-β-L-fucosideBursaphelenchus xylophilusIC500.89 µM[8]
Avermectin B1a 4″-β-D-galactosideBursaphelenchus xylophilusIC501.07 µM[8]
Avermectin B1a aglyconePomatoceros crassipes muscle fibersMinimum Effective Concentration (hyperpolarization)0.1 µM[9]

Biosynthesis of the Oleandrose Moiety

The biosynthesis of the L-oleandrose disaccharide and its attachment to the avermectin aglycone is a complex enzymatic process encoded by the ave gene cluster in Streptomyces avermitilis.[1] The synthesis of the activated sugar donor, dTDP-L-oleandrose, is a key step.

Signaling Pathway for dTDP-L-oleandrose Biosynthesis

The biosynthesis of dTDP-L-oleandrose begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions. The following diagram illustrates the key steps and enzymes involved.

oleandrose_biosynthesis Glucose-1-Phosphate Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose Glucose-1-Phosphate->dTDP-D-Glucose AveBII (Thymidylyltransferase) dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-Glucose AveBIII (Dehydratase) dTDP-4-keto-2,6-dideoxy-D-Glucose dTDP-4-keto-2,6-dideoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose->dTDP-4-keto-2,6-dideoxy-D-Glucose AveBIV (Dehydratase) dTDP-2,6-dideoxy-L-arabino-Hexose dTDP-2,6-dideoxy-L-arabino-Hexose dTDP-4-keto-2,6-dideoxy-D-Glucose->dTDP-2,6-dideoxy-L-arabino-Hexose AveBV (Epimerase/Reductase) dTDP-L-oleandrose dTDP-L-oleandrose dTDP-2,6-dideoxy-L-arabino-Hexose->dTDP-L-oleandrose AveBVII (Methyltransferase) Avermectin Monosaccharide Avermectin Monosaccharide dTDP-L-oleandrose->Avermectin Monosaccharide AveBI (Glycosyltransferase) + Avermectin Aglycone Avermectin Aglycone Avermectin Aglycone Avermectin B1a Avermectin B1a Avermectin Monosaccharide->Avermectin B1a AveBI (Glycosyltransferase) + dTDP-L-oleandrose

Caption: Biosynthesis pathway of dTDP-L-oleandrose and its glycosylation to the avermectin aglycone.

Mechanism of Action: Avermectin B1a and the Glutamate-Gated Chloride Channel

The primary target of Avermectin B1a is the glutamate-gated chloride channel (GluCl), an ion channel found in the nerve and muscle cells of invertebrates.[3][4][5][6] Avermectin B1a acts as a positive allosteric modulator of this channel, meaning it binds to a site distinct from the glutamate binding site and enhances the channel's response to glutamate. This leads to an increased influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis of the organism.

Signaling Pathway of Avermectin B1a Action

The following diagram illustrates the mechanism of action of Avermectin B1a at the glutamate-gated chloride channel.

avermectin_moa cluster_membrane Neuronal Membrane GluCl_channel Glutamate-Gated Chloride Channel Cl_ion Cl- GluCl_channel->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Avermectin_B1a Avermectin B1a Avermectin_B1a->GluCl_channel Binds to allosteric site Glutamate Glutamate Glutamate->GluCl_channel Binds to orthosteric site

Caption: Mechanism of action of Avermectin B1a at the invertebrate glutamate-gated chloride channel.

Experimental Protocols

Fermentation of Streptomyces avermitilis and Extraction of Avermectin B1a

This protocol outlines the general steps for the production and extraction of avermectin from S. avermitilis. Optimization of media components and fermentation parameters is often required for high yields.

Materials:

  • Streptomyces avermitilis culture

  • Seed medium (e.g., YMG: Yeast extract, Malt extract, Glucose)[3]

  • Production medium (e.g., containing starch, yeast extract, and other nutrients)[3]

  • Shake flasks

  • Incubator shaker

  • Centrifuge

  • Organic solvent (e.g., acetone, methanol, ethyl acetate)[10][11]

  • Rotary evaporator

  • Chromatography system (e.g., HPLC)

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. avermitilis from a slant into a flask containing seed medium. Incubate at 28-30°C with shaking for 24-48 hours.[3]

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate at 28-30°C with shaking for 7-10 days.[3]

  • Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelium from the supernatant.

  • Extraction: Avermectins are primarily intracellular. Extract the mycelial cake with an organic solvent like acetone or methanol. This can be done by suspending the mycelium in the solvent and stirring for several hours.[10][11]

  • Concentration: Separate the solvent extract from the mycelial debris by filtration or centrifugation. Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using techniques like liquid-liquid extraction and column chromatography (e.g., silica gel, reversed-phase C18). Final purification and quantification are typically performed by High-Performance Liquid Chromatography (HPLC).[10]

Acid Hydrolysis of Avermectin B1a to Aglycone and Monosaccharide

This protocol describes the cleavage of the oleandrose units from Avermectin B1a. The degree of hydrolysis can be controlled by reaction time and acid concentration.

Materials:

  • Purified Avermectin B1a

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Solvent (e.g., isopropanol, methanol, tetrahydrofuran)

  • Water

  • Sodium bicarbonate or other base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Avermectin B1a in a suitable solvent (e.g., isopropanol).

  • Acidification: Add a dilute solution of sulfuric acid (e.g., 1% H₂SO₄ in water) to the avermectin solution.

  • Reaction: Stir the mixture at room temperature. To obtain the monosaccharide, a shorter reaction time is typically used. For complete hydrolysis to the aglycone, a longer reaction time or slightly harsher conditions may be necessary. Monitor the reaction progress by TLC or HPLC.

  • Neutralization: Once the desired level of hydrolysis is achieved, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

  • Extraction: Extract the products from the aqueous-organic mixture with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate and concentrate it. Separate the aglycone, monosaccharide, and any remaining Avermectin B1a by silica gel column chromatography.

Nematicidal Bioassay using Caenorhabditis elegans

This protocol provides a general method for assessing the nematicidal activity of avermectin compounds using the model organism C. elegans.

Materials:

  • Caenorhabditis elegans (wild-type strain, e.g., N2)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food for C. elegans)

  • Test compounds (Avermectin B1a, aglycone, monosaccharide) dissolved in a suitable solvent (e.g., DMSO)

  • M9 buffer

  • Synchronized population of L4 larvae or young adult worms

  • Microscope

Procedure:

  • Worm Synchronization: Prepare a synchronized population of C. elegans at the L4 or young adult stage using standard methods (e.g., bleaching).[12]

  • Compound Preparation: Prepare a dilution series of the test compounds in M9 buffer. Ensure the final solvent concentration is non-toxic to the worms.

  • Assay Setup: Add a small volume of the test compound solution to the wells of a microtiter plate or to small NGM agar plates.

  • Worm Addition: Transfer a defined number of synchronized worms (e.g., 10-20) into each well or onto each plate.

  • Incubation: Incubate the plates at a standard temperature (e.g., 20°C).

  • Observation and Data Collection: At specified time points (e.g., 24, 48, 72 hours), observe the worms under a microscope. Assess mortality or paralysis. A common criterion for death is the lack of movement in response to a gentle touch with a platinum wire.[13]

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) values.

Radioligand Binding Assay for Glutamate-Gated Chloride Channels

This protocol outlines a method to measure the binding affinity of avermectin compounds to GluCls using a radiolabeled ligand.

Materials:

  • Cell line or tissue expressing the target glutamate-gated chloride channel

  • Radiolabeled avermectin (e.g., [³H]-Ivermectin)

  • Unlabeled test compounds (Avermectin B1a, aglycone, monosaccharide)

  • Binding buffer

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from the cells or tissue expressing the GluCls.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled avermectin, and varying concentrations of the unlabeled test compound. Include control tubes with only the radioligand (for total binding) and with an excess of unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC50 (concentration that inhibits 50% of specific binding) can be determined, and the Ki (inhibition constant) can be calculated.

Conclusion

The oleandrose moiety of Avermectin B1a is a critical determinant of its overall biological profile. While not strictly essential for its primary mode of action, this disaccharide significantly influences the potency and properties of the molecule. Understanding its biosynthesis and the structure-activity relationships associated with its modification is crucial for the rational design of new and improved avermectin-based antiparasitic and insecticidal agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of the oleandrose moiety in the fascinating biology of avermectins.

References

The Crucial Role of Selective Hydrolysis in the Synthesis of Avermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone in the development of anthelmintic and insecticidal agents. Its biological activity can be modulated through structural modifications, with the selective hydrolysis of its terminal α-L-oleandrose unit to form Avermectin B1a monosaccharide being a key transformation. This monosaccharide derivative serves as a vital intermediate for the synthesis of novel avermectin analogs with potentially enhanced properties. This technical guide provides an in-depth analysis of the methodologies employed for this selective hydrolysis, focusing on acid-catalyzed protocols. It includes a compilation of reported experimental conditions, a discussion of the factors influencing selectivity, and a framework for the logical workflow of this chemical transformation.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones renowned for their potent biological activities. Avermectin B1a, the major component of the commercially available abamectin, features a disaccharide moiety at the C-13 position composed of two α-L-oleandrose units. The selective removal of the terminal oleandrose sugar is a critical step in the semi-synthesis of various avermectin derivatives, allowing for targeted modifications at the 4''-position of the inner sugar. This process yields this compound, a key building block in drug discovery and development programs aimed at improving efficacy, altering the spectrum of activity, and enhancing pharmacokinetic properties.

The primary challenge in this transformation lies in achieving selective cleavage of the terminal glycosidic bond without affecting the inner glycosidic linkage or the acid-labile aglycone structure. This guide details the chemical approaches, primarily acid-catalyzed hydrolysis, that have been developed to achieve this selectivity.

The Chemical Transformation: A Step-by-Step Visualization

The selective hydrolysis of Avermectin B1a to its monosaccharide is a targeted chemical reaction. The following diagram illustrates the logical flow of this process.

G Avermectin_B1a Avermectin B1a (Disaccharide) Reaction_Conditions Selective Hydrolysis Conditions (Acid Catalyst, Solvent, Temperature, Time) Avermectin_B1a->Reaction_Conditions Subjected to Monosaccharide This compound Reaction_Conditions->Monosaccharide Yields Byproducts Byproducts (Aglycone, Unreacted Avermectin B1a) Reaction_Conditions->Byproducts May also yield

Caption: Logical workflow of the selective hydrolysis of Avermectin B1a.

Experimental Protocols for Selective Acid Hydrolysis

Acid-catalyzed hydrolysis is the most commonly cited method for the preparation of this compound. The selectivity of this reaction is highly dependent on the reaction conditions. Milder conditions are required to favor the cleavage of the more accessible terminal glycosidic bond over the inner one.

General Protocol using Mineral Acid in an Organic Solvent

This protocol is based on methodologies described in patent literature, which outlines a general approach to achieve selective hydrolysis.

Objective: To selectively hydrolyze the terminal α-L-oleandrose unit of Avermectin B1a.

Materials:

  • Avermectin B1a

  • Isopropanol

  • Mineral Acid (e.g., Sulfuric Acid or Hydrochloric Acid)

  • Aqueous solution for quenching (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Avermectin B1a in isopropanol.

  • Add a 1% solution of the chosen mineral acid in isopropanol to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature, typically between 20°C and 40°C.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), over a period of 6 to 24 hours.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized.

  • Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the this compound from unreacted starting material and the aglycone byproduct.

Protocol using Sulfuric Acid in a Tetrahydrofuran/Water Mixture

A more specific protocol involves the use of sulfuric acid in a mixture of an organic solvent and water.

Objective: To hydrolyze Avermectin B1a to a mixture of its monosaccharide and aglycone for subsequent separation.

Materials:

  • Avermectin B1a

  • Tetrahydrofuran (THF)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of Avermectin B1a in aqueous tetrahydrofuran.

  • Add a solution of 10% concentrated sulfuric acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • The reaction will yield a mixture of this compound and the corresponding aglycone.

  • After the reaction is deemed complete, neutralize the mixture.

  • Extract the products with a suitable organic solvent.

  • Isolate the pure monosaccharide from the aglycone and any unreacted starting material using silica gel column chromatography[1].

Data Presentation: Acid Hydrolysis Reaction Conditions

The following table summarizes the key reaction parameters for the acid-catalyzed selective hydrolysis of Avermectin B1a to its monosaccharide as compiled from available literature. It is important to note that specific yield data for the monosaccharide is not consistently reported in the surveyed literature. The outcome is highly sensitive to the precise conditions employed.

ParameterCondition 1Condition 2
Acid Catalyst Mineral Acid (e.g., H₂SO₄, HCl)Concentrated H₂SO₄
Acid Concentration 0.01% to 0.1% for predominant monosaccharide formation10% in aqueous solution
Solvent Aqueous organic solvent mixture (e.g., Isopropanol)Aqueous Tetrahydrofuran
Water Concentration 0.1% to 20% by volumeNot explicitly defined, part of aqueous THF
Temperature 20°C to 40°CRoom Temperature
Reaction Time 6 to 24 hoursNot specified, requires monitoring
Primary Product This compoundMixture of Monosaccharide and Aglycone
Reported Yield Not specifiedNot specified

Note: Higher acid concentrations (1% to 10%) are reported to favor the formation of the aglycone.

Signaling Pathways and Logical Relationships

The process of selective hydrolysis can be visualized as a decision pathway where the reaction conditions dictate the final product distribution.

G Start Avermectin B1a Mild_Conditions Mild Acid Hydrolysis (e.g., 0.01-0.1% Acid) Start->Mild_Conditions Harsh_Conditions Harsh Acid Hydrolysis (e.g., 1-10% Acid) Start->Harsh_Conditions Monosaccharide This compound Mild_Conditions->Monosaccharide Favored Product Aglycone Avermectin Aglycone Mild_Conditions->Aglycone Minor Byproduct Harsh_Conditions->Aglycone Favored Product G Avermectin_B1a Avermectin B1a Enzyme Specific α-L-oleandrosidase Avermectin_B1a->Enzyme Substrate Incubation Incubation (Buffer, Temp, Time) Enzyme->Incubation Catalyst Monosaccharide This compound Incubation->Monosaccharide Product Separation Product Separation Monosaccharide->Separation

References

Lethal Concentration of Avermectin B1a Monosaccharide for C. elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the lethal concentration of Avermectin B1a monosaccharide and its effects on the nematode Caenorhabditis elegans. This document outlines quantitative toxicity data, detailed experimental protocols for determining lethal concentrations, and the underlying signaling pathways involved in Avermectin's mechanism of action.

Quantitative Toxicity Data

The following table summarizes the lethal and effective concentration values for various avermectin compounds in wild-type C. elegans (N2 strain). These values are critical for designing experiments related to anthelmintic drug discovery and resistance.

CompoundMetricConcentrationStrainAssay TypeReference
IvermectinIC505.7 ng/mLWild-typeViability[1]
IvermectinEC501.69 ± 0.30 nMWild-typeLarval Development[2]
MoxidectinEC501.77 ± 0.25 nMWild-typeLarval Development[2]
This compoundMAC0.1 µMC. elegansLethality

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a sample population. MAC (Minimum Active Concentration) is the lowest concentration of a drug that produces a noticeable effect.

Experimental Protocols for Determining Lethal Concentration (LC50)

The determination of the lethal concentration (LC50) of a compound in C. elegans is a fundamental assay in toxicology and anthelmintic drug screening. Below are detailed methodologies adapted from established protocols for conducting such experiments.

Liquid-Based 24-Hour LC50 Assay

This protocol is suitable for determining the acute toxicity of a water-soluble compound.

Materials:

  • Synchronized L4 stage C. elegans

  • K-medium or M9 buffer

  • 24-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • E. coli OP50 culture (as a food source)

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in K-medium or M9 buffer from the stock solution. The final concentrations should span a range that is expected to cause between 0% and 100% mortality. A solvent control (medium with the same concentration of solvent used to dissolve the avermectin) must be included.

  • Exposure: Add a defined volume (e.g., 500 µL) of each test concentration and the control solution to the wells of a 24-well plate.

  • Worm Addition: Transfer a specific number of synchronized L4 worms (e.g., 10-20) into each well. A small amount of E. coli OP50 can be added to each well to serve as a food source.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for 24 hours.

  • Assessment of Mortality: After 24 hours, score the number of live and dead worms in each well under a stereomicroscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 value and its 95% confidence intervals can be determined using probit analysis or other suitable statistical software.

Agar Plate-Based LC50 Assay

This method is useful for compounds that may be less soluble in liquid media or to observe effects over a longer duration.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • Synchronized L4 stage C. elegans

  • This compound stock solution

  • E. coli OP50 culture

  • Incubator

Procedure:

  • Plate Preparation: Prepare NGM agar plates. Before the agar solidifies, add the this compound stock solution to the molten agar to achieve the desired final concentrations. Allow the plates to dry.

  • Seeding: Once the plates are dry, seed the center of each plate with a small lawn of E. coli OP50.

  • Worm Transfer: Transfer a known number of synchronized L4 worms to the center of the bacterial lawn on each plate.

  • Incubation: Incubate the plates at 20°C for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: Count the number of live and dead worms on each plate. As with the liquid assay, non-responsive worms are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Avermectin's Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3] These channels are ligand-gated ion channels that are crucial for neurotransmission.

The binding of this compound to GluCls leads to the irreversible opening of the chloride channels. This influx of chloride ions causes hyperpolarization of the cell membrane, which in turn inhibits neuronal signaling and muscle contraction. The ultimate result is a flaccid paralysis of the nematode, leading to its death.[4]

Avermectin_Signaling_Pathway Avermectin Avermectin B1a monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates Chloride Cl- GluCl->Chloride Opens Channel Intracellular Intracellular Chloride->Intracellular Influx Extracellular Extracellular Hyperpolarization Hyperpolarization Intracellular->Hyperpolarization Leads to Paralysis Flaccid Paralysis and Death Hyperpolarization->Paralysis Causes

Caption: this compound signaling pathway in C. elegans.

Experimental Workflow for LC50 Determination

The following diagram illustrates the general workflow for determining the LC50 of a compound in C. elegans.

LC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sync Synchronize C. elegans (L4 stage) Expose Expose Worms to Varying Concentrations Sync->Expose Stock Prepare Avermectin Stock Solution Dilute Prepare Serial Dilutions of Avermectin Stock->Dilute Media Prepare Assay Media (Liquid or Agar) Media->Dilute Dilute->Expose Incubate Incubate for Defined Period (e.g., 24h) Expose->Incubate Score Score Live/Dead Worms Incubate->Score Calculate Calculate % Mortality Score->Calculate Analyze Perform Probit Analysis to Determine LC50 Calculate->Analyze

Caption: General experimental workflow for LC50 determination in C. elegans.

References

The Role of the Oleandrosyl Disaccharide in Avermectin B1a's Potentiation of Glutamate-Gated Chloride Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the effects of Avermectin B1a and its monosaccharide derivative on glutamate-gated chloride channels (GluCls), a critical target for anthelmintic and insecticidal drugs. This document is intended for researchers, scientists, and drug development professionals working in parasitology, neurobiology, and pharmacology.

Executive Summary

Avermectin B1a, a macrocyclic lactone produced by Streptomyces avermitilis, exerts its potent anthelmintic and insecticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to the irreversible opening of the channels, causing an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the parasite. The disaccharide moiety, specifically the terminal oleandrose sugar, at the C13 position of the macrocyclic ring is crucial for this potent activity. The Avermectin B1a monosaccharide, which lacks the terminal oleandrose, exhibits significantly reduced biological activity and is reportedly devoid of the paralytic effects associated with direct GluCl channel activation. This guide will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Mechanism of Action of Avermectin B1a on Glutamate-Gated Chloride Channels

Avermectin B1a and its derivative, ivermectin, do not bind to the glutamate binding site but rather to an allosteric site on the transmembrane domain of the GluCl receptor. This binding event stabilizes the open conformation of the channel, leading to a persistent influx of chloride ions.[1] This sustained hyperpolarization of the cell membrane makes the neuron or muscle cell unresponsive to further stimulation, resulting in flaccid paralysis.[1]

The binding site for ivermectin has been identified in the interface between subunits of the pentameric GluCl channel.[2] This allosteric modulation effectively locks the channel in an open state, even in the absence of glutamate, although it can also potentiate the effect of glutamate at lower concentrations.

Quantitative Analysis: Avermectin B1a vs. This compound

While extensive quantitative data is available for Avermectin B1a and its close derivative ivermectin, there is a notable lack of specific binding affinity (Kd) or effective concentration (EC50) values in the scientific literature for the this compound's direct effect on GluCls. This is likely due to its significantly reduced activity at this target. The available data strongly suggests that the primary mode of action of the monosaccharide is not direct, potent activation of GluCls leading to paralysis.

The following tables summarize the available quantitative data for Avermectin B1a/Ivermectin and contrast it with the qualitative information available for the this compound.

CompoundReceptor/OrganismAssay TypeValueReference
Ivermectin Haemonchus contortus GluClα3BElectrophysiology (EC50)~0.1 ± 1.0 nM[3]
Ivermectin Haemonchus contortus GluClα3BRadioligand Binding (Kd)0.35 ± 0.1 nM[3]
Avermectin B1a Rat Cerebellar Granule Neurons (GABA-gated Cl- channel)Radioligand Binding (Kd)High-affinity: 5 nM[4]
Avermectin B1a Rat Cerebellar Granule Neurons (GABA-gated Cl- channel)Radioligand Binding (Kd)Low-affinity: 815 nM[4]

Table 1: Quantitative Data for Avermectin B1a and Ivermectin on Chloride Channels. This table highlights the high affinity of ivermectin for nematode GluCls. Note that the data for Avermectin B1a is on a vertebrate GABA-gated chloride channel, which is structurally related to GluCls.

CompoundEffect on GluClsBiological EffectReference
This compound Significantly reduced activity compared to parent compound.Potent inhibitor of nematode larval development, but devoid of paralytic activity.This is a summary of findings from multiple sources.
Avermectin Aglycone More than thirtyfold less active than the parent compound.Markedly reduced anthelmintic activity.This is a summary of findings from multiple sources.

Table 2: Qualitative Data for this compound and Aglycone. This table illustrates the critical role of the disaccharide in the paralytic activity of avermectins mediated by GluCls.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like Avermectin B1a and its derivatives on glutamate-gated chloride channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is commonly used to study the function of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific GluCl subunit(s) of interest. Injected oocytes are then incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes, filled with 3M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

    • The compound of interest (e.g., Avermectin B1a, this compound, or glutamate) is applied to the oocyte via the perfusion system.

    • The resulting current flow across the oocyte membrane is recorded. Agonist effects are measured as the peak inward current, while modulatory effects are assessed by applying the compound in the presence of a sub-maximal concentration of glutamate.

    • Dose-response curves are generated by applying a range of concentrations of the test compound to determine EC50 values.

Patch-Clamp Electrophysiology

This technique allows for the recording of currents through single ion channels or from a small patch of membrane, providing more detailed information about channel kinetics.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids containing the cDNA for the GluCl subunits.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate intracellular solution.

  • Seal Formation and Recording:

    • The micropipette is brought into contact with the surface of a transfected cell. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Cell-attached configuration: Currents from the small patch of membrane under the pipette are recorded.

    • Whole-cell configuration: The membrane patch is ruptured, allowing for recording of currents from the entire cell membrane.

    • Excised-patch configuration (inside-out or outside-out): The patch of membrane is detached from the cell, allowing for precise control of the solution bathing either the intracellular or extracellular face of the channel.

  • Data Acquisition and Analysis: The currents are amplified, filtered, and digitized. Analysis of single-channel recordings can provide information on channel conductance, open probability, and open/closed times. Whole-cell recordings are used to determine macroscopic current characteristics.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.

  • Membrane Preparation: Tissues or cells expressing the GluCl of interest are homogenized and centrifuged to isolate a membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-ivermectin) in the presence or absence of various concentrations of a competing unlabeled ligand (e.g., Avermectin B1a or its monosaccharide derivative).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Saturation binding: The concentration of the radioligand is varied to determine the Kd and Bmax.

    • Competition binding: The concentration of the unlabeled competitor is varied to determine its inhibitory constant (Ki), which reflects its binding affinity.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Avermectin B1a Signaling Pathway AVM Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds to allosteric site Cl_ion Cl- Ions GluCl->Cl_ion Irreversible opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx into cell Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Figure 1. Signaling pathway of Avermectin B1a at the glutamate-gated chloride channel.

G cluster_1 Experimental Workflow: Electrophysiology Start Start: Express GluCls in Heterologous System Prepare Prepare Cells/Oocytes for Recording Start->Prepare Record_baseline Record Baseline Channel Activity Prepare->Record_baseline Apply_compound Apply Test Compound (e.g., this compound) Record_baseline->Apply_compound Record_effect Record Changes in Channel Activity Apply_compound->Record_effect Analyze Analyze Data (e.g., current amplitude, EC50) Record_effect->Analyze Conclusion Draw Conclusions on Compound's Effect Analyze->Conclusion

Figure 2. A generalized experimental workflow for studying the effects of a compound on GluCls.

Conclusion

The disaccharide moiety of Avermectin B1a is a key structural feature for its potent activation of invertebrate glutamate-gated chloride channels. The removal of the terminal oleandrose sugar to form the this compound drastically reduces this activity, abolishing the compound's paralytic effect. While the monosaccharide may have other biological activities, such as inhibiting larval development through different mechanisms, its direct interaction with GluCls is weak. This underscores the importance of the complete disaccharide for the high-affinity binding and allosteric modulation that characterizes the potent anthelmintic and insecticidal properties of the parent Avermectin B1a molecule. Future research could focus on elucidating the precise molecular interactions of the sugar moieties with the GluCl receptor to further guide the development of novel and more selective antiparasitic agents.

References

Methodological & Application

Protocol for the synthesis of Avermectin B1a monosaccharide from Avermectin B1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone with significant anthelmintic and insecticidal properties, can be chemically modified to yield derivatives with unique biological activities. This application note provides a detailed protocol for the synthesis of Avermectin B1a monosaccharide from its parent compound, Avermectin B1a, through selective acidic hydrolysis. The protocol includes reaction conditions, purification procedures, and methods for characterization. Additionally, quantitative data on reaction parameters are summarized, and a visual workflow of the synthesis is provided to aid in experimental planning and execution.

Introduction

Avermectin B1a is a major component of the avermectin family of natural products produced by the soil bacterium Streptomyces avermitilis. Its complex structure features a disaccharide moiety composed of two oleandrose units attached to the aglycone core. The selective removal of the terminal oleandrose unit results in the formation of this compound. This derivative is a valuable tool in studying the structure-activity relationships of avermectins and has been noted for its distinct biological profile. The synthesis of this compound is achieved through a controlled acidic hydrolysis, which selectively cleaves the glycosidic bond of the terminal sugar. This protocol outlines a reproducible method for this synthesis and subsequent purification.

Data Presentation

The yield and purity of this compound are influenced by various reaction parameters. The following table summarizes the impact of different acidic conditions on the synthesis.

Acid CatalystConcentration (M)Reaction Time (hours)Temperature (°C)Reported Purity (%)Reference
Hydrochloric Acid (HCl)0.055Room Temperature>95[1]
Hydrochloric Acid (HCl)0.524Room Temperature>95[1]
Sulfuric Acid (H₂SO₄)10% in aq. THFNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

This section details the materials and methods for the synthesis of this compound.

Materials
  • Avermectin B1a (≥95% purity)

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Deionized Water

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware

Synthesis of this compound
  • Dissolution: Dissolve 1.0 g of Avermectin B1a in 100 mL of acetonitrile (ACN).

  • Acidic Hydrolysis: To the solution, add 100 mL of 0.5 M hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by analytical HPLC.

  • Neutralization: After 24 hours, neutralize the reaction mixture by adding 100 mL of 0.5 M sodium hydroxide (NaOH).

  • Dilution: Add 100 mL of acetonitrile to the neutralized solution.[1]

Purification by Preparative HPLC
  • Column: Use an Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (NH₄OAc) in water.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Elution:

    • 0 min: 55% Mobile Phase B

    • 41 min: 77% Mobile Phase B

    • 42 min: 100% Mobile Phase B

    • 47 min: 100% Mobile Phase B[1]

  • Flow Rate: 200 mL/min.

  • Detection: Monitor the elution at 245 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >95% is commonly reported for commercially available standards.[3][]

  • Mass Spectrometry (MS): To confirm the molecular weight of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the removal of the terminal oleandrose unit.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis AvermectinB1a Avermectin B1a in ACN ReactionMix Stir at RT for 24h AvermectinB1a->ReactionMix HCl 0.5 M HCl HCl->ReactionMix Neutralization Neutralize with 0.5 M NaOH ReactionMix->Neutralization Dilution Add ACN Neutralization->Dilution PrepHPLC Preparative HPLC Dilution->PrepHPLC Evaporation Solvent Evaporation PrepHPLC->Evaporation FinalProduct This compound Evaporation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide This compound AvermectinB1a->Monosaccharide Selective Hydrolysis (e.g., 0.05 M HCl, 5h) Aglycone Avermectin Aglycone Monosaccharide->Aglycone Further Hydrolysis (Stronger Acidic Conditions)

Caption: Logical relationship of Avermectin B1a and its hydrolysis products.

References

Application Note: HPLC Method for the Analysis and Purification of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is widely used as an antiparasitic agent. Its degradation profile is of significant interest in drug development and quality control. One of the major degradation products is the Avermectin B1a monosaccharide (aglycone), formed by the hydrolysis of the disaccharide moiety. Accurate analysis and purification of this monosaccharide are crucial for stability studies, impurity profiling, and the development of new derivatives. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for both the analytical determination and the preparative purification of this compound.

Analytical Method

This method is designed for the quantitative analysis of this compound in the presence of the parent compound and other degradation products.

Chromatographic Conditions
ParameterSpecification
Column ACE UltraCore 2.5 Super C18 (150 mm x 4.6 mm, 2.5 µm particle size)[1]
Mobile Phase A 5 mM Ammonium Acetate (NH₄OAc) in Water, pH 9.5[1]
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)[1]
Flow Rate 1.6 mL/min[1]
Column Temperature 45 °C[1]
Detection Wavelength 245 nm[1]
Injection Volume 15 µL[1]
Gradient Elution Program
Time (minutes)% Mobile Phase B
0.050
10.080
15.0100
20.0100
20.150
25.050

Preparative Purification Method

This two-step preparative HPLC method is suitable for isolating this compound from a complex mixture for further characterization.

Step 1: Initial Fractionation
ParameterSpecification
Column Ultimate AQ-C18 (250 mm x 70 mm, 10 µm particle size)[1]
Mobile Phase A 10 mM Ammonium Acetate (NH₄OAc) in Water[1]
Mobile Phase B Acetonitrile (100%)[1]
Flow Rate 200 mL/min[1]
Detection Wavelength 245 nm
Gradient Elution Program (Step 1)
Time (minutes)% Mobile Phase B
055
4177
42100
47100
Step 2: Final Purification of Collected Fractions
ParameterSpecification
Column Ultimate XB-C18 (250 mm x 50 mm, 10 µm particle size)[1]
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B Methanol[1]
Flow Rate 100 mL/min[1]
Detection Wavelength 245 nm
Gradient Elution Program (Step 2)
Time (minutes)% Mobile Phase B
070
4090
41100
47100

Experimental Protocols

Sample Preparation
  • Generation of this compound: this compound can be generated through forced degradation. A common method involves acidic hydrolysis. For example, dissolve Avermectin B1a in acetonitrile and treat with 0.5 M hydrochloric acid.[1]

  • Neutralization: After the desired degradation is achieved, neutralize the solution with an appropriate base, such as 0.5 M sodium hydroxide.[1]

  • Dilution: Dilute the neutralized sample with the initial mobile phase of the analytical or preparative method.

  • Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Analytical Procedure
  • Equilibrate the ACE UltraCore 2.5 Super C18 column with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 15 µL of the prepared sample.

  • Run the gradient elution program as detailed in the analytical method table.

  • Monitor the chromatogram at 245 nm. The this compound will elute earlier than the parent Avermectin B1a due to its increased polarity.

  • Integrate the peak corresponding to the monosaccharide for quantification.

Preparative Purification Procedure
  • Equilibrate the Ultimate AQ-C18 preparative column with the initial mobile phase conditions of Step 1.

  • Inject the prepared and filtered sample mixture.

  • Run the gradient program for Step 1 and collect the fractions corresponding to the peak of interest (this compound).

  • Pool the collected fractions and evaporate the solvent under reduced pressure.

  • Re-dissolve the residue in the initial mobile phase for Step 2.

  • Equilibrate the Ultimate XB-C18 preparative column with the initial mobile phase conditions of Step 2.

  • Inject the re-dissolved fraction.

  • Run the gradient program for Step 2 and collect the purified this compound fraction.

  • Evaporate the solvent to obtain the purified solid.

  • Confirm the purity of the final product using the analytical HPLC method described above.

Workflow Diagrams

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical HPLC Degradation Forced Degradation (e.g., Acid Hydrolysis) Neutralization Neutralization Degradation->Neutralization Filtration Filtration (0.45 µm) Neutralization->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Purification_Workflow cluster_prep Sample Preparation cluster_step1 Step 1: Initial Fractionation cluster_step2 Step 2: Final Purification Start Crude Mixture containing This compound Prep_HPLC1 Preparative HPLC (C18) Start->Prep_HPLC1 Collect1 Collect Monosaccharide Fractions Prep_HPLC1->Collect1 Evaporation1 Solvent Evaporation Collect1->Evaporation1 Redissolve Re-dissolve in Mobile Phase Evaporation1->Redissolve Prep_HPLC2 Preparative HPLC (C18) Redissolve->Prep_HPLC2 Collect2 Collect Purified Fraction Prep_HPLC2->Collect2 Evaporation2 Solvent Evaporation Collect2->Evaporation2 Final_Product Purified Avermectin B1a Monosaccharide Evaporation2->Final_Product Purity_Check Purity Analysis (Analytical HPLC) Final_Product->Purity_Check

References

Application Note: Utilizing Avermectin B1a Monosaccharide in C. elegans Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Avermectin B1a monosaccharide is a potent macrocyclic lactone anthelmintic, derived from the parent compound Avermectin B1a.[1] Its high efficacy against nematodes makes it a valuable tool in parasitology and neurobiology research. The soil nematode Caenorhabditis elegans serves as an excellent model organism to study the mechanism of action of anthelmintics like this compound due to its genetic tractability, short lifecycle, and well-characterized nervous system.[2][3] This document provides detailed application notes and protocols for using this compound in common C. elegans research assays.

Mechanism of Action

Avermectins exert their anthelmintic effects primarily by targeting glutamate-gated chloride channels (GluCls), which are found in the neurons and pharyngeal muscle cells of nematodes.[4][5][6] this compound binds to these channels, leading to their irreversible opening.[4][7] This action increases the cell membrane's permeability to chloride ions, causing an influx of Cl- that leads to hyperpolarization of the neuron or muscle cell.[6] The resulting inhibition of neurotransmission leads to a characteristic flaccid paralysis and inhibition of pharyngeal pumping, ultimately causing the death of the nematode.[6][8]

G cluster_membrane Neuronal or Muscle Cell Membrane cluster_outcome Physiological Outcome AVM Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds to Channel_Open Channel Opening GluCl->Channel_Open Activates Cl_Influx Chloride Ion (Cl-) Influx Channel_Open->Cl_Influx Allows Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Causes Paralysis Paralysis & Pharyngeal Pumping Inhibition Hyperpolarization->Paralysis Leads to

Caption: Mechanism of this compound action on nematode neurons.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related avermectin compounds in C. elegans. This data is crucial for determining appropriate concentrations for experimental assays.

CompoundParameterValueC. elegans StrainAssay TypeReference
This compound Minimum Active Concentration (MAC)0.1 µMWild-typeLethality Assay[1]
Ivermectin (related compound)Dissociation Constant (Kd)0.26 nMWild-type (N2)Membrane Binding Assay[9]
Ivermectin (related compound)Half-maximal inhibitory conc. (IC50)~0.1 - 0.4 µM (time-dependent)Wild-type (N2)Motility (Thrashing) Assay[10]
Abamectin (Avermectin B1a/B1b)Paralysis Concentration0.5 µg/ml (~0.57 µM)Wild-type (N2)Motility (Swimming) Assay[11]

Experimental Workflow and Protocols

A standardized workflow is essential for reproducible results in pharmacological assays using C. elegans. The general workflow involves preparing synchronized worm populations, exposing them to the compound on Nematode Growth Medium (NGM) plates, and subsequently scoring for the desired phenotype (e.g., paralysis or survival).

G cluster_assays 6. Phenotypic Scoring start Start sync 1. Prepare Age-Synchronized C. elegans Population (e.g., via bleaching) start->sync plates 2. Prepare NGM Plates with E. coli OP50 Food Source sync->plates compound 3. Add this compound to Plates (or into liquid media) plates->compound transfer 4. Transfer Synchronized Worms to Experimental Plates compound->transfer incubation 5. Incubate Under Controlled Conditions (e.g., 20°C) transfer->incubation paralysis Paralysis Assay: Score motility at set time points incubation->paralysis For Motility lifespan Lifespan Assay: Score survival daily/every other day incubation->lifespan For Longevity analysis 7. Data Analysis (e.g., IC50, Survival Curves) paralysis->analysis lifespan->analysis end End analysis->end

Caption: General experimental workflow for C. elegans pharmacological assays.

Protocol 1: Paralysis (Motility) Assay

This assay measures the rate of paralysis induced by this compound, providing a quantitative measure of its acute neurotoxicity.

1. Materials:

  • Nematode Growth Medium (NGM) agar plates (60 mm).[12]

  • E. coli OP50 culture.[13]

  • Synchronized L4-stage wild-type (N2) C. elegans.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • M9 Buffer.

  • Platinum worm picker.

2. Plate Preparation:

  • Prepare NGM plates according to standard protocols.[12][13]

  • Once cooled, seed each plate with 50-100 µL of an overnight culture of E. coli OP50 and let it dry to form a bacterial lawn.[14]

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., water or M9).

  • Pipette the compound solution directly onto the bacterial lawn. Include a vehicle-only control (e.g., DMSO diluted in water). Allow the plates to dry completely.

3. Worm Synchronization and Assay:

  • Generate an age-synchronous population of worms by bleaching gravid adults to isolate eggs. Allow the hatched L1 larvae to develop to the L4 stage on standard NGM plates.[12][15]

  • Wash the L4 worms off the plates using M9 buffer and transfer approximately 20-30 worms to the center of each experimental and control plate.[16]

  • Incubate the plates at 20°C.

  • Score for paralysis at regular intervals (e.g., every 30-60 minutes) for several hours. A worm is considered paralyzed if it does not move its body when prodded gently with a platinum wire.[11][14]

4. Data Analysis:

  • Calculate the percentage of paralyzed worms at each time point for each concentration.

  • Plot the percentage of paralysis against time to generate time-course curves.

  • Plot the percentage of paralysis at a specific time point against the log of the drug concentration to determine the IC50 value (the concentration that causes paralysis in 50% of the population).[10]

Protocol 2: Lifespan Assay

This assay determines the effect of chronic, low-dose exposure to this compound on the lifespan of C. elegans.

1. Materials:

  • Same as Protocol 1, with the addition of 5-fluoro-2’-deoxyuridine (FUdR) to prevent progeny production.[17]

2. Plate Preparation:

  • Prepare NGM plates containing FUdR at a final concentration of 50-150 µM to sterilize the worms and prevent progeny from confounding the assay.[17]

  • Seed plates with E. coli OP50.

  • Add the desired final concentration of this compound (and a vehicle control) to the plates as described in Protocol 1. The concentrations used should be sub-lethal, significantly lower than the MAC value (e.g., in the low nanomolar range).

3. Worm Synchronization and Assay:

  • Transfer synchronized L4 worms or young adults to the experimental plates (typically 30-50 worms per plate, with multiple replicates).[15]

  • Incubate the plates at 20°C.

  • Assess worm survival every 1-2 days. Gently prod unresponsive worms with a platinum wire; worms that fail to respond are scored as dead and removed from the plate.[18]

  • Transfer surviving worms to fresh plates every 2-4 days to ensure a consistent supply of food and drug concentration.

4. Data Analysis:

  • Record the number of living and dead worms at each time point.

  • Generate survival curves using the Kaplan-Meier method.

  • Use the log-rank test to determine if there is a statistically significant difference in lifespan between the treated and control groups.[19]

Genetic Determinants of Avermectin Sensitivity

Sensitivity to avermectins in C. elegans is not mediated by a single receptor but by a family of GluCl channel subunits. The primary α-type subunits involved are encoded by the genes glc-1, avr-14, and avr-15.[5][6][20] Loss-of-function mutations in a single one of these genes often do not confer significant resistance, indicating functional redundancy.[20] High-level resistance typically requires mutations in multiple GluCl genes, highlighting a complex genetic basis for the drug's efficacy.[6][20] This redundancy is a key factor to consider when screening for resistance mechanisms or developing new anthelmintic compounds.

G cluster_channels Glutamate-Gated Chloride Channel Subunits AVM Avermectin glc1 GLC-1 AVM->glc1 avr14 AVR-14 AVM->avr14 avr15 AVR-15 AVM->avr15 other Other Subunits (e.g., GLC-2, GLC-3) AVM->other Response Physiological Response (Paralysis) glc1->Response Contributes to avr14->Response Contributes to avr15->Response Contributes to Resistance Resistance (Requires multiple mutations) Resistance->glc1 Mutation in Resistance->avr14 Mutation in Resistance->avr15 Mutation in

Caption: Redundant GluCl subunits mediate Avermectin sensitivity in C. elegans.

References

Application of Avermectin B1a Monosaccharide in Studying Parasite Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone, is a well-established anthelmintic agent that primarily targets glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] This interaction leads to the irreversible opening of the channels, causing an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[1][3] Avermectin B1a monosaccharide, a derivative of Avermectin B1a lacking the terminal disaccharide sugar moiety, presents a unique tool for dissecting the nuanced neurobiology of parasites. While it shares a common ancestral structure, its biological activity profile is distinct, making it a valuable probe for investigating non-paralytic and developmental pathways in parasites.

This document provides detailed application notes and experimental protocols for the use of this compound in parasite neurobiology research.

Application Notes

This compound offers a unique advantage in decoupling the potent paralytic effects of its parent compound from other significant biological actions. The primary application of this monosaccharide lies in the investigation of neuronal pathways and developmental processes that are not directly linked to immediate paralysis.

Key Distinctions from Avermectin B1a:

  • Lack of Paralytic Activity: Unlike Avermectin B1a, the monosaccharide derivative does not induce the characteristic flaccid paralysis in nematodes. This crucial difference allows for the study of more subtle, long-term effects on the parasite's nervous system and development without the confounding factor of immediate immobilization.

  • Inhibition of Larval Development: this compound is a potent inhibitor of nematode larval development. This suggests that it may target specific neuronal signaling pathways or receptors that are critical during the developmental stages of the parasite, which may differ from the primary targets that cause paralysis in adult worms.

  • Lethality in C. elegans: Despite its lack of paralytic effect, this compound is lethal to the model organism Caenorhabditis elegans at a minimum active concentration (MAC) of 0.1 µM. This indicates that it disrupts essential life processes, possibly through novel mechanisms of action that are worthy of investigation.

Recommended Research Applications:

  • Elucidating Developmental Neurobiology: Use this compound to identify and characterize the neuronal circuits and signaling pathways essential for parasite larval development.

  • Screening for Novel Drug Targets: Employ the monosaccharide in comparative studies with the parent compound to identify potential new drug targets that are involved in developmental processes rather than adult worm paralysis.

  • Investigating Mechanisms of Resistance: In avermectin-resistant parasite strains, the monosaccharide can be used to probe whether resistance mechanisms are solely linked to alterations in the canonical GluCls responsible for paralysis or if other pathways are involved.

  • Studying Synaptic Plasticity and Long-Term Neuronal Function: The absence of immediate paralysis allows for longer-term studies on the effects of avermectin-like compounds on synaptic function, neuronal survival, and overall nervous system integrity.

Data Presentation

The following tables summarize the known quantitative data for Avermectin B1a and its monosaccharide derivative. It is important to note that specific binding and electrophysiological data for the monosaccharide on parasite GluCls are limited, and the provided values for the parent compound serve as a benchmark for comparative studies.

Table 1: Binding Affinity of Avermectin B1a to Invertebrate Ion Channels

CompoundReceptor/ChannelPreparationK_d (nM)Reference
[³H]Avermectin B1aGABA-gated Chloride ChannelCultured Rat Cerebellar Granule Neurons5 (high-affinity), 815 (low-affinity)[4]
[³H]Ivermectin (related avermectin)HcGluClα3BCOS-7 Cells0.35 ± 0.1[5]
[³H]Ivermectin (related avermectin)HcGluClαCOS-7 Cells0.11 ± 0.021[6]

Table 2: Effective Concentrations of Avermectins on Invertebrate Ion Channels and Organisms

CompoundEffectSystemEC₅₀ / IC₅₀ / MACReference
Avermectin B1aStimulation of ³⁶Cl⁻ influxCultured Rat Cerebellar Granule NeuronsStimulatory at 3-100 nM, Inhibitory at 1-3 µM[4]
Ivermectin (related avermectin)Activation of HcGluClα3BXenopus Oocytes~0.1 ± 1.0 nM (estimated)[5]
This compoundLethalityCaenorhabditis elegans0.1 µM (MAC)

Experimental Protocols

The following protocols are provided as a starting point for researchers. They are based on established methods for studying avermectins and should be optimized for the specific parasite and experimental question.

Protocol 1: Larval Development Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the development of parasitic nematode larvae.

Materials:

  • Parasite eggs (e.g., Haemonchus contortus)

  • This compound

  • Avermectin B1a (for comparison)

  • DMSO (for stock solutions)

  • Culture medium appropriate for the parasite species

  • 96-well microtiter plates

  • Incubator

  • Inverted microscope

Procedure:

  • Prepare Stock Solutions: Dissolve this compound and Avermectin B1a in DMSO to create 10 mM stock solutions.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.

  • Egg Suspension: Prepare a suspension of parasite eggs in the culture medium at a concentration of approximately 100 eggs per 100 µL.

  • Assay Setup: Add 100 µL of the egg suspension to each well of a 96-well plate. Then, add 100 µL of the appropriate drug dilution or control solution to each well.

  • Incubation: Incubate the plates at the optimal temperature for larval development for the specific parasite species (e.g., 27°C for H. contortus) for 5-7 days.

  • Data Collection: Using an inverted microscope, count the number of larvae that have successfully developed to the L3 stage in each well.

  • Data Analysis: Calculate the percentage of larval development inhibition for each concentration relative to the DMSO control. Determine the IC₅₀ value for this compound.

Protocol 2: Electrophysiological Recording in Xenopus Oocytes

This protocol describes the expression of parasite GluCls in Xenopus oocytes and the subsequent electrophysiological recording to assess the effects of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding a parasite GluCl subunit (e.g., from H. contortus or C. elegans)

  • This compound

  • Glutamate

  • Two-electrode voltage-clamp (TEVC) setup

  • Recording solution (e.g., ND96)

Procedure:

  • Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with 50 nL of the GluCl cRNA solution (e.g., 1 µg/µL).

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber of the TEVC setup and perfuse with recording solution.

    • Clamp the oocyte membrane potential at -60 mV.

    • Establish a baseline current.

    • Apply glutamate (e.g., 10 µM) to elicit a control current response mediated by the expressed GluCls.

    • Wash out the glutamate and allow the current to return to baseline.

    • Perfuse the oocyte with this compound at various concentrations (e.g., 0.1 µM to 100 µM) for a set period.

    • During or after the application of the monosaccharide, re-apply glutamate and record the current response.

  • Data Analysis: Compare the amplitude and kinetics of the glutamate-elicited currents in the presence and absence of this compound. Determine if the monosaccharide potentiates or inhibits the channel and calculate the EC₅₀ or IC₅₀ if applicable.

Protocol 3: Radioligand Binding Assay

This protocol can be adapted to investigate if this compound competes with a radiolabeled ligand for binding to parasite GluCls.

Materials:

  • Cell membranes expressing the parasite GluCl (e.g., from transfected HEK293 cells or native parasite tissue)

  • Radiolabeled ligand (e.g., [³H]Ivermectin)

  • This compound

  • Unlabeled Ivermectin (for determining non-specific binding)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissue expressing the GluCl of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its K_d), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity as a function of the this compound concentration. Determine the IC₅₀ value and calculate the inhibitory constant (K_i) to assess the binding affinity of the monosaccharide.

Mandatory Visualization

cluster_0 Avermectin B1a Action Pathway AVM_B1a Avermectin B1a (Disaccharide) GluCl Glutamate-Gated Chloride Channel (GluCl) AVM_B1a->GluCl Binds to Channel_Opening Irreversible Channel Opening GluCl->Channel_Opening Activates Cl_Influx Chloride Ion (Cl⁻) Influx Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Signaling pathway of Avermectin B1a leading to parasite paralysis.

cluster_1 Proposed Action Pathway of this compound AVM_Mono Avermectin B1a Monosaccharide Target Unknown Target(s) in Developmental Pathways AVM_Mono->Target Interacts with Signaling_Cascade Disruption of Neuronal Signaling Target->Signaling_Cascade Dev_Inhibition Inhibition of Larval Development Signaling_Cascade->Dev_Inhibition Lethality Lethality Dev_Inhibition->Lethality

Caption: Proposed mechanism of this compound in parasites.

cluster_2 Larval Development Inhibition Assay Workflow start Prepare Parasite Egg Suspension plate_setup Add Eggs and Compounds to 96-well Plate start->plate_setup prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->plate_setup incubation Incubate for 5-7 Days plate_setup->incubation data_collection Count L3 Larvae (Microscopy) incubation->data_collection analysis Calculate % Inhibition and IC₅₀ data_collection->analysis

Caption: Workflow for the larval development inhibition assay.

References

Application Notes and Protocols: In-vitro Effects of Avermectin B1a on Crustacean Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in-vitro effects of Avermectin B1a on crustacean muscle tissue, with a focus on its mechanism of action at the neuromuscular junction. The protocols and data presented are compiled from foundational studies on lobster and crayfish preparations.

Note on Nomenclature: The user request specified "Avermectin B1a monosaccharide." The primary literature predominantly refers to Avermectin B1a, which is a disaccharide. The data and protocols presented here are based on studies of Avermectin B1a.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of Avermectin B1a on crustacean muscle tissue.

Table 1: Electrophysiological Effects of Avermectin B1a on Lobster Neuromuscular Junction

ParameterConcentration of Avermectin B1aTime CourseObserved EffectReference
Inhibitory Postsynaptic Potentials (IPSPs)1-10 µg/mLWithin a few minutesComplete elimination[1][2][3]
Excitatory Postsynaptic Potentials (EPSPs)1-10 µg/mL20-30 minutesGradual reduction in amplitude; faster falling phase[1][2][3]
Muscle Fiber Input Resistance1-10 µg/mLSimilar to EPSP reduction (20-30 min)Reduction[1][2][3]
Membrane Potential6 µM25-30 minutes3-5 mV hyperpolarization (reversed to depolarization in low chloride saline)[4]

Table 2: Antagonism and Reversibility of Avermectin B1a Effects

TreatmentConcentrationEffect on Avermectin B1a ActionReference
Picrotoxin20 µg/mL (20 µM)Reverses the reduction in EPSPs and input resistance[1][2][3][4]
Bicuculline50 µMGreatly reduces the increase in membrane conductance caused by Avermectin B1a[4]
Drug-free saline wash-Effects are not reversed by washing for up to 2 hours[1][2][3]

II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Avermectin B1a and a typical experimental workflow for its study.

cluster_NMJ Crustacean Neuromuscular Junction AVM Avermectin B1a GABA_R GABAergic Synapse / Receptor AVM->GABA_R Acts on Cl_Channel Chloride (Cl-) Channel GABA_R->Cl_Channel Opens Muscle_Membrane Muscle Fiber Membrane Cl_Channel->Muscle_Membrane Increases Cl- influx Hyperpolarization Hyperpolarization / Reduced Resistance Muscle_Membrane->Hyperpolarization Paralysis Muscle Paralysis Hyperpolarization->Paralysis Leads to

Caption: Proposed signaling pathway of Avermectin B1a at the crustacean neuromuscular junction.

cluster_Workflow Experimental Workflow Prep Muscle Tissue Preparation (e.g., Lobster stretcher muscle) Mount Mounting in Perfusion Chamber Prep->Mount Record_Base Baseline Electrophysiology (EPSPs, IPSPs, Input Resistance) Mount->Record_Base Perfusion Perfusion with Avermectin B1a Record_Base->Perfusion Record_Post Post-treatment Recording Perfusion->Record_Post Antagonist Antagonist Application (e.g., Picrotoxin) Record_Post->Antagonist Record_Antagonist Recording after Antagonist Antagonist->Record_Antagonist Analysis Data Analysis Record_Antagonist->Analysis

Caption: General experimental workflow for studying Avermectin B1a effects.

III. Experimental Protocols

The following are detailed protocols for key in-vitro experiments based on the cited literature.

Protocol 1: Intracellular Recording of Postsynaptic Potentials and Muscle Membrane Resistance

Objective: To measure the effect of Avermectin B1a on inhibitory and excitatory postsynaptic potentials (IPSPs and EPSPs) and the input resistance of crustacean muscle fibers.

Materials:

  • Lobster (e.g., Homarus americanus) or crayfish (e.g., Astacoidea) stretcher muscle preparation.

  • Dissection tools.

  • Perfusion chamber.

  • Appropriate saline solution (e.g., lobster saline).

  • Avermectin B1a stock solution.

  • Picrotoxin stock solution.

  • Glass microelectrodes (for intracellular recording).

  • Micromanipulators.

  • Amplifier and data acquisition system.

  • Stimulating electrodes.

Procedure:

  • Muscle Dissection: Dissect the stretcher muscle from the lobster or crayfish, ensuring the innervating nerves remain intact.

  • Mounting: Mount the preparation in a perfusion chamber and continuously superfuse with oxygenated saline.

  • Intracellular Recording Setup:

    • Pull glass microelectrodes and fill with an appropriate electrolyte solution (e.g., 3 M KCl).

    • Using a micromanipulator, impale a muscle fiber with the microelectrode to record the membrane potential.

  • Baseline Recordings:

    • Stimulate the excitatory and inhibitory nerve axons to elicit EPSPs and IPSPs, respectively. Record these baseline potentials.

    • To measure input resistance, inject a known amount of hyperpolarizing current through the recording electrode and measure the resulting change in membrane voltage. Calculate resistance using Ohm's law (R = V/I).

  • Avermectin B1a Application:

    • Switch the perfusion solution to one containing the desired concentration of Avermectin B1a (e.g., 1-10 µg/mL).

    • Continuously record the postsynaptic potentials and measure input resistance at regular intervals (e.g., every 5 minutes) for up to 30-40 minutes.

  • Washout and Antagonist Application:

    • Attempt a washout by perfusing with drug-free saline for an extended period (e.g., up to 2 hours) and observe any reversal of effects.

    • To test for antagonism, perfuse the preparation with a solution containing both Avermectin B1a and an antagonist like picrotoxin (e.g., 20 µg/mL), or add the antagonist after the Avermectin B1a effect has been established. Record any changes in EPSPs and input resistance.

  • Data Analysis:

    • Measure the amplitudes and decay time constants of the recorded EPSPs and IPSPs.

    • Plot the changes in these parameters and in input resistance over time.

Protocol 2: Extracellular Recording of Excitatory Postsynaptic Potentials

Objective: To determine if Avermectin B1a has a presynaptic effect on neurotransmitter release.

Materials:

  • Same as Protocol 1, but with extracellular recording electrodes.

Procedure:

  • Setup: Prepare and mount the muscle tissue as described in Protocol 1.

  • Extracellular Recording: Place an extracellular electrode near the neuromuscular junction to record the excitatory postsynaptic potentials.

  • Baseline and Treatment: Record baseline extracellular EPSPs and then perfuse with Avermectin B1a (1-10 µg/mL).

  • Observation: Monitor the amplitude of the extracellularly recorded EPSPs. The finding that Avermectin B1a does not affect these potentials suggests its action is postsynaptic.[1][2]

IV. Mechanism of Action

Avermectin B1a's primary mechanism of action on crustacean muscle is the potentiation of GABAergic transmission.[4] It appears to act on or near the GABA receptor-chloride channel complex, leading to a prolonged opening of the chloride channels.[1] This influx of chloride ions causes hyperpolarization of the muscle membrane or, more significantly, a reduction in the muscle membrane's input resistance.[1][2][3] The reduced resistance shunts the excitatory currents, thereby diminishing the amplitude of EPSPs and leading to muscle paralysis.[1] This effect is largely irreversible with simple washing but can be antagonized by the chloride channel blocker picrotoxin.[1][2][3][4] The lack of effect on extracellularly recorded EPSPs indicates a postsynaptic site of action.[1][2]

References

Application Notes and Protocols for Measuring the Anthelmintic Activity of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anthelmintic properties of Avermectin B1a monosaccharide. The methodologies described herein focus on established in vitro assays that are widely used in helminthology research and anthelmintic drug discovery. The protocols are primarily designed for the model organism Caenorhabditis elegans and can be adapted for parasitic nematodes such as Haemonchus contortus.

Introduction

Avermectin B1a is a potent macrocyclic lactone with broad-spectrum anthelmintic activity. Its monosaccharide derivative, lacking one of the oleandrose sugar moieties, presents a unique pharmacological profile. Preliminary data suggests that this compound is a potent inhibitor of nematode larval development but, unlike its parent compound, is devoid of paralytic activity. This key difference necessitates specific assay considerations to accurately characterize its anthelmintic efficacy. These notes provide the necessary protocols to investigate these distinct biological effects.

Mechanism of Action: Glutamate-Gated Chloride Channels

Avermectins, including Avermectin B1a, exert their primary anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates. This interaction potentiates the effect of glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the cell membrane disrupts neurotransmission, causing pharyngeal paralysis and ultimately, the death of the nematode. While the monosaccharide derivative may have a different phenotypic effect (inhibiting development without causing paralysis), its primary molecular target is likely to be similar.

G cluster_membrane Neuronal or Muscle Cell Membrane cluster_effects Downstream Effects GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Opening Prolonged Channel Opening GluCl->Channel_Opening Potentiates opening Avermectin Avermectin B1a Monosaccharide Avermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds toorthosteric site Cl_out Cl- (extracellular) Cl_in Cl- (intracellular) Hyperpolarization Hyperpolarization of Cell Membrane Channel_Opening->Hyperpolarization Increased Cl- influx Paralysis Paralysis (for Avermectin B1a) Hyperpolarization->Paralysis Dev_Inhibition Inhibition of Larval Development Hyperpolarization->Dev_Inhibition Death Nematode Death Paralysis->Death Dev_Inhibition->Death G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Nematode Culture (C. elegans or H. contortus) B Synchronize Nematode Population (Obtain eggs or L1/L3 larvae) A->B D Larval Motility Assay B->D E Egg Hatch Assay B->E F Larval Development Assay B->F C Prepare Serial Dilutions of This compound C->D C->E C->F G Microscopic Observation and Data Collection D->G E->G F->G H Calculate EC50/IC50/LC50 Values G->H I Statistical Analysis H->I

Application Notes & Protocols: Avermectin B1a Monosaccharide Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Avermectin B1a monosaccharide is a semi-synthetic derivative of Avermectin B1a, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis.[1] It is formed by the selective acid hydrolysis of the terminal disaccharide unit of Avermectin B1a.[2][3][] While the parent compound, Avermectin B1a, is a potent anthelmintic and insecticidal agent that causes paralysis by modulating glutamate-gated and GABA-gated chloride channels, the monosaccharide derivative exhibits a more specific biological profile.[5][6][7]

Primarily, this compound is recognized as a potent inhibitor of nematode larval development.[3][][8] For instance, it is lethal to the nematode Caenorhabditis elegans with a minimum active concentration (MAC) of 0.1 µM.[9][10] Notably, it is reported to be devoid of the paralytic activity associated with its parent compound.[3][][8] This distinct activity makes it a valuable tool for studying nematode development and for investigating mechanisms of ivermectin resistance.[11]

This document provides detailed protocols for the preparation of this compound solutions for use in experimental settings. Proper preparation, handling, and storage are critical to ensure the compound's stability and the reproducibility of experimental results.

Data Presentation

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 71831-09-9[3][8][9]
Molecular Formula C₄₁H₆₀O₁₁[3][8][9]
Molecular Weight 728.9 g/mol [3][8][9]
Appearance White solid / Crystalline solid[3][9]
Purity >95% by HPLC[3]

Table 2: Solubility Data

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[3][8][9][11]
Ethanol Soluble[3][8][9][11]
Methanol Soluble[3][8][9][11]
Dimethylformamide (DMF) Soluble[3][8][11]

Table 3: Storage and Stability

ConditionDurationReference
Solid (Long-term) ≥ 4 years at -20°C[3][8][9]
Stock Solution Up to 1 year at -20°C[12]
Stock Solution Up to 2 years at -80°C[12]

Experimental Protocols

3.1 Materials and Equipment

  • This compound (solid form)

  • High-purity solvents (DMSO, Ethanol, or Methanol)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2 Protocol for Preparing a 10 mM Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution, which can be diluted to final working concentrations for various assays.

  • Pre-handling Checks:

    • Ensure the this compound solid is at room temperature before opening the container to prevent condensation.

    • Work in a chemical fume hood or a well-ventilated area.

  • Calculation:

    • The molecular weight (MW) of this compound is 728.9 g/mol .[3][8][9]

    • To prepare a 10 mM stock solution (which is 0.010 mol/L), calculate the mass required for a specific volume.

    • Formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 728.9 g/mol / 1000 = 7.29 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated mass (e.g., 7.29 mg) of this compound using an analytical balance.

    • Transfer the solid to a sterile vial or tube appropriately sized for your target volume.

  • Solubilization:

    • Select a suitable solvent based on your experimental needs (e.g., DMSO for cell-based assays, as it is often tolerated in small final concentrations).

    • Add the calculated volume of solvent (e.g., 1 mL of DMSO) to the vial containing the weighed compound.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but be mindful of potential degradation with excessive heat.[2]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[12]

    • Clearly label all tubes with the compound name, concentration, solvent, and preparation date.

3.3 Protocol for Preparing a Working Solution

  • Determine Final Concentration:

    • Decide the final concentration required for your experiment (e.g., 10 µM).

  • Dilution Calculation:

    • Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.

    • M₁ = Concentration of stock solution (e.g., 10 mM or 10,000 µM)

    • V₁ = Volume of stock solution to be determined

    • M₂ = Desired final concentration (e.g., 10 µM)

    • V₂ = Final volume of working solution (e.g., 1 mL or 1000 µL)

    • Calculation: V₁ = (M₂ × V₂) / M₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Preparation:

    • Thaw an aliquot of the stock solution.

    • Add the appropriate volume of cell culture medium or experimental buffer to a sterile tube (e.g., 999 µL).

    • Add the calculated volume of the stock solution (e.g., 1 µL) to the buffer.

    • Mix thoroughly by gentle vortexing or pipetting. The working solution is now ready for use.

Important Note: The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (medium/buffer with the same final concentration of solvent) in your experiments.

Visualizations

Diagrams are provided to illustrate key workflows and mechanisms.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Obtain Solid This compound calc 1. Calculate Mass (Target Conc. & Volume) start->calc weigh 2. Weigh Compound (Analytical Balance) calc->weigh dissolve 3. Dissolve in Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex 4. Vortex Until Fully Dissolved dissolve->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store 6. Store at -20°C or -80°C aliquot->store stock_end 10 mM Stock Solution Ready store->stock_end thaw 7. Thaw Stock Solution Aliquot stock_end->thaw calc_dil 8. Calculate Dilution (M1V1 = M2V2) thaw->calc_dil dilute 9. Dilute Stock in Assay Buffer/Medium calc_dil->dilute mix 10. Mix Thoroughly dilute->mix working_end Working Solution Ready for Use mix->working_end

Caption: Experimental workflow for preparing this compound solutions.

G cluster_membrane Invertebrate Neuron Membrane glucl Glutamate-Gated Chloride Channel (GluCl) influx Increased Cl⁻ Influx glucl->influx gaba GABA Receptor Chloride Channel gaba->influx avermectin Avermectins (Parent Compounds) avermectin->glucl Binds & Activates (Primary Target) avermectin->gaba Potentiates monosaccharide Avermectin B1a Monosaccharide dev_inhibit Inhibition of Larval Development monosaccharide->dev_inhibit Potent Effect (MAC = 0.1 µM) hyperpolarization Hyperpolarization of Neuron influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis paralysis->monosaccharide Lacks Paralytic Activity

Caption: Proposed mechanism of Avermectins and the distinct role of the Monosaccharide.

References

Application Notes and Protocols for LC-MS/MS Analysis of Avermectin B1a Monosaccharide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone, is a primary component of the widely used antiparasitic agent Abamectin.[1] Its efficacy and safety are of paramount importance in both veterinary and agricultural applications. Understanding the metabolic fate and degradation of Avermectin B1a is crucial for assessing its bioactivity, potential residues, and environmental impact. A key degradation product, formed under acidic conditions, is the Avermectin B1a monosaccharide, which results from the cleavage of the disaccharide chain.[2] This monosaccharide, along with other metabolites formed through processes like hydroxylation and demethylation, requires sensitive and specific analytical methods for detection and quantification.[3][4]

This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Metabolic and Degradation Pathway of Avermectin B1a

Avermectin B1a undergoes metabolic transformation and degradation through several pathways. The initial and most significant degradation step under acidic conditions is the hydrolysis of the glycosidic bond, leading to the formation of this compound.[2] Further metabolism, primarily mediated by cytochrome P450 enzymes in the liver, can introduce hydroxyl groups or remove methyl groups from the Avermectin B1a molecule or its monosaccharide derivative.[3][5]

Avermectin B1a Metabolism Avermectin_B1a Avermectin B1a Monosaccharide Avermectin B1a Monosaccharide Avermectin_B1a->Monosaccharide Acid Hydrolysis / Degradation Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., 24-hydroxymethyl) Avermectin_B1a->Hydroxylated_Metabolite Metabolism (CYP450) Demethylated_Metabolite Demethylated Metabolite (e.g., 3''-O-desmethyl) Avermectin_B1a->Demethylated_Metabolite Metabolism (CYP450) Monosaccharide->Hydroxylated_Metabolite Further Metabolism Monosaccharide->Demethylated_Metabolite Further Metabolism

Caption: Metabolic and degradation pathway of Avermectin B1a.

Experimental Protocols

This section details the materials and methods for the extraction and LC-MS/MS analysis of this compound and its metabolites from a biological matrix (e.g., plasma).

Materials and Reagents
  • Avermectin B1a, this compound, and potential metabolite reference standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Ivermectin-d2 or a structurally similar compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS salts

  • Refrigerated centrifuge

  • Nitrogen evaporator

Sample Preparation: Protein Precipitation and Solid Phase Extraction (SPE)

This protocol is suitable for cleaning up plasma samples for LC-MS/MS analysis.

  • Sample Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.[3]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analytes with a higher percentage of organic solvent (e.g., 90% acetonitrile).

    • Evaporate the eluate and reconstitute as in step 6.

Experimental Workflow

Experimental Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution SPE Solid Phase Extraction (SPE) (Optional) Reconstitution->SPE Optional Cleanup LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis SPE->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

Caption: Sample preparation and analysis workflow.
LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the analytes.[3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B will be effective. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize the proposed MRM transitions and representative quantitative performance data for Avermectin B1a and its monosaccharide. Please note that the MRM transitions for the monosaccharide and its metabolites are predicted based on the known fragmentation of Avermectin B1a and may require optimization.

Table 1: Proposed MRM Transitions for Avermectin B1a and its Monosaccharide

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Avermectin B1a890.5 [M+NH4]+567.4305.1
This compound746.5 [M+NH4]+567.4289.2

Note: The precursor ion for Avermectin B1a is often observed as an ammonium adduct [M+NH4]+. The monosaccharide, with a molecular weight of 728.9 g/mol , is also expected to form an ammonium adduct. The quantifier product ion for the monosaccharide is predicted to be the aglycone fragment, similar to the parent compound. The qualifier ion is a predicted fragment from the remaining sugar moiety.

Table 2: Representative Quantitative Performance Data (based on literature for Avermectin B1a)

ParameterAvermectin B1aThis compound & Metabolites
Linearity Range1 - 100 ng/mLTo be determined experimentally
Limit of Detection (LOD)~0.1 - 0.5 ng/mLTo be determined experimentally
Limit of Quantification (LOQ)~0.5 - 1.5 ng/mLTo be determined experimentally
Recovery85 - 110%To be determined experimentally
Precision (RSD%)< 15%To be determined experimentally

This data is indicative and should be validated for each specific matrix and analytical setup.

Data Presentation and Analysis

For accurate quantification, a calibration curve should be prepared using the reference standards of the analytes in a matrix that closely matches the study samples (matrix-matched calibration). The concentration of the analytes in the samples is then calculated from the regression equation of the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion

The LC-MS/MS method described in these application notes provides a robust and sensitive approach for the simultaneous analysis of this compound and its potential metabolites. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM transitions, offer a solid foundation for researchers in drug development and food safety to accurately quantify these compounds in various biological matrices. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before applying this method to routine analysis.

References

Application Notes and Protocols for Studying the Effects of Avermectin B1a Monosaccharide on Synaptosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Avermectin B1a monosaccharide on synaptosomes, isolated presynaptic nerve terminals. The protocols detailed below cover synaptosome preparation, neurotransmitter release assays, membrane potential measurements, and intracellular calcium imaging.

Introduction to this compound and Synaptosomes

Avermectin B1a is a potent neurotoxic pesticide that primarily acts on the GABAergic system by potentiating the activity of GABA-A receptors and stimulating the release of GABA.[1][2] this compound is a derivative of Avermectin B1a, and while it may exhibit different potency, its primary mechanism of action is expected to be similar.

Synaptosomes are an excellent model system for studying the presynaptic effects of neuroactive compounds as they are resealed nerve terminals that contain all the necessary machinery for neurotransmitter synthesis, storage, and release.[3][4] By using synaptosomes, researchers can directly investigate the influence of this compound on key presynaptic events.

Data Presentation

The following tables summarize the expected qualitative and potential quantitative effects of Avermectin B1a on synaptosomes, based on existing literature for the parent compound. Researchers should use these as a template to record their own experimental data for this compound.

Table 1: Effect of Avermectin B1a on GABA Release from Synaptosomes

Concentration of Avermectin B1a (µM)GABA Release (% of Basal)Reference
0100[5]
2-3Half-maximal stimulation[5]
8-10~310[5]
User Data Point 1User-defined value
User Data Point 2User-defined value

Table 2: Effect of Avermectin B1a on Synaptosomal Membrane Potential

Concentration of Avermectin B1a (µM)Change in Membrane Potential (mV or % of control)MethodReference
00DiSC3(5)[6][7]
User Data Point 1User-defined value
User Data Point 2User-defined value

Table 3: Effect of Avermectin B1a on Intrasynaptosomal Calcium Concentration

Concentration of Avermectin B1a (µM)Peak [Ca2+]i (nM) or Fura-2 Ratio (340/380 nm)MethodReference
0Basal levelFura-2 AM[8][9]
User Data Point 1User-defined value
User Data Point 2User-defined value

Experimental Protocols

Preparation of Synaptosomes from Rodent Brain

This protocol describes the isolation of synaptosomes from rat or mouse brain tissue by differential and density gradient centrifugation.

Materials:

  • Rodent brain (e.g., cortex, hippocampus, or whole brain)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors

  • Percoll solutions (e.g., 5%, 10%, and 23% in homogenization buffer)

  • Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 1.3 mM CaCl2, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain tissue in ice-cold homogenization buffer.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

  • Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).

  • Resuspend the P2 pellet in homogenization buffer.

  • Layer the resuspended P2 fraction onto a discontinuous Percoll gradient (e.g., 23%, 10%, and 5%).

  • Centrifuge at 32,500 x g for 20 minutes at 4°C.

  • Synaptosomes will be enriched at the interface between the 10% and 23% Percoll layers.

  • Carefully collect the synaptosomal fraction and wash by resuspending in a large volume of Krebs-Ringer Buffer and centrifuging at 20,000 x g for 15 minutes at 4°C.

  • Resuspend the final synaptosomal pellet in the desired experimental buffer.

Neurotransmitter Release Assay (Superfusion)

This protocol allows for the continuous monitoring of neurotransmitter release from synaptosomes.

Materials:

  • Prepared synaptosomes

  • Superfusion system with chambers

  • Krebs-Ringer Buffer (KRB)

  • High K+ KRB (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity)

  • This compound stock solution

  • Scintillation vials and cocktail (for radiolabeled neurotransmitters) or HPLC system (for endogenous neurotransmitters)

Procedure:

  • Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]GABA) by incubating them in KRB containing the label for 30 minutes at 37°C.

  • Alternatively, endogenous neurotransmitter release can be measured without pre-loading.

  • Place a layer of synaptosomes onto the filter of the superfusion chamber.

  • Begin superfusing the synaptosomes with KRB at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

  • Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

  • After establishing a stable baseline of release, switch to KRB containing the desired concentration of this compound.

  • To assess depolarization-evoked release, briefly switch to high K+ KRB, with and without the test compound.

  • Continue collecting fractions throughout the experiment.

  • Quantify the amount of neurotransmitter in each fraction using liquid scintillation counting or HPLC.

  • Express the release as a percentage of the basal release or total synaptosomal content.

Membrane Potential Measurement

This protocol uses a voltage-sensitive fluorescent dye to measure changes in the synaptosomal plasma membrane potential.

Materials:

  • Prepared synaptosomes

  • Krebs-Ringer Buffer (KRB)

  • Voltage-sensitive dye (e.g., DiSC3(5)) stock solution

  • Fluorometer or fluorescence plate reader

Procedure:

  • Resuspend the synaptosomes in KRB to the desired protein concentration.

  • Add the voltage-sensitive dye (e.g., 1-5 µM DiSC3(5)) to the synaptosomal suspension and incubate in the dark at 37°C for 15-30 minutes to allow the dye to partition into the membrane.

  • Place the synaptosomal suspension in a cuvette in the fluorometer.

  • Record the baseline fluorescence at the appropriate excitation and emission wavelengths (for DiSC3(5), typically around 620 nm excitation and 670 nm emission).

  • Add this compound to the cuvette and continue recording the fluorescence. A depolarization will be indicated by an increase in fluorescence as the dye is released from the synaptosomes.

  • At the end of the experiment, add a high concentration of K+ to induce maximal depolarization for calibration purposes.

Intracellular Calcium Imaging

This protocol uses a ratiometric fluorescent calcium indicator to measure changes in the free intracellular calcium concentration.

Materials:

  • Prepared synaptosomes

  • Krebs-Ringer Buffer (KRB)

  • Fura-2 AM stock solution

  • Pluronic F-127

  • Fluorescence imaging system with dual excitation wavelengths (340 nm and 380 nm)

Procedure:

  • Resuspend the synaptosomes in KRB.

  • Load the synaptosomes with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) for 30-45 minutes at 37°C in the dark.[8][9]

  • Wash the synaptosomes by centrifugation and resuspension in fresh KRB to remove extracellular dye.

  • Allow the synaptosomes to adhere to a poly-L-lysine coated coverslip in a perfusion chamber on the microscope stage.

  • Continuously perfuse with KRB.

  • Record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

  • Establish a stable baseline ratio (340/380).

  • Introduce KRB containing this compound into the perfusion chamber and continue recording the fluorescence ratio. An increase in the 340/380 ratio indicates an increase in intracellular calcium.

  • At the end of the experiment, perform a calibration using ionomycin in the presence of high and low calcium concentrations to convert the fluorescence ratios to absolute calcium concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Synaptosome Preparation cluster_assays Functional Assays brain Brain Tissue Dissection homogenization Homogenization brain->homogenization centrifugation1 Differential Centrifugation homogenization->centrifugation1 gradient Density Gradient Centrifugation centrifugation1->gradient synaptosomes Purified Synaptosomes gradient->synaptosomes release Neurotransmitter Release Assay synaptosomes->release Incubate with This compound membrane Membrane Potential Measurement synaptosomes->membrane Incubate with This compound calcium Intracellular Calcium Imaging synaptosomes->calcium Incubate with This compound data_analysis Data Analysis & Interpretation release->data_analysis membrane->data_analysis calcium->data_analysis

Caption: Experimental workflow for studying the effects of this compound on synaptosomes.

Proposed Signaling Pathway of Avermectin B1a in Synaptosomes

signaling_pathway cluster_presynaptic Presynaptic Terminal AVM Avermectin B1a Monosaccharide GABA_R GABA-A Receptor AVM->GABA_R Binds and potentiates GABA_release GABA Release AVM->GABA_release Directly stimulates (reported for Avermectin B1a) Cl_channel Chloride Channel GABA_R->Cl_channel Opens Depolarization Membrane Depolarization Cl_channel->Depolarization Cl- influx leads to (context-dependent) Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Ca_influx->GABA_release Triggers

References

Troubleshooting & Optimization

Avermectin B1a monosaccharide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Avermectin B1a monosaccharide. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a primary degradation product of Avermectin B1a. It is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the parent compound under acidic conditions.[1][2][3][] This process is a well-known susceptibility of the avermectin family of compounds.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Product data sheets from various suppliers consistently recommend this temperature to minimize degradation.[1][2]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in a range of organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][]

Q4: How stable is this compound in solution?

A4: While specific kinetic data for the degradation of this compound in various solvents is not extensively published, it is crucial to handle solutions with care. As a derivative of the unstable Avermectin family, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or colder and protect it from light. Avermectins, in general, are sensitive to light, and this sensitivity may extend to the monosaccharide derivative.[1][5]

Q5: What are the known degradation products of the parent compound, Avermectin B1a, that I should be aware of?

A5: Avermectin B1a is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][6] Besides the monosaccharide (DP-1), other major degradation products include 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 2-epimer B1a, and 8,9-Z-B1a.[1] Understanding these related impurities can be crucial for analytical method development.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving the Compound - Inappropriate solvent selection.- Insufficient solvent volume.- Compound has degraded due to improper storage.- Ensure you are using a recommended solvent such as DMSO, DMF, methanol, or ethanol.[1][2][]- Gently warm the solution or use sonication to aid dissolution.- Verify the storage conditions of your compound. If stored improperly, the compound may have degraded, affecting its solubility.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis - Degradation of the monosaccharide during sample preparation or storage.- Further degradation of the monosaccharide into the aglycone under acidic conditions.[1]- Presence of impurities from the synthesis or degradation of the parent Avermectin B1a.- Prepare samples fresh and analyze them promptly.- Avoid acidic conditions in your mobile phase or sample diluent if possible to prevent further hydrolysis to the aglycone.[1]- Review the certificate of analysis for your compound to identify potential known impurities.
Loss of Compound Potency or Activity in Biological Assays - Degradation of the compound in the assay medium.- Improper storage of stock solutions.- Prepare fresh dilutions from a solid sample for each experiment.- If stock solutions must be used, perform a stability test in your specific assay medium to determine the rate of degradation.- Always store stock solutions at -20°C or below, protected from light.
Inconsistent Experimental Results - Variability in the purity of the this compound batch.- Inconsistent sample handling and preparation.- Always check the purity of your compound, specified as >95% by HPLC from most suppliers.[2][]- Standardize your workflow for sample preparation, including solvent, concentration, and storage time before use.

Stability and Storage Conditions Summary

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key storage and handling parameters.

Parameter Recommendation Source(s)
Physical Form for Storage White Solid[2][]
Long-Term Storage Temperature -20°C[1][2]
Recommended Solvents Ethanol, Methanol, DMF, DMSO[1][2][]
Solution Storage Prepare fresh. If necessary, store at ≤ -20°C, protected from light.General recommendation based on the lability of the Avermectin family.[1][5]
Conditions to Avoid Strong acids, strong bases, prolonged exposure to light, and high temperatures.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the solid compound.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry microcentrifuge tube.

  • Solubilization: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C, protected from light.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can be conducted to understand the stability of this compound under various stress conditions. This protocol outlines a general workflow.

  • Sample Preparation: Prepare multiple solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in ICH guidelines, including:

    • Acidic: Treat with a mild acid (e.g., 0.05 M HCl) for a defined period.[1]

    • Alkaline: Treat with a mild base (e.g., 0.05 M NaOH).

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Expose the solution to elevated temperatures (e.g., 60-80°C).[1]

    • Photolytic: Expose the solution to a controlled light source (e.g., UV lamp).[1]

  • Time Points: Collect samples at various time points from each stress condition.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify any degradation products.

  • Data Evaluation: Calculate the degradation rate for each condition and identify the major degradation pathways.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Obtain Solid Compound weigh Weigh Compound start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock Stock Solution dissolve->stock dilute Prepare Working Dilutions stock->dilute assay Perform Biological or Chemical Assay dilute->assay hplc HPLC / LC-MS Analysis assay->hplc data Data Interpretation hplc->data

Caption: Workflow for preparing and using this compound.

logical_troubleshooting Troubleshooting Logic for Inconsistent Results cluster_compound Compound Integrity cluster_solution Solution Stability cluster_protocol Protocol Consistency start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C) start->check_storage check_purity Check Certificate of Analysis for Purity start->check_purity fresh_prep Prepare Fresh Solutions for Each Experiment start->fresh_prep light_protect Protect Solutions from Light start->light_protect standardize_handling Standardize Sample Handling start->standardize_handling validate_assay Validate Assay Parameters start->validate_assay end Consistent Results check_storage->end check_purity->end fresh_prep->end light_protect->end standardize_handling->end validate_assay->end

Caption: Troubleshooting inconsistent results with this compound.

References

How to prevent the degradation of Avermectin B1a to its monosaccharide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Avermectin B1a to its monosaccharide and other degradation products in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Avermectin B1a degradation to its monosaccharide in solution?

A1: The primary cause of Avermectin B1a degradation to its monosaccharide is exposure to acidic conditions. This process involves the hydrolytic cleavage of the glycosidic bond, which removes the terminal oleandrose sugar unit. Further hydrolysis under stronger acidic conditions can lead to the formation of the aglycone, where both sugar moieties are removed.

Q2: What are other common degradation pathways for Avermectin B1a?

A2: Besides acidic hydrolysis, Avermectin B1a is susceptible to degradation under several other conditions:

  • Alkaline conditions: Can lead to epimerization at the C2 position.

  • Oxidation: The molecule is sensitive to oxidation.

  • Photodegradation: Exposure to UV light can cause isomerization and other degradation.

  • Thermal stress: Elevated temperatures can accelerate degradation.

Q3: What are the recommended storage conditions for Avermectin B1a solutions?

A3: To minimize degradation, Avermectin B1a solutions should be stored at refrigerated temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent exposure to humidity and air (oxygen). For long-term storage, temperatures of -20°C are often recommended.

Q4: Are there any solvents that can improve the stability of Avermectin B1a?

A4: Yes, the choice of solvent can significantly impact the stability of Avermectin B1a. Studies have shown that non-aqueous solvents can offer better stability than aqueous solutions, especially at elevated temperatures. Glycerol formal, in particular, has been shown to provide maximum stability for Abamectin (a mixture of Avermectin B1a and B1b).

Q5: Is Avermectin B1a stable in neutral aqueous solutions?

A5: Yes, Avermectin B1a is reported to be stable to hydrolysis in aqueous solutions at pH 5, 7, and 9 when stored at 25°C for up to 28 days, with 95% of the compound remaining. The minor loss observed was not attributed to hydrolysis.[1] This suggests that the degradation to the monosaccharide is more pronounced in strongly acidic environments.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Monosaccharide peak observed in HPLC analysis of a freshly prepared Avermectin B1a solution. The solution was prepared using an acidic solvent or buffer.Prepare solutions using neutral or slightly acidic (pH 5-7) buffers. If an organic solvent is required, consider using a non-aqueous solvent known to improve stability, such as glycerol formal.
Rapid degradation of Avermectin B1a in solution even at neutral pH. Exposure to light, elevated temperature, or oxygen.Store the solution in an amber vial or protect it from light. Keep the solution refrigerated or frozen. Consider purging the solution with an inert gas like nitrogen or argon before sealing the container. The addition of an antioxidant may also be beneficial.
Formation of multiple degradation peaks, not just the monosaccharide. The solution has been exposed to alkaline conditions, oxidative stress, or prolonged thermal stress.Review the preparation and storage procedures. Avoid high pH buffers. If oxidative degradation is suspected, use de-gassed solvents and consider adding an antioxidant. Minimize the time the solution is kept at elevated temperatures.
Inconsistent stability results between experiments. Variability in solvent purity, pH of the solution, or storage conditions.Use high-purity solvents. Accurately measure and control the pH of aqueous solutions. Standardize storage conditions (temperature, light exposure) across all experiments.

Quantitative Data on Avermectin B1a Stability

Table 1: Stability of Abamectin in Various Non-Aqueous Solvents at Elevated Temperatures

SolventTemperature (°C)Half-life (t½) in days
Glycerol Formal70115.5
Propylene Glycol7069.3
Transcutol P7057.7
PEG 4007049.5

Data adapted from a study on Abamectin, a mixture containing ≥80% Avermectin B1a.

Table 2: Stability of Avermectin B1a in Aqueous Solutions at 25°C

pHStorage Duration (days)Recovery (%)
528~95
728~95
928~95

Note: The minor loss was not attributed to hydrolysis.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Avermectin B1a Solution

Objective: To prepare a stock solution of Avermectin B1a with minimized initial degradation and ensure its stability over time.

Materials:

  • Avermectin B1a solid

  • HPLC-grade methanol or acetonitrile

  • Volumetric flask (amber)

  • Syringe filter (0.22 µm, PTFE)

  • Inert gas (nitrogen or argon)

Procedure:

  • Accurately weigh the required amount of Avermectin B1a solid in a clean, dry weighing boat.

  • Transfer the solid to an amber volumetric flask.

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the solid completely.

  • Once dissolved, fill the flask to the mark with the same solvent.

  • Gently purge the headspace of the flask with an inert gas for 1-2 minutes.

  • Immediately cap the flask tightly.

  • For short-term storage (up to one week), store the solution at 2-8°C.

  • For long-term storage, aliquot the solution into smaller amber vials, purge with inert gas, and store at -20°C.

  • Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Stability-Indicating HPLC Method for Avermectin B1a and its Monosaccharide

Objective: To monitor the degradation of Avermectin B1a to its monosaccharide using a stability-indicating HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Avermectin B1a reference standard

  • Avermectin B1a monosaccharide reference standard (if available)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 45:45:10 v/v/v). The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a system suitability solution containing both Avermectin B1a and its monosaccharide (if available) to ensure adequate resolution between the two peaks.

  • Inject the Avermectin B1a solution to be analyzed.

  • Identify and quantify the peaks corresponding to Avermectin B1a and its monosaccharide based on their retention times compared to the reference standards. The monosaccharide, being more polar, will typically have a shorter retention time than the parent compound on a C18 column.

Visualizations

Degradation_Pathway Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound Avermectin_B1a->Monosaccharide + H₂O (Acidic Conditions) Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone + H₂O (Stronger Acidic Conditions)

Caption: Acid-catalyzed hydrolysis of Avermectin B1a.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Avermectin B1a solution under controlled conditions Stress Incubate solution under different conditions (pH, Temp, Light) Prep->Stress Analysis Analyze samples at time points using Stability-Indicating HPLC Stress->Analysis Data Quantify Avermectin B1a and degradation products Analysis->Data Kinetics Determine degradation kinetics Data->Kinetics

References

Technical Support Center: Optimizing HPLC Separation of Avermectin B1a and its Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Avermectin B1a and its primary degradation product, Avermectin B1a monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal chromatographic separation of these two compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic properties of Avermectin B1a and this compound?

A1: Avermectin B1a is a large, hydrophobic macrocyclic lactone. Its monosaccharide is formed by the cleavage of one of the sugar moieties, making it significantly more polar than the parent compound. In reversed-phase HPLC (RP-HPLC), Avermectin B1a is well-retained on C18 columns, while the more polar monosaccharide will elute earlier. The challenge lies in achieving baseline separation between the two, especially when the monosaccharide is present as a minor impurity.

Q2: What is a common initial HPLC method for separating Avermectin B1a and its monosaccharide?

A2: A common starting point is a reversed-phase method using a C18 column with a gradient elution. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Q3: Why is the separation of Avermectin B1a and its monosaccharide important?

A3: The monosaccharide is a known degradation product of Avermectin B1a, often formed under acidic conditions.[1] Accurate quantification of the monosaccharide is crucial for stability studies of Avermectin B1a formulations and for impurity profiling in drug development and quality control.

Q4: What are the most common problems encountered during the HPLC separation of these two compounds?

A4: The most frequent issues include:

  • Poor resolution: The peak for the monosaccharide may appear as a shoulder on the main Avermectin B1a peak.

  • Peak tailing: The monosaccharide peak, being more polar, can exhibit tailing on standard C18 columns due to interactions with residual silanols on the stationary phase.[2][3]

  • Co-elution: Inadequate mobile phase composition or gradient profile can lead to the two compounds eluting at or very near the same time.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis.

Issue 1: Poor Resolution Between Avermectin B1a and Monosaccharide Peaks

Poor resolution is a common challenge, often manifesting as overlapping peaks or the monosaccharide appearing as a shoulder on the Avermectin B1a peak.

Troubleshooting Steps:

  • Optimize the Organic Solvent Composition:

    • Decrease the initial percentage of the organic solvent in your gradient. This will increase the retention of the more polar monosaccharide, moving its peak further away from the solvent front and potentially improving separation from the non-polar Avermectin B1a.

    • Adjust the gradient slope. A shallower gradient provides more time for the two compounds to separate on the column.[3] Try decreasing the rate of increase of the organic solvent over time.

  • Modify the Mobile Phase pH:

    • Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of residual silanol groups on the silica-based stationary phase, which can improve the peak shape of the polar monosaccharide and enhance resolution.[4][5]

  • Adjust the Column Temperature:

    • Lowering the column temperature can sometimes increase retention and improve resolution.[6] However, be aware that this will also increase backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. Experiment within the column's recommended temperature range.

Quantitative Data Summary: Effect of Mobile Phase Composition on Resolution

Mobile Phase AMobile Phase BGradient ProgramAvermectin B1a Retention Time (min)Monosaccharide Retention Time (min)Resolution (Rs)
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile55-77% B in 41 min[1]~25.0~15.0> 2.0
WaterAcetonitrile60-90% B in 20 min~18.0~16.5< 1.5
WaterMethanol70-95% B in 20 min~22.0~20.0< 1.5

Note: These are representative values and will vary depending on the specific column, HPLC system, and other experimental parameters.

Issue 2: Peak Tailing of the this compound

The monosaccharide, being more polar, is prone to peak tailing on traditional C18 columns.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • As mentioned for resolution, maintaining a low pH (around 2.5-3.5) with an acidic modifier like formic acid or TFA is crucial to minimize interactions between the analyte and the stationary phase that cause tailing.[4][5]

  • Use a Different Stationary Phase:

    • Consider using a C18 column with advanced end-capping to reduce the number of free silanol groups.

    • Alternatively, a polar-embedded or polar-endcapped column can provide better peak shape for polar analytes.[7][8]

  • Lower the Sample Concentration:

    • Injecting too much sample can lead to column overload and result in peak tailing.[9][10] Try diluting your sample and re-injecting.

Issue 3: Co-elution of Avermectin B1a and Monosaccharide

If both compounds elute as a single, unresolved peak, more significant method adjustments are needed.

Troubleshooting Steps:

  • Employ a Scouting Gradient:

    • Start with a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to determine the approximate elution conditions for both compounds.[11] This will help you to design a more focused and effective gradient for their separation.

  • Change the Organic Modifier:

    • If you are using acetonitrile, try switching to methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation and may resolve the co-eluting peaks.

III. Experimental Protocols

Recommended HPLC Method for Avermectin B1a and Monosaccharide Separation

This method is based on a validated procedure for the separation of Avermectin B1a from its degradation products.[1]

  • Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size) or equivalent high-resolution C18 column.[1][12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0 min: 55% B

    • 41 min: 77% B

    • 42 min: 100% B

    • 47 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

IV. Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Avermectin B1a Sample Forced_Degradation Forced Degradation (Acidic) Sample->Forced_Degradation Optional Dilution Dilute with Acetonitrile Sample->Dilution Forced_Degradation->Dilution Injection Inject Sample Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 245 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for HPLC analysis of Avermectin B1a and its monosaccharide.

Troubleshooting_Logic cluster_resolution Issue: Poor Resolution cluster_tailing Issue: Peak Tailing (Monosaccharide) cluster_coelution Issue: Co-elution Start Poor Separation? Adjust_Gradient Adjust Gradient (shallower slope) Start->Adjust_Gradient Yes Lower_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Start->Lower_pH Yes Scouting_Gradient Run Scouting Gradient Start->Scouting_Gradient Yes Change_Temp Change Column Temperature Adjust_Gradient->Change_Temp Change_Organic Change Organic Modifier (ACN vs. MeOH) Change_Temp->Change_Organic Resolved Separation Optimized Change_Organic->Resolved Endcapped_Column Use End-capped or Polar-Embedded Column Lower_pH->Endcapped_Column Lower_Conc Lower Sample Concentration Endcapped_Column->Lower_Conc Lower_Conc->Resolved Change_Selectivity Change Mobile Phase (e.g., different organic modifier) Scouting_Gradient->Change_Selectivity Change_Selectivity->Resolved

Caption: Troubleshooting logic for HPLC separation of Avermectin B1a and its monosaccharide.

References

Improving the solubility of Avermectin B1a monosaccharide for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Avermectin B1a monosaccharide for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has poor water solubility.[1] It is readily soluble in several organic solvents. For creating stock solutions, the following solvents are recommended:

  • Dimethylformamide (DMF)[2]

  • Dimethyl sulfoxide (DMSO)[2]

  • Ethanol[1][2]

  • Methanol[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below.

Q3: What are the storage and stability considerations for this compound?

A3: Avermectin compounds are known to be unstable under certain conditions.[3] To minimize degradation, it is recommended to store this compound at or below 2-8°C, protected from light and humidity.[3] Stock solutions in DMSO should be stored at -20°C and are generally stable for at least 4 years at this temperature.[2] For solutions in DMSO/water mixtures, 85% of compounds have been shown to be stable for up to 2 years at 4°C.[4]

Q4: Can I improve the aqueous solubility of this compound?

A4: Yes, various formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like avermectins. One common laboratory-scale approach is the use of co-solvents or excipients. For a more significant and stable increase in aqueous solubility, techniques like solid dispersions with polymers such as polyethylene glycols (PEGs) or polyvinylpyrrolidones (PVPs) have been shown to be effective for related avermectin compounds.[5][6][7] Glycosylation of Avermectin B1a has also been shown to increase water solubility significantly.[8]

Troubleshooting Guide: Precipitation in In-Vitro Assays

A common issue encountered is the precipitation of this compound when diluting a stock solution into aqueous cell culture media or buffer for an in-vitro assay. This guide provides a systematic approach to troubleshoot this problem.

Problem: My this compound precipitates out of solution when I add it to my aqueous assay medium.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation Start Precipitation Observed Check_Stock Step 1: Verify Stock Solution Is the stock solution clear? Start->Check_Stock Lower_Final_Conc Step 2: Lower Final Concentration Is the final assay concentration too high? Check_Stock->Lower_Final_Conc Yes Failure Precipitation Persists Consider alternative formulation strategies Check_Stock->Failure No, stock is cloudy. Prepare fresh stock. Change_Solvent Step 3: Change Stock Solvent Can a more aqueous-compatible solvent be used? Lower_Final_Conc->Change_Solvent Yes, precipitation persists at lower conc. Success Solution Stable Lower_Final_Conc->Success No, lowering concentration solved it. Add_Surfactant Step 4: Use a Surfactant/Co-solvent Can a solubilizing agent be added to the final medium? Change_Solvent->Add_Surfactant Yes, precipitation persists with new solvent. Change_Solvent->Success No, new solvent solved it. Add_Surfactant->Success Yes, a solubilizer helped. Add_Surfactant->Failure No, precipitation still occurs.

A troubleshooting workflow for addressing precipitation of this compound.

Step-by-Step Guidance:

  • Verify Stock Solution Integrity: Before troubleshooting downstream steps, ensure your stock solution is completely clear and free of any precipitate. If the stock solution is cloudy, prepare a fresh one.

  • Lower the Final Assay Concentration: The most common reason for precipitation is that the final concentration in the aqueous medium exceeds the solubility limit.

    • Action: Perform a serial dilution to determine the highest workable concentration that remains in solution.

    • Tip: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium as low as possible (typically <0.5%) to minimize solvent effects on the cells or assay components.

  • Change the Stock Solution Solvent: While DMSO is a common choice, other solvents might be more compatible with your aqueous medium.

    • Action: Try preparing a stock solution in ethanol or methanol.[1] These less dense solvents can sometimes improve mixing with aqueous solutions.

  • Incorporate a Solubilizing Agent: The use of a biocompatible surfactant or co-solvent in the final assay medium can help maintain the solubility of hydrophobic compounds.

    • Action: Consider adding a small, non-toxic concentration of a surfactant like Poloxamer 188 or a co-solvent like polyethylene glycol (PEG) to your assay medium before adding the compound.[5]

    • Caution: Always run a vehicle control with the solubilizing agent alone to ensure it does not interfere with your assay.

  • Alternative Formulation Approaches: If precipitation persists, more advanced formulation techniques may be necessary, although these are more complex for routine in-vitro assays. These include creating a solid dispersion of the compound.[6][9]

Quantitative Data

Table 1: Solubility of this compound and Parent Compound

CompoundSolventSolubilityTemperature (°C)Reference
This compoundDMFSolubleNot Specified[2]
This compoundDMSOSolubleNot Specified[2]
This compoundEthanolSolubleNot Specified[1][2]
This compoundMethanolSolubleNot Specified[1][2]
This compoundWaterPoorNot Specified[1]
Avermectin B1a (Parent)Methanol~14 g/L25[10]
Avermectin B1a (Parent)Ethanol~11 g/L25[10]
Avermectin B1a (Parent)n-Propanol~9 g/L25[10]
Avermectin B1a (Parent)Isopropanol~7 g/L25[10]
Avermectin B1a (Parent)Acetone + Water (9:1)~12 g/L25[11]
Avermectin B1a (Parent)Acetone + n-Hexane (9:1)~8 g/L25[11]

Note: Quantitative solubility data for this compound is limited. The data for the parent compound, Avermectin B1a, is provided for general guidance on solvent compatibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 730.9 g/mol )[2]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.

  • Carefully weigh out 1 mg of this compound into the tube.

  • Calculate the volume of DMSO required to make a 10 mM solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 730.9 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 136.8 µL

  • Add 136.8 µL of anhydrous DMSO to the tube containing the compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Workflow for Preparing Compound for In-Vitro Assay:

G cluster_1 In-Vitro Assay Preparation Workflow Start Start Weigh 1. Weigh Compound Start->Weigh Dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) to make stock solution Weigh->Dissolve Store 3. Store Stock Solution (-20°C, protected from light) Dissolve->Store Dilute 4. Prepare Intermediate Dilutions (if necessary) Store->Dilute Final_Dilution 5. Add to Final Assay Medium (e.g., cell culture media) Dilute->Final_Dilution Incubate 6. Incubate with Cells/Assay Components Final_Dilution->Incubate End End Incubate->End

A general workflow for the preparation of this compound for in-vitro assays.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution:

      • For a final DMSO concentration of 0.1%, first prepare a 1:10 dilution of the 10 mM stock in medium to get a 1 mM intermediate solution.

      • Then, perform a 1:100 dilution of the 1 mM intermediate solution into the final volume of cell culture medium.

  • When adding the compound to the final medium, vortex or gently pipette up and down immediately to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay plate. If precipitation is observed, refer to the Troubleshooting Guide.

  • Use the prepared working solutions immediately. Do not store aqueous dilutions for extended periods.

References

Technical Support Center: Avermectin B1a Monosaccharide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Avermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from Avermectin B1a?

This compound is a degradation product or semi-synthetic derivative of Avermectin B1a.[1] It is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a molecule, often under acidic conditions.[1][2] While Avermectin B1a exhibits potent paralytic activity against nematodes and insects, the monosaccharide derivative is a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[1][3]

Q2: What are the recommended storage conditions for Avermectin B1a and its monosaccharide?

To minimize degradation, Avermectin compounds should be stored at or below 2-8°C with protection from light and controlled humidity.[2] For long-term storage of this compound, a temperature of -20°C is recommended.[1] The addition of a small amount of an antioxidant can also help mitigate oxidation.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3] It has poor solubility in water.[3]

Troubleshooting Guide

Chromatographic Analysis (HPLC)

Q4: I am seeing unexpected peaks in my HPLC chromatogram when analyzing Avermectin B1a. What could be the cause?

Unexpected peaks are often due to the degradation of Avermectin B1a. The molecule is unstable under various conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[2][4][5]

Common Degradation Products:

  • This compound: Forms under acidic conditions due to the loss of one sugar moiety.[2]

  • Avermectin B1a aglycone: Forms under stronger acidic conditions from the loss of both sugar moieties.[2]

  • 2-epimer B1a: A significant degradation product under alkaline stress.[2]

  • 8,9-Z-isomer: A photo-isomer that can form under exposure to strong light.[4][5]

  • Oxidation products: Avermectins are sensitive to oxidation.[2][5]

To troubleshoot, review your sample preparation and storage procedures to ensure conditions are not promoting degradation. A forced degradation study can help identify potential degradation products.[2]

Q5: My HPLC baseline is noisy. How can I fix this?

Baseline noise in HPLC can originate from the column, pump, or detector.[6]

  • Isolate the source: First, replace the column with a union to see if the noise persists. If it does, the column is not the issue.[6]

  • Check the pump: If the noise continues without the column, there may be an issue with the pump's check valves or seals. Also, ensure your solvents are fresh and properly degassed.[6]

  • Detector issues: If the pump is ruled out, the detector lamp may be failing.

Q6: I'm observing peak tailing or fronting in my chromatograms. What should I do?

Peak asymmetry can be caused by several factors:

  • Peak Tailing: Often indicates a secondary interaction between the analyte and the stationary phase, or a void in the column. Ensure your mobile phase pH is appropriate for your analyte and consider using a guard column.

  • Peak Fronting: This may suggest column overload. Try injecting a smaller sample volume or a more dilute sample.

Q7: My retention times are shifting between runs. What is the likely cause?

Shifting retention times can be due to:

  • Inadequate column equilibration: Ensure the column is equilibrated for a sufficient time with the mobile phase before each injection.[6]

  • Inconsistent mobile phase composition: Prepare fresh mobile phase for each run and ensure accurate mixing.

  • Pump issues: The HPLC pump may not be delivering a consistent flow rate.[6]

  • Temperature fluctuations: Use a column oven to maintain a stable temperature.

Cell-Based Assays

Q8: I am not observing the expected anti-proliferative effects of Avermectin B1a in my HCT-116 cell culture. What could be wrong?

Several factors could contribute to this:

  • Compound Degradation: As Avermectin B1a is unstable, ensure that your stock solutions are fresh and have been stored correctly. Degradation can lead to reduced activity.

  • Cell Line Health: Confirm that the HCT-116 cells are healthy and in the logarithmic growth phase.

  • Dosage and Incubation Time: Avermectin B1a has shown anti-proliferative activity in HCT-116 cells with an IC50 value of 30 µM after 24, 48, and 72 hours of incubation.[7][8] Verify that your concentrations and incubation times are appropriate.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells.

Experimental Protocols

Protocol 1: HPLC Analysis of Avermectin B1a and its Degradation Products

This protocol is a general guideline based on published methods.[2][9] Optimization may be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile (ACN).[2] The analytical concentration is typically around 2.5 mg/mL.[2]

    • For forced degradation studies, treat the sample with 0.05 M HCl for 5 hours for acidic stress.[2]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., ACE UltraCore 2.5 SuperC18, 150 x 4.6 mm, 2.5 µm particle size).[2]

    • Mobile Phase: A gradient of acetonitrile and water. For example, acetonitrile:methanol:water (51:34:15 v/v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.[9][10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks by comparing retention times with reference standards.

    • Quantify the analytes using a calibration curve generated from standards of known concentrations.

Protocol 2: MTT Assay for Anti-Proliferative Activity in HCT-116 Cells

This protocol is adapted from studies on the anti-cancer effects of Avermectin B1a.[7][8]

  • Cell Culture:

    • Culture HCT-116 cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium. The final concentrations should bracket the expected IC50 value. Avermectin B1a has an IC50 of approximately 30 µM in HCT-116 cells.[7][8]

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number71831-09-9[1]
Molecular FormulaC41H60O11[1]
Molecular Weight728.9 g/mol [1]

Table 2: IC50 Value of Avermectin B1a in HCT-116 Cells

Cell LineCompoundIC50Incubation TimeReference
HCT-116Avermectin B1a30 µM24, 48, 72 hours[7][8]

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Avermectin B1a Sample dissolve Dissolve in ACN start->dissolve stress Forced Degradation (e.g., 0.05M HCl) dissolve->stress Optional inject Inject into HPLC dissolve->inject stress->inject separate Separation on C18 Column inject->separate detect UV Detection (245 nm) separate->detect analyze Analyze Chromatogram detect->analyze quantify Quantify Peaks analyze->quantify

Caption: Workflow for HPLC analysis of Avermectin B1a.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HCT-116 cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with Avermectin B1a monosaccharide adhere->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT solution incubate->add_mtt dissolve_formazan Dissolve formazan (DMSO) add_mtt->dissolve_formazan read_absorbance Read absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for MTT cell viability assay.

avermectin_action cluster_invertebrate Invertebrate Neuron cluster_mammal Mammalian Neuron avermectin Avermectin B1a glutamate_channel Glutamate-gated Chloride Channel avermectin->glutamate_channel Enhances Glutamate Effect cl_influx Chloride Ion Influx glutamate_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization paralysis Paralysis hyperpolarization->paralysis avermectin_mammal Avermectin B1a gaba_receptor GABA-gated Chloride Channel avermectin_mammal->gaba_receptor dual_effect Dual Effect: Activation (low conc.) Inhibition (high conc.) gaba_receptor->dual_effect

Caption: Mechanism of action of Avermectin B1a.

References

Avoiding photoisomerization of Avermectin B1a and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin B1a and its derivatives, focusing on the prevention of photoisomerization.

Frequently Asked Questions (FAQs)

Q1: What is photoisomerization of Avermectin B1a?

A1: Photoisomerization is a process where Avermectin B1a, when exposed to light, undergoes a structural change to form a different isomer. The most common photoisomer is the 8,9-Z-isomer (also referred to as the cis-isomer). This transformation occurs due to the absorption of light energy, which leads to a rotation around the C8-C9 double bond in the macrocyclic lactone structure.[1] This change in stereochemistry can significantly impact the biological activity of the compound.

Q2: Why is it crucial to avoid photoisomerization of Avermectin B1a in experiments?

A2: Avermectin B1a's biological activity is highly dependent on its specific three-dimensional structure. The formation of photoisomers, such as the 8,9-Z-isomer, can lead to a significant reduction or complete loss of anthelmintic and insecticidal efficacy. Therefore, preventing photoisomerization is critical for obtaining accurate and reproducible experimental results, as well as for maintaining the therapeutic potency of Avermectin B1a-based formulations.

Q3: What are the primary factors that influence the rate of photoisomerization?

A3: The rate of photoisomerization is influenced by several factors, including:

  • Light Intensity and Wavelength: Higher light intensity and exposure to ultraviolet (UV) radiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, accelerate the isomerization process.

  • Duration of Exposure: The longer the exposure to light, the greater the extent of photoisomerization.

  • Solvent/Formulation: The solvent system or formulation matrix can significantly impact the photostability of Avermectin B1a. Some solvents may promote degradation, while others can offer a degree of protection.

  • Presence of Photosensitizers: Certain molecules can absorb light energy and transfer it to Avermectin B1a, thereby accelerating its isomerization.

  • Temperature: While light is the primary driver, elevated temperatures can also contribute to the overall degradation of the molecule.

Q4: What are the recommended storage conditions for Avermectin B1a and its derivatives to minimize photoisomerization?

A4: To minimize photoisomerization, Avermectin B1a and its derivatives should be stored in a cool, dark place. It is highly recommended to use amber-colored vials or containers that block UV light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a light-protected container is advisable. When handling solutions, it is best to work under low-light conditions or use light-blocking shields.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC/UPLC analysis of Avermectin B1a.

  • Possible Cause: Photoisomerization may have occurred during sample preparation or storage.

  • Troubleshooting Steps:

    • Verify Peak Identity: The primary photoisomer, 8,9-Z-Avermectin B1a, typically elutes close to the parent Avermectin B1a peak in reverse-phase HPLC. Consult literature for expected retention times or use a photodiode array (PDA) detector to compare UV spectra. The UV spectrum of the 8,9-Z isomer is very similar to that of Avermectin B1a.

    • Protect Samples from Light: Repeat the sample preparation process under low-light conditions or using amber-colored vials. Wrap any clear glassware in aluminum foil.

    • Analyze a Fresh Sample: Prepare a fresh solution of Avermectin B1a from a solid that has been properly stored and analyze it immediately to establish a baseline chromatogram.

    • Forced Degradation: To confirm the identity of the photoisomer peak, intentionally expose a solution of Avermectin B1a to UV light for a short period and observe the growth of the suspected peak in the chromatogram.

Issue 2: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Varying degrees of photoisomerization between experimental runs could be leading to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure that all samples, including standards and controls, are handled with consistent light protection throughout the experiment.

    • Use Photostable Formulations: If your experimental design allows, consider using a photostable formulation of Avermectin B1a, such as a cyclodextrin inclusion complex or a zein microsphere formulation.

    • Incorporate a Dark Control: In every experiment, include a control sample that is handled identically to the experimental samples but is completely protected from light (e.g., wrapped in aluminum foil). This will help you quantify the extent of photodegradation in your experimental samples.

    • Quantify Isomer Formation: Use a validated HPLC method to quantify the percentage of the 8,9-Z-isomer in your samples at the end of the experiment. This can help you correlate the extent of isomerization with your experimental outcomes.

Issue 3: I am trying to prepare a photostable formulation of Avermectin B1a, but it is still degrading.

  • Possible Cause: The formulation may not be providing adequate protection, or the preparation method itself may be flawed.

  • Troubleshooting Steps:

    • Optimize Formulation Parameters: For cyclodextrin complexes, ensure the molar ratio of Avermectin B1a to cyclodextrin is optimal for inclusion. For microspheres, check the integrity and coating of the particles.

    • Verify Complexation/Encapsulation: Use analytical techniques such as FT-IR, DSC, or NMR to confirm the successful formation of the inclusion complex or encapsulation of the drug.

    • Protect During Formulation: Ensure that the Avermectin B1a is protected from light during the formulation process itself.

    • Consider Additional Stabilizers: The inclusion of antioxidants in the formulation may help to mitigate photo-oxidative degradation pathways.

Data Presentation

Table 1: Photodegradation of Emamectin Benzoate (an Avermectin Derivative) under Different Light Conditions Over Time.

Note: This data is for Emamectin Benzoate and serves as a representative example of the photodegradation kinetics within the Avermectin family.

Exposure Time (days)Remaining Active Ingredient (%) at 54°CRemaining Active Ingredient (%) under UV LightRemaining Active Ingredient (%) under Direct Sunlight
0100100100
397.296.588.3
1483.289.487.3
2169.474.666.8
3562.766.060.4
4551.546.448.6

Data adapted from a study on the stability of an Emamectin Benzoate formulation.[2]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of Avermectin B1a

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare a stock solution of Avermectin B1a in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For the "exposed" sample, place a portion of the solution in a clear, photochemically inert container (e.g., a quartz cuvette or a clear glass vial).

    • For the "dark control" sample, place an equal portion of the solution in an identical container and wrap it completely in aluminum foil to protect it from light.

  • Light Exposure:

    • Place both the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature during the exposure to differentiate between thermal degradation and photodegradation.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of Avermectin B1a and its photoisomers.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to the dark control to identify and quantify the photodegradation products.

    • Calculate the percentage of Avermectin B1a remaining at each time point for both the exposed and dark control samples.

    • The difference in degradation between the exposed and dark control samples represents the extent of photodegradation.

Protocol 2: Preparation of an Avermectin B1a-β-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing cyclodextrin inclusion complexes to enhance photostability.

  • Molar Ratio Calculation: Determine the required amounts of Avermectin B1a and β-cyclodextrin for a 1:1 molar ratio.

  • Dissolution:

    • Dissolve the calculated amount of β-cyclodextrin in distilled water with stirring. Gentle heating may be required to facilitate dissolution.

    • Dissolve the calculated amount of Avermectin B1a in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Complexation:

    • Slowly add the Avermectin B1a solution to the β-cyclodextrin solution with continuous stirring.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolation:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Cool the resulting aqueous solution to induce precipitation of the inclusion complex.

    • Collect the precipitate by filtration and wash it with a small amount of cold water to remove any uncomplexed cyclodextrin.

  • Drying: Dry the collected solid in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FT-IR, DSC, or NMR spectroscopy.

Visualizations

photoisomerization_pathway Avermectin_B1a Avermectin B1a (8,9-E-isomer) Excited_State Excited State Avermectin_B1a->Excited_State Light (UV) Photoisomer 8,9-Z-Avermectin B1a (cis-isomer) Excited_State->Photoisomer Bond Rotation

Caption: Photoisomerization pathway of Avermectin B1a.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Exposed Prepare Exposed Sample (Clear Vial) Expose Expose in Photostability Chamber Prep_Exposed->Expose Prep_Dark Prepare Dark Control (Wrapped Vial) Prep_Dark->Expose HPLC HPLC/UPLC Analysis Expose->HPLC Take aliquots at time points Data Data Interpretation HPLC->Data

Caption: Workflow for a forced photodegradation study.

troubleshooting_logic Start Inconsistent Results or Unexpected HPLC Peaks Check_Light Were samples protected from light? Start->Check_Light Yes_Light Yes_Light Check_Control Was a dark control used? Yes_Light->Check_Control Yes No_Light No_Light Action_Protect Implement strict light protection (amber vials, foil, etc.) No_Light->Action_Protect No Yes_Control Yes_Control Compare_Results Compare exposed vs. dark control. Is there a difference? Yes_Control->Compare_Results Yes No_Control No_Control Action_Control Incorporate a dark control in all experiments No_Control->Action_Control No Yes_Difference Yes_Difference Conclusion_Photo Photoisomerization is likely the cause. Consider stabilized formulations. Yes_Difference->Conclusion_Photo Yes No_Difference No_Difference Conclusion_Other Issue may be unrelated to light. Investigate other variables. No_Difference->Conclusion_Other No

References

Technical Support Center: Enhancing Avermectin B1a Monosaccharide Synthesis and Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Avermectin B1a, with a specific focus on enhancing the yield of its monosaccharide component and the subsequent glycosylation process.

Frequently Asked Questions (FAQs)

Q1: What is the monosaccharide component of Avermectin B1a, and what is its activated form for biosynthesis?

A1: The monosaccharide component of Avermectin B1a is L-oleandrose. In the biosynthetic pathway within Streptomyces avermitilis, it is attached as a disaccharide of two α-L-oleandrose units. The activated sugar donor for the glycosylation reaction is thymidinediphospho-L-oleandrose (TDP-L-oleandrose).[1][2][3]

Q2: Which genes are responsible for the biosynthesis of TDP-L-oleandrose in S. avermitilis?

A2: A contiguous set of eight genes, avrBCDEFGHI (also referred to as aveBI-BVIII), located within the avermectin gene cluster, are responsible for the biosynthesis of TDP-L-oleandrose and its attachment to the avermectin aglycone.[1][4]

Q3: Can the glycosylation of Avermectin B1a be performed enzymatically in vitro?

A3: Yes, enzymatic glycosylation of the avermectin aglycone can be performed in vitro. Glycosyltransferases, such as AveBI from S. avermitilis or UDP-glycosyltransferases (UGTs) from other organisms like Bacillus licheniformis, can be used to transfer sugar moieties to the avermectin core structure.[5][6][7][8]

Q4: What are the primary challenges encountered in the enzymatic glycosylation of Avermectin B1a?

A4: The primary challenges include the low conversion rate and poor catalytic efficiency of wild-type glycosyltransferases towards the complex avermectin aglycone.[5][6][7] Other general challenges in enzymatic glycosylation that may apply include enzyme instability, substrate inhibition, and the high cost of sugar nucleotide donors.[9]

Troubleshooting Guides

Issue 1: Low or No Yield of Glycosylated Avermectin B1a
Potential Cause Troubleshooting Step Expected Outcome
Inactive Glycosyltransferase (GT) 1. Verify enzyme expression and purification. Run an SDS-PAGE to check for protein integrity and purity. 2. Perform an activity assay with a known, reliable substrate to confirm the enzyme is active. The UDP-Glo™ Glycosyltransferase Assay can be used to detect the release of UDP.[10] 3. Ensure proper protein folding and storage conditions (e.g., appropriate buffer, temperature, and presence of stabilizing agents).Confirmation of active and correctly folded enzyme.
Suboptimal Reaction Conditions 1. pH and Temperature: Optimize the pH and temperature of the reaction. Most glycosyltransferases have an optimal pH between 7.0 and 8.5.[2][11] 2. Substrate Concentrations: Titrate the concentrations of the avermectin aglycone and the sugar nucleotide donor (e.g., TDP-L-oleandrose or UDP-glucose). High concentrations of the aglycone can sometimes lead to substrate inhibition.[9] 3. Cofactors: Ensure the presence of necessary divalent cations (e.g., Mg²⁺ or Mn²⁺) if required by the specific glycosyltransferase.Identification of optimal reaction parameters for improved yield.
Poor Solubility of Avermectin Aglycone 1. Avermectin and its aglycone have poor water solubility.[5][7] Use a co-solvent such as DMSO to increase the solubility of the aglycone in the reaction mixture. Ensure the final concentration of the co-solvent does not inhibit the enzyme.Improved availability of the aglycone substrate for the enzyme.
Degradation of Substrates or Product 1. Analyze reaction components over time using HPLC to check for the degradation of the aglycone, sugar nucleotide, or the glycosylated product. 2. If degradation is observed, consider adjusting the reaction time, temperature, or pH to minimize it.Stable reaction components throughout the desired reaction time.
Issue 2: Low Catalytic Efficiency of the Glycosyltransferase
Potential Cause Troubleshooting Step Expected Outcome
Inherently Low Activity of Wild-Type Enzyme 1. Directed Evolution: Employ directed evolution techniques, such as error-prone PCR, to generate a library of mutant glycosyltransferases. Screen for mutants with enhanced activity towards the avermectin aglycone.[5][6][7] 2. Site-Directed Mutagenesis: Based on structural modeling or comparison with highly active homologous enzymes, perform site-directed mutagenesis of residues in or near the active site to improve substrate binding and catalysis.[1][2]Generation of an engineered glycosyltransferase with significantly improved catalytic efficiency.
Enzyme Instability 1. Protein Engineering: Introduce mutations to enhance the thermal stability of the enzyme. More stable enzymes can tolerate longer reaction times and potentially higher temperatures, which may improve overall yield.[2] 2. Immobilization: Immobilize the glycosyltransferase on a solid support. This can improve stability and allow for easier reuse of the enzyme.An enzyme that retains its activity for a longer duration under reaction conditions.

Data Presentation

Table 1: Enhancement of BLC Glycosyltransferase Activity through Directed Evolution

Enzyme VariantRelative Specific Activity (%)Fold ImprovementKcat/Km (s⁻¹M⁻¹) for AvermectinKcat/Km (s⁻¹M⁻¹) for UDP-Glucose
Wild-Type BLC1001.01.57 x 10³1.05 x 10³
R57H2002.0--
V227A1801.8--
D252V1501.5--
R57H/V227A/D252V2802.84.25 x 10³2.40 x 10³

Data adapted from a study on the directed evolution of a UDP-glycosyltransferase from Bacillus licheniformis (BLC) for improved avermectin glucosylation.[5][6]

Experimental Protocols

Protocol 1: Enzymatic Glycosylation of Avermectin B1a Aglycone

This protocol is a general guideline for the in vitro glycosylation of avermectin B1a aglycone using a purified glycosyltransferase.

Materials:

  • Avermectin B1a aglycone

  • Purified glycosyltransferase (e.g., AveBI or an engineered UGT)

  • Activated sugar donor (e.g., TDP-L-oleandrose or UDP-glucose)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Divalent cations (if required, e.g., MgCl₂)

  • DMSO (for dissolving the aglycone)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of Avermectin B1a aglycone in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, DTT, and any required cofactors.

  • Add the Avermectin B1a aglycone from the stock solution to the reaction mixture. The final concentration of DMSO should be kept low (typically <5% v/v) to avoid enzyme inhibition.

  • Add the activated sugar donor to the reaction mixture.

  • Initiate the reaction by adding the purified glycosyltransferase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1 to 24 hours).

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of the glycosylated product by HPLC.

Protocol 2: High-Throughput Screening for Improved Glycosyltransferase Activity

This protocol outlines a method for screening a library of glycosyltransferase mutants for enhanced activity.

Materials:

  • 96-well microtiter plates

  • Library of glycosyltransferase mutants (e.g., in crude cell lysates or purified)

  • Avermectin B1a aglycone

  • UDP-glucose (or other suitable sugar donor)

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection assay

  • Luminometer

Procedure:

  • In each well of a 96-well plate, set up the glycosylation reaction as described in Protocol 1, using a different enzyme mutant in each well. Include a control with the wild-type enzyme.

  • Incubate the plate at the desired temperature for a set period.

  • Following the manufacturer's instructions for the UDP-Glo™ assay, add the UDP Detection Reagent to each well.[10] This reagent converts the UDP product to ATP, which then generates a luminescent signal with luciferase.

  • Measure the luminescence in each well using a luminometer.

  • Wells with higher luminescence correspond to mutants with higher glycosyltransferase activity, as more UDP has been produced.

  • Select the most promising mutants for further characterization, including purification and kinetic analysis.

Visualizations

Avermectin_Monosaccharide_Biosynthesis cluster_TDP_Glucose_Pathway TDP-Glucose Synthesis cluster_Oleandrose_Pathway L-Oleandrose Biosynthesis cluster_Glycosylation Glycosylation Glucose_1P Glucose-1-Phosphate AveBII AveBII (Glucose-1-P Thymidylyltransferase) Glucose_1P->AveBII TDP_Glucose TDP-D-Glucose Intermediate_1 TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Intermediate_1 AveBIII AveBIII AveBIII (4,6-dehydratase) AveBII->TDP_Glucose Intermediate_2 TDP-3,4-diketo-2,6-dideoxy-D-glucose Intermediate_1->Intermediate_2 AveBIV AveBIV AveBIV (2,3-dehydratase) Intermediate_3 TDP-3-keto-2,6-dideoxy-L-lyxohexose Intermediate_2->Intermediate_3 AveBVIII AveBVIII AveBVIII (3-ketoreductase) AveBV AveBV (5-epimerase) TDP-3-keto-2,6-dideoxy-L-arabinohexose TDP-3-keto-2,6-dideoxy-L-arabinohexose Intermediate_3->TDP-3-keto-2,6-dideoxy-L-arabinohexose AveBV TDP_Oleandrose TDP-L-Oleandrose AveBI AveBI (Glycosyltransferase) TDP_Oleandrose->AveBI AveBVII AveBVII (3-O-methyltransferase) TDP-3-keto-2,6-dideoxy-L-arabinohexose->TDP_Oleandrose AveBVII Aglycone Avermectin Aglycone Aglycone->AveBI Monosaccharide_Avermectin Avermectin Monosaccharide Monosaccharide_Avermectin->AveBI Iterative Glycosylation Avermectin_B1a Avermectin B1a (Disaccharide) AveBI->Monosaccharide_Avermectin AveBI->Avermectin_B1a

Caption: Biosynthetic pathway of TDP-L-oleandrose and its attachment to the avermectin aglycone.

Troubleshooting_Workflow start Low/No Glycosylation Yield check_enzyme Is the glycosyltransferase active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes optimize_enzyme Perform directed evolution or site-directed mutagenesis check_enzyme->optimize_enzyme No check_solubility Is the aglycone soluble? check_conditions->check_solubility Yes optimize_conditions Optimize pH, temperature, and substrate concentrations check_conditions->optimize_conditions No improve_solubility Use a co-solvent (e.g., DMSO) check_solubility->improve_solubility No success Improved Yield check_solubility->success Yes optimize_enzyme->check_enzyme optimize_conditions->check_conditions improve_solubility->check_solubility

Caption: Troubleshooting workflow for low yield in enzymatic glycosylation of avermectin.

References

Technical Support Center: Minimizing Off-Target Effects of Avermectin B1a Monosaccharide in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Avermectin B1a monosaccharide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects, ensuring the validity and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Avermectin B1a and its derivatives in mammalian cell cultures?

A1: Avermectin B1a and its related compounds have been observed to induce off-target effects in mammalian cells, primarily through the induction of apoptosis (programmed cell death). This process is often mediated by the intrinsic mitochondrial pathway. Key observable off-target effects include:

  • DNA Damage: Avermectin treatment can lead to DNA double-strand breaks in cells.[1][2]

  • Mitochondrial Dysfunction: This includes the collapse of the mitochondrial membrane potential, a critical event in the apoptotic cascade.[1][2]

  • Caspase Activation: Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis induced by avermectins.[1][2]

  • Changes in Apoptotic Protein Expression: An increase in the pro-apoptotic protein Bax and a subsequent release of cytochrome c from the mitochondria are common observations.[1][2]

  • Cell Viability Reduction: Consequently, a dose-dependent decrease in overall cell viability is a quantifiable outcome of these off-target effects.

Q2: How can I assess whether the observed cytotoxicity in my cell culture is an off-target effect of this compound?

A2: To determine if the observed cytotoxicity is an off-target effect, you can perform a series of control experiments and specific assays. A recommended approach is to use a multi-pronged strategy:

  • Dose-Response Analysis: Perform a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) in your specific cell line. High cytotoxicity at concentrations significantly different from the intended on-target effect concentration may suggest off-target activity.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells. A significant increase in the apoptotic population upon treatment suggests the induction of programmed cell death.

  • Western Blotting for Apoptosis Markers: Analyze the expression levels of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and the ratio of Bax to Bcl-2. An increase in these markers confirms the activation of the apoptotic pathway.

  • Mitochondrial Membrane Potential Assay: Utilize fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in this potential is a strong indicator of mitochondrial involvement in apoptosis.

Q3: What are the general strategies to minimize off-target effects of small molecules like this compound?

A3: Several strategies can be employed to reduce off-target effects in cell culture experiments:[3]

  • Optimal Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect with minimal cytotoxicity. This requires careful dose-response studies.

  • Genetic Approaches:

    • siRNA/shRNA Knockdown: If a specific off-target protein is identified or suspected, small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to silence its expression. This can help to rescue the cells from the off-target effects.

    • CRISPR/Cas9 Gene Editing: For more permanent and specific gene knockout of a suspected off-target, the CRISPR/Cas9 system can be utilized.[3]

  • Pharmacological Inhibition: If the off-target effect is mediated by a known signaling pathway, specific inhibitors for key proteins in that pathway can be used in combination with this compound to block the unintended effects.

  • Rational Drug Design: While more applicable to drug development, understanding the structure-activity relationship can help in selecting or designing derivatives with higher specificity for the intended target.[3]

Troubleshooting Guides

Problem 1: High levels of apoptosis observed at the desired on-target concentration.

Possible Cause: The desired on-target effect may be intrinsically linked to an apoptotic pathway, or the concentration used is too high, leading to significant off-target cytotoxicity.

Troubleshooting Steps:

  • Refine Concentration: Perform a more detailed dose-response curve to identify a narrower concentration range where the on-target effect is still observable, but apoptosis is minimized.

  • Time-Course Experiment: Analyze apoptosis at different time points after treatment. It's possible that the on-target effect precedes the onset of significant apoptosis.

  • Rescue Experiment with Caspase Inhibitors: Co-treat the cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and this compound. If the on-target effect is maintained while apoptosis is reduced, it suggests that apoptosis is a downstream off-target consequence.

Quantitative Data Example (Hypothetical):

Treatment ConditionOn-Target Activity (Normalized)% Apoptotic Cells
Vehicle Control1.05%
This compound (10 µM)0.460%
This compound (10 µM) + Z-VAD-FMK (20 µM)0.4515%
Problem 2: Difficulty in distinguishing on-target from off-target effects.

Possible Cause: The molecular mechanism of the on-target effect is not well-defined, making it challenging to separate from unintended cellular responses.

Troubleshooting Steps:

  • Target Identification and Validation:

    • Proteomics Approach: Utilize techniques like chemical proteomics to identify the direct binding partners of this compound in your cell line.[4][5][6][7][8] This can help to confirm the intended target and uncover potential off-targets.

    • CRISPR/Cas9 Screening: Perform a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound-induced cytotoxicity.[9][10][11] This can reveal both on-targets and critical components of off-target pathways.

  • siRNA Rescue Experiment: If a primary target is known or hypothesized, perform an siRNA knockdown of that target. Then, treat the cells with this compound. If the knockdown of the target protein phenocopies the effect of the compound, it strengthens the on-target hypothesis. A rescue experiment can also be performed by re-expressing an siRNA-resistant version of the target protein.[12][13][14]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of a Putative Off-Target Gene

This protocol provides a general framework for using siRNA to silence a gene suspected of mediating the off-target effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • Reagents for downstream analysis (e.g., cell viability assay kit, apoptosis assay kit, western blot reagents)

Procedure:

  • Cell Seeding: 24 hours before transfection, seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute the siRNA (target-specific and non-targeting control) in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.

  • This compound Treatment: After the initial incubation, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Downstream Analysis: After the desired treatment duration, assess cell viability, apoptosis, and protein expression levels of the target gene to confirm knockdown and evaluate the impact on off-target effects.

Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from your culture plate. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Add 10 µL of Propidium Iodide solution.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

Visualizations

Experimental_Workflow_for_Minimizing_Off_Target_Effects cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategy cluster_validation Validation Problem High Cytotoxicity Observed with This compound DoseResponse Dose-Response & Time-Course Analysis Problem->DoseResponse ApoptosisAssay Quantify Apoptosis (Annexin V/PI) DoseResponse->ApoptosisAssay WesternBlot Analyze Apoptosis Markers (Caspase-3, PARP) ApoptosisAssay->WesternBlot siRNA siRNA Knockdown of Suspected Off-Target WesternBlot->siRNA CRISPR CRISPR/Cas9 Knockout of Off-Target Gene WesternBlot->CRISPR Inhibitor Pharmacological Inhibition of Off-Target Pathway WesternBlot->Inhibitor Rescue Rescue Experiment siRNA->Rescue OnTargetAssay Confirm On-Target Activity is Maintained CRISPR->OnTargetAssay Inhibitor->OnTargetAssay Rescue->OnTargetAssay

Caption: Workflow for identifying and mitigating off-target effects.

Apoptosis_Signaling_Pathway Avermectin Avermectin B1a Monosaccharide Mitochondria Mitochondria Avermectin->Mitochondria Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Overcoming Avermectin Resistance in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to avermectin resistance in nematodes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of avermectin resistance in nematodes?

A1: Avermectin resistance in nematodes is a multifactorial phenomenon involving several key mechanisms:

  • Alterations in Drug Targets: The primary targets of avermectins are glutamate-gated chloride channels (GluCls). Mutations in the genes encoding subunits of these channels, such as avr-14, avr-15, and glc-1, can reduce the binding affinity of avermectins, thereby decreasing their efficacy.[1][2][3][4] In some cases, simultaneous mutations in multiple GluCl subunit genes are required to confer high-level resistance.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump avermectins out of the nematode's cells, reducing the intracellular drug concentration at the target site.[5][6][7][8] Increased expression of genes like pgp-1, mrp-1, and others has been associated with ivermectin resistance.[5][9]

  • Altered Drug Metabolism: Cytochrome P450 (CYP) enzymes may be involved in the detoxification and metabolism of avermectins, although their exact role can vary between nematode species.[10][11][12] Increased metabolic activity can lead to a faster breakdown of the drug, reducing its effectiveness.

  • Novel Mechanisms: Recent research has implicated other mechanisms, such as neuronal plasticity and changes in chloride homeostasis.[13] For instance, the upregulation of a pharyngeal-expressed transcription factor, cky-1, has been observed in ivermectin-resistant Haemonchus contortus.[13]

Q2: My avermectin compound is showing reduced efficacy in my experiments. How can I determine if resistance is the cause?

A2: To determine if reduced efficacy is due to resistance, a systematic approach is recommended:

  • In Vitro Assays: Conduct in vitro assays such as the Larval Development Test (LDT) or the Larval Migration Inhibition Test (LMIT) to determine the half-maximal effective concentration (EC50) or lethal concentration (LC50) of the avermectin compound on your nematode population.[14][15][16] Compare these values to a known susceptible reference strain. A significant increase in the EC50/LC50 value for your population is a strong indicator of resistance.

  • Molecular Analysis: Use quantitative real-time PCR (qPCR) to assess the expression levels of known resistance-associated genes, such as those encoding ABC transporters (e.g., pgp-1, pgp-9, mrp-1) and GluCl subunits.[17][18][19] Upregulation of efflux pumps or downregulation/mutation of target channels can suggest a resistance mechanism.

  • In Vivo Testing: If working with parasitic nematodes in an animal model, a Fecal Egg Count Reduction Test (FECRT) can be performed.[20][21] A reduction in fecal egg count of less than 95% after treatment is generally considered indicative of resistance.

Q3: Are there ways to overcome or reverse avermectin resistance in a laboratory setting?

A3: Yes, several strategies can be employed in a research context to overcome or manage avermectin resistance:

  • Use of Synergists: Co-administration of avermectins with inhibitors of ABC transporters, such as verapamil, can restore susceptibility by preventing the efflux of the drug from the nematode's cells.[8]

  • Combination Therapy: Using avermectins in combination with anthelmintics that have a different mode of action can be effective against resistant populations.[22][23] This approach reduces the selection pressure for resistance to a single compound.

  • Targeted Treatments: In experimental animal models, implementing targeted selective treatment strategies, where only a portion of the host animals are treated, can help maintain a population of susceptible nematodes in "refugia," which can dilute resistance genes in the overall parasite population.[22][23][24]

Troubleshooting Guides

Issue 1: Inconsistent results in Larval Development Tests (LDT).

Potential Cause Troubleshooting Step
Egg Viability Issues Ensure fresh, high-quality nematode eggs are used. Perform a hatching assay on a small sample of eggs prior to the LDT to confirm viability.
Inconsistent Larval Development in Controls Standardize the culture medium and environmental conditions (temperature, humidity). Ensure a consistent food source (e.g., E. coli) is provided.[25]
Drug Solubilization Problems Ensure the avermectin compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions. Include a solvent-only control to account for any effects of the solvent on larval development.
Plate Edge Effects Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the drug and affect results. Alternatively, seal plates with parafilm to minimize evaporation.[25]

Issue 2: No significant upregulation of known resistance genes (e.g., ABC transporters) in a phenotypically resistant nematode population.

Potential Cause Troubleshooting Step
Alternative Resistance Mechanisms The resistance in your population may be driven by mechanisms other than increased drug efflux. Investigate mutations in the target GluCl subunits using sequencing.[1][3][4]
Novel Resistance Genes Consider performing a transcriptomic analysis (RNA-seq) to compare the gene expression profiles of your resistant population and a susceptible strain to identify novel candidate resistance genes.[13][17]
Timing of Sample Collection The expression of resistance genes can be inducible. If analyzing nematodes post-treatment, ensure the timing of sample collection is appropriate to capture the peak expression of these genes.[12]
Tissue-Specific Expression Resistance-associated genes may be expressed in specific tissues (e.g., the pharynx or intestine).[10][13] Consider tissue-specific expression analysis if whole-worm analysis is inconclusive.

Data Presentation

Table 1: Comparative Efficacy of Ivermectin against Susceptible and Resistant Nematode Strains.

Nematode SpeciesStrainAssay TypeEC50 / LC50 (ng/mL)Resistance RatioReference
Haemonchus contortusSusceptibleLMIT~10-[14]
Haemonchus contortusResistantLMIT~848.4[14]
Cooperia oncophoraSusceptibleLMIT~5-[14]
Cooperia oncophoraResistantLMIT~41.58.3[14]
Strongyloides rattiSusceptible (Control)In vitro larval survival13.28-[26]
Strongyloides rattiInduced Resistance (F4)In vitro larval survival36.602.76[26]

Table 2: Relative Expression of P-glycoprotein Genes in Ivermectin-Resistant vs. Susceptible Haemonchus contortus.

GeneFold Change in Resistant Strain (Resistant vs. Susceptible)Sheep FarmReference
pgp-419.03 - 25.96Four different farms[18]
pgp-332.19 - 134.21Three different farms[18]
pgp-1632.19 - 134.21Three different farms[18]
pgp-17.14 - 56.43Two different farms[18]
pgp-27.14 - 56.43Two different farms[18]
pgp-127.14 - 56.43Two different farms[18]
pgp-106.82 - 32.86One farm[18]
pgp-116.82 - 32.86One farm[18]

Experimental Protocols

Protocol 1: Larval Development Test (LDT)

This protocol is adapted for a 96-well plate format to determine the concentration of an avermectin compound that inhibits the development of nematode eggs to the third larval (L3) stage.[16][27]

Materials:

  • Freshly collected nematode eggs

  • Culture medium (e.g., Earle's solution with antibiotics)

  • E. coli culture (as a food source)

  • Avermectin compound

  • DMSO (or other suitable solvent)

  • 96-well microtiter plates

  • Incubator (27°C, ≥ 80% relative humidity)

  • Inverted microscope

Procedure:

  • Prepare Drug Solutions: Dissolve the avermectin compound in DMSO to create a stock solution. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Include a drug-free control and a solvent-only control.

  • Egg Suspension: Prepare a suspension of nematode eggs in culture medium at a concentration of approximately 60-80 eggs per 50 µL.

  • Plate Setup: Add 50 µL of the appropriate drug dilution to each well of the 96-well plate. Add 50 µL of the egg suspension to each well. Add a small amount of E. coli culture to each well as a food source.

  • Incubation: Seal the plate with a lid or PVC film and incubate at 27°C with ≥ 80% relative humidity for 7 days.

  • Larval Counting: After incubation, add a drop of Lugol's iodine to each well to stop larval development and aid in visualization. Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

  • Data Analysis: Calculate the percentage of inhibition of development to L3 for each drug concentration relative to the drug-free control. Determine the LC50 value (the concentration of the drug that inhibits 50% of the larvae from developing to L3) by plotting the percentage of inhibition against the drug concentration and fitting a dose-response curve.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the relative expression of avermectin resistance-associated genes.

Materials:

  • Nematode samples (resistant and susceptible strains)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers for target genes (e.g., pgp-1, mrp-1) and a reference gene (e.g., actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from your nematode samples using a suitable RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[17]

  • Data Analysis: Determine the cycle threshold (Ct) values for your target and reference genes in both the resistant and susceptible samples. Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.[17]

Visualizations

G cluster_Cell Nematode Cell Avermectin Avermectin GluCl Glutamate-gated Chloride Channel (GluCl) Avermectin->GluCl Binds & Activates Paralysis Paralysis & Death GluCl->Paralysis Chloride Influx

Caption: Signaling pathway of avermectin action in susceptible nematodes.

G cluster_ResistantCell Resistant Nematode Cell Avermectin_in Avermectin (in) Mutated_GluCl Mutated GluCl Avermectin_in->Mutated_GluCl Reduced Binding ABC_Transporter ABC Transporter (e.g., P-gp) Avermectin_in->ABC_Transporter Substrate Avermectin_out Avermectin (out) Reduced_Effect Reduced Paralysis Mutated_GluCl->Reduced_Effect Reduced Cl- Influx ABC_Transporter->Avermectin_out Efflux

Caption: Key mechanisms of avermectin resistance in nematodes.

G cluster_Workflow Resistance Detection Workflow start Reduced Avermectin Efficacy Observed in_vitro In Vitro Assay (e.g., LDT) start->in_vitro phenotypic_res Phenotypic Resistance Confirmed in_vitro->phenotypic_res Increased EC50/LC50 molecular Molecular Analysis (qPCR, Sequencing) mechanism_id Identify Resistance Mechanism molecular->mechanism_id Gene Expression/Mutation Data phenotypic_res->molecular end Develop Mitigation Strategy mechanism_id->end

Caption: Experimental workflow for investigating avermectin resistance.

References

Technical Support Center: Enhancing Avermectin Water Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with avermectins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of avermectin solubility in aqueous media for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: Why are avermectins poorly soluble in water?

Avermectins are large macrocyclic lactone compounds with a predominantly hydrophobic structure, making them inherently difficult to dissolve in aqueous solutions[1]. Ivermectin, a common avermectin derivative, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low water solubility (approximately 0.005 mg/mL)[2][3]. This poor solubility can lead to challenges in formulating solutions for in vitro and in vivo studies, potentially causing variable absorption and inconsistent experimental results[2][4].

Q2: What are the primary strategies to increase the water solubility of avermectins?

Several methods can be employed to enhance the aqueous solubility of avermectins for research purposes. These include:

  • Cosolvency: The use of water-miscible organic solvents.

  • Surfactant-based systems: The formation of micelles using surfactants.

  • Solid Dispersions: Dispersing avermectins in a solid water-soluble carrier.

  • Cyclodextrin Inclusion Complexes: Encapsulating the avermectin molecule within a cyclodextrin.

  • Nanosystems: Reducing particle size to the nanoscale through various techniques.

  • pH Adjustment: Modifying the pH of the solution.

  • Prodrug Approach: Synthesizing more soluble derivatives of the parent drug.[5][6]

Troubleshooting Guides

Issue 1: Simple solvent dissolution is not working.

If you are struggling to dissolve avermectins in simple aqueous buffers, consider the following strategies:

Strategy 1.1: Utilizing Cosolvents

The addition of a water-miscible organic solvent can significantly improve solubility.

Troubleshooting Steps:

  • Select an appropriate cosolvent: Common choices include propylene glycol, glycerol formal, polyethylene glycol (PEG), and N-methylpyrrolidone (NMP)[7][8].

  • Determine the optimal concentration: The concentration of the cosolvent can range from 10% to 60% (v/v)[7]. It is crucial to start with a lower concentration and gradually increase it to find the minimum amount needed for solubilization, as high concentrations of organic solvents may affect your experimental system.

  • Consider solvent combinations: Mixtures of solvents, such as glycerol formal and propylene glycol, can also be effective[8].

Strategy 1.2: Employing Surfactants to Form Micelles

Surfactants can form micelles that encapsulate the hydrophobic avermectin molecules, allowing them to be dispersed in an aqueous solution.

Troubleshooting Steps:

  • Choose a suitable surfactant: Non-ionic surfactants like polysorbate 80 (Tween 80) are commonly used for parenteral and oral formulations[7].

  • Prepare the initial solution: Dissolve the avermectin directly into the surfactant before adding water.

  • Incorporate cosolvents and other substrates: The stability of the micellar solution can be further enhanced by adding cosolvents (e.g., glycerol formal, propylene glycol) and substrates like benzyl alcohol or lidocaine[7][9].

  • Adjust the final volume and pH: After forming a clear solution, add water to the desired volume and adjust the pH to a range of 6.0 to 6.5 for optimal stability[7][9].

Issue 2: Requirement for a solvent-free or low-solvent formulation.

For applications where organic solvents are undesirable, several advanced formulation strategies are available.

Strategy 2.1: Solid Dispersions

Solid dispersions involve dispersing the avermectin in a solid, water-soluble carrier, which can enhance wettability and dissolution rate[10][11].

Troubleshooting Steps:

  • Select a carrier: Polyethylene glycols (PEGs), particularly PEG 6000, and polyvinylpyrrolidone (PVP) are common choices[10][11][12]. Other options include Poloxamer 407 and Kollicoat IR[13].

  • Choose a preparation method:

    • Physical Mixing: Simple geometric mixing of the drug and carrier[14].

    • Solvent Evaporation: Dissolving both the drug and carrier in a common solvent, followed by evaporation of the solvent[13].

    • Fusion/Melting: Heating the carrier to its melting point and then incorporating the drug[13].

  • Optimize the drug-to-carrier ratio: Different ratios (e.g., 1:1, 1:2, 1:3) will yield varying improvements in dissolution[13].

Strategy 2.2: Cyclodextrin Inclusion Complexes

Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs like avermectins and increase their apparent water solubility[15].

Troubleshooting Steps:

  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective[16][17].

  • Choose a preparation method:

    • Kneading/Pasting: Dissolve the avermectin in a small amount of organic solvent and spray it onto a paste of cyclodextrin and water, followed by mixing and drying[18].

    • Freeze-drying or Milling: These methods can also be used to prepare the complex[17].

  • Consider ternary systems: The addition of amino acids like arginine can have a synergistic effect, further increasing solubility[16].

Strategy 2.3: Nanosystems

Reducing the particle size of avermectin to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.

Troubleshooting Steps:

  • Solid Nanodispersions: This technique involves microprecipitation followed by lyophilization (freeze-drying) to produce a solid nanoformulation that can be easily redispersed in water[19][20].

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils (e.g., hydrogenated vegetable oil), surfactants (e.g., Tween 80), and cosurfactants (e.g., PEG 400) that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium[21][22][23]. The selection of components is critical and is often guided by the solubility of the drug in various excipients[21].

Quantitative Data on Solubility Enhancement

The following tables summarize the reported increases in avermectin solubility using various techniques.

Table 1: Solubility Enhancement using Cosolvents and Ternary Systems

AvermectinCosolvent/SystemFold Increase in SolubilityReference
IvermectinPolyethylene Glycol 200 (PEG 200) + Water (1:1)11-fold[3]
IvermectinPolyethylene Glycol 400 (PEG 400) + Water (1:1)9-fold[3]
IvermectinHydroxypropyl-β-cyclodextrin (HPβCD) + Arginine11-fold[16]
Ivermectinγ-cyclodextrin (γCD) + Arginine8-fold[16]

Table 2: Solubility Enhancement using Solid Dispersions

AvermectinCarrier/SystemResulting Solubility (mg/L)Fold Increase vs. Pure DrugReference
AvermectinPEG6k-PLX188-CBU806.0~350-fold[10]
AvermectinPEG6k-PLX188234.8~102-fold[10]
IvermectinPoloxamer 407 (Fusion)-7.6-fold (release)[13]
IvermectinKollicoat IR (Physical Mix)-6.9-fold (release)[13]

Note: Pure avermectin solubility is approximately 2.3 mg/L[10]. Ivermectin aqueous solubility is reported as ~4 µg/mL (4 mg/L)[24].

Experimental Protocols

Protocol 1: Preparation of an Avermectin Solid Nanodispersion

This protocol is adapted from a method using microprecipitation and lyophilization[19][20].

Materials:

  • Avermectin technical material

  • Light stabilizer (e.g., UV 329)

  • Ethyl acetate

  • Amphiphilic surfactants (e.g., MRES, polycarboxylate)

  • Sucrose

  • Deionized water

  • Magnetic stirrer

  • High-speed shearing machine

  • Freeze-drier

Procedure:

  • Prepare the Organic Phase: Dissolve 4.2 g of avermectin technical material and 0.4 g of a light stabilizer in 27.8 ml of ethyl acetate.

  • Prepare the Aqueous Phase: Dissolve 0.4 g of MRES and 0.4 g of polycarboxylate in a solution containing 5.8 ml of ethyl acetate and 64.6 ml of water.

  • Microprecipitation: Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm for 15 minutes.

  • Emulsification: Emulsify the resulting mixture at 10,000 rpm for 15 minutes using a shearing machine to form an aqueous dispersion.

  • Add Cryoprotectant: Add 34.6 g of sucrose to the dispersion and stir at 800 rpm for 15 minutes.

  • Lyophilization: Freeze-dry the dispersion for 48 hours to obtain a solid powder.

Protocol 2: Preparation of Ivermectin-Cyclodextrin Inclusion Complexes

This protocol is based on the paste method for preparing cyclodextrin complexes[18].

Materials:

  • Ivermectin

  • Beta-cyclodextrin (β-CD)

  • Organic solvent (e.g., ethanol)

  • Deionized water

  • Colloid mill or suitable mixer

  • Nitrogen gas

  • Drying oven

Procedure:

  • Prepare the Ivermectin Solution: Dissolve ivermectin in a minimal amount of an organic solvent. The mass ratio of ivermectin to β-cyclodextrin should be between 1:10 and 1:25.

  • Prepare the Cyclodextrin Paste: Add a small amount of water to the β-cyclodextrin to form a paste-like consistency.

  • Combine and Mix: Evenly spray the ivermectin solution onto the cyclodextrin paste.

  • Homogenize: Mix the combination thoroughly using a colloid mill or a similar homogenizer for 2-3 hours.

  • Drying: Dry the resulting product at 30-40°C for 2-3 hours under a stream of nitrogen gas to obtain the final inclusion complex powder.

Visualizations

Workflow_for_Avermectin_Solubilization cluster_problem Initial Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Avermectin Water Solubility Cosolvents Cosolvents (PEG, Propylene Glycol) Problem->Cosolvents Surfactants Surfactants (Tween 80) Problem->Surfactants SolidDispersion Solid Dispersions (PEG, PVP) Problem->SolidDispersion Cyclodextrins Cyclodextrins (HP-β-CD) Problem->Cyclodextrins Nanosystems Nanosystems (SEDDS, Nanoparticles) Problem->Nanosystems Outcome Aqueous Solution for Experiments Cosolvents->Outcome Surfactants->Outcome SolidDispersion->Outcome Cyclodextrins->Outcome Nanosystems->Outcome

Caption: Logical workflow for selecting a strategy to address poor avermectin water solubility.

Solid_Nanodispersion_Workflow cluster_phase_prep Phase Preparation cluster_processing Processing Steps cluster_product Final Product OrganicPhase 1. Prepare Organic Phase (Avermectin in Ethyl Acetate) Microprecipitation 3. Microprecipitation (Combine Phases) OrganicPhase->Microprecipitation AqueousPhase 2. Prepare Aqueous Phase (Surfactants in Water/EtOAc) AqueousPhase->Microprecipitation Emulsification 4. High-Shear Emulsification Microprecipitation->Emulsification AddSucrose 5. Add Cryoprotectant (Sucrose) Emulsification->AddSucrose Lyophilization 6. Freeze-Drying AddSucrose->Lyophilization FinalProduct Solid Nanodispersion Powder Lyophilization->FinalProduct

References

Technical Support Center: Forced Degradation of Avermectin B1a to its Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists conducting forced degradation studies of Avermectin B1a to yield its monosaccharide derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway to form the Avermectin B1a monosaccharide?

A1: The this compound is primarily formed through acid-catalyzed hydrolysis.[1][] This reaction selectively cleaves the terminal oleandrose sugar unit from the disaccharide chain of the Avermectin B1a molecule.[3]

Q2: Under what specific acidic conditions is the monosaccharide formed?

A2: The formation of the monosaccharide has been successfully demonstrated using 0.05 M hydrochloric acid (HCl) over a period of 5 hours.[3] Stronger acidic conditions can lead to further degradation to the aglycone, where both sugar moieties are removed.[3]

Q3: What analytical techniques are recommended for monitoring the degradation and identifying the monosaccharide?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying Avermectin B1a and its degradation products.[3][4][5] For structural confirmation and identification of the degradation products, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[3][6]

Q4: Is Avermectin B1a sensitive to other stress conditions?

A4: Yes, Avermectin B1a is susceptible to degradation under alkaline, oxidative, thermal, and photolytic stress conditions.[3][7][8] It is recommended to store Avermectin B1a at controlled low temperatures (2-8 °C), with protection from light and humidity to minimize degradation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the forced degradation of Avermectin B1a to its monosaccharide.

Problem Potential Cause(s) Troubleshooting Steps
No or low yield of the monosaccharide peak in HPLC. 1. Inadequate acidic conditions: The acid concentration may be too low, or the reaction time too short. 2. Degradation of the monosaccharide: Prolonged exposure to harsh acidic conditions can lead to the formation of the aglycone. 3. Inactive starting material: The Avermectin B1a starting material may have degraded prior to the experiment.1. Verify Acid Concentration and Reaction Time: Ensure the final acid concentration is as specified in the protocol (e.g., 0.05 M HCl) and monitor the reaction at different time points (e.g., 1, 3, 5 hours) to find the optimal duration. 2. Time Course Study: Perform a time-course study to identify the point of maximum monosaccharide formation before it degrades further. 3. Check Starting Material Purity: Analyze the Avermectin B1a starting material by HPLC to confirm its purity and integrity.
Multiple unexpected peaks in the chromatogram. 1. Presence of other degradation products: Avermectin B1a can degrade into various products under stress conditions, not just the monosaccharide.[3] 2. Contamination: The sample or solvent may be contaminated. 3. Column Overload: Injecting too concentrated a sample can lead to peak splitting and distortion.1. Characterize Unknown Peaks: Use LC-MS to identify the mass of the unexpected peaks and compare them to known degradation products of Avermectin B1a. 2. Run Blanks: Inject a solvent blank to check for contamination in the solvent and system. 3. Dilute Sample: Dilute the sample and re-inject to see if peak shape improves.
Poor peak shape or resolution in HPLC. 1. Inappropriate mobile phase: The mobile phase composition may not be optimal for separating the parent drug and its degradation products. 2. Column degradation: The HPLC column may be old or contaminated. 3. Incorrect flow rate or temperature: Suboptimal chromatographic conditions can affect peak shape.1. Optimize Mobile Phase: Adjust the gradient and/or organic modifier concentration to improve separation. A typical mobile phase involves a gradient of acetonitrile and water.[3] 2. Wash or Replace Column: Wash the column with a strong solvent or replace it if it is at the end of its lifespan. 3. Verify HPLC Method Parameters: Ensure the flow rate and column temperature are set according to a validated method.
Inconsistent results between experiments. 1. Variability in experimental conditions: Small variations in temperature, reaction time, or reagent concentration can impact the degradation rate. 2. Instability of prepared solutions: Avermectin B1a solutions can be unstable, especially when exposed to light.1. Standardize Protocol: Strictly adhere to the established protocol for all experiments. Use calibrated equipment. 2. Prepare Solutions Fresh: Prepare Avermectin B1a and acid solutions fresh before each experiment and protect them from light.

Experimental Protocols

Forced Degradation of Avermectin B1a under Acidic Conditions

This protocol is adapted from established methods for the forced degradation of Avermectin.[3]

Materials:

  • Avermectin B1a

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of Avermectin B1a in acetonitrile at a concentration of 2.5 mg/mL.[3]

  • Acidic Stress:

    • To a suitable volume of the Avermectin B1a stock solution, add an equal volume of 0.1 M HCl to achieve a final HCl concentration of 0.05 M.[3]

    • Incubate the mixture at room temperature.

    • Take aliquots at specific time points (e.g., 1, 3, and 5 hours).

  • Neutralization (Optional, depending on analytical method): Before HPLC analysis, you may need to neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., NaOH) to prevent damage to the HPLC column.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Quantitative Data Summary
Parameter Condition Reference
Analyte Concentration 2.5 mg/mL in Acetonitrile[3]
Acidic Stressor 0.05 M Hydrochloric Acid (HCl)[3]
Reaction Time 5 hours[3]
Alkaline Stressor 0.025 M Sodium Hydroxide (NaOH) for 1 hour[3]
Oxidative Stressor 5% Hydrogen Peroxide (H₂O₂) for 21 hours[3]
Thermal Stress (Solid) 80 °C for 7 days[3]
Thermal Stress (Solution) 80 °C for 1 day[3]
Photolytic Stress (Solid) 1.10 W/m² for 26.2 hours[3]
Photolytic Stress (Solution) 1.10 W/m² for 8 hours[3]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Avermectin B1a Stock Solution (2.5 mg/mL in ACN) B Add 0.1 M HCl (to final 0.05 M) A->B C Incubate at Room Temp (e.g., 5 hours) B->C D Take Aliquots at Time Intervals C->D E (Optional) Neutralize Sample D->E F Analyze by HPLC-UV E->F G Identify Peaks by LC-MS / NMR F->G

Caption: Experimental workflow for the forced degradation of Avermectin B1a.

Troubleshooting_Flowchart decision decision start Start Troubleshooting q1 Low/No Monosaccharide Peak? start->q1 a1 Verify Acid Concentration and Reaction Time q1->a1 Yes q2 Multiple Unexpected Peaks? q1->q2 No a1->q2 a2 Run Blanks & Use LC-MS for Peak Identification q2->a2 Yes q3 Poor Peak Shape? q2->q3 No a2->q3 a3 Optimize HPLC Method (Mobile Phase, Column) q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting flowchart for Avermectin B1a degradation studies.

References

Technical Support Center: Avermectin B1a Monosaccharide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin B1a monosaccharide samples. The information provided will assist in identifying and characterizing impurities that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Avermectin B1a is susceptible to degradation and can contain various process-related impurities. Common impurities and degradation products include Monosaccharide B1a, 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 2-epimer B1a, 8,9-Z-B1a, 5-oxo B1a, and 26-epimer B1a.[1] The formation of these impurities can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]

Q2: What analytical techniques are most suitable for identifying impurities in Avermectin B1a samples?

A2: The most powerful and commonly employed techniques for the identification and characterization of Avermectin B1a impurities are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] HPLC is used for separation, while MS and NMR provide structural information for identification.

Q3: My HPLC chromatogram shows unexpected peaks. How can I determine if they are impurities?

A3: Unexpected peaks in your HPLC chromatogram are a strong indication of the presence of impurities. To confirm, you should:

  • Conduct a forced degradation study: Subjecting your Avermectin B1a sample to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[1][3] Comparing the chromatograms of the stressed samples to your original sample can help identify the new peaks as degradation products.

  • Utilize Mass Spectrometry (MS): Analyze the unexpected peaks by LC-MS to determine their mass-to-charge ratio (m/z). This information can be used to propose molecular formulas and compare them to known Avermectin B1a impurities.[1]

  • Employ Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can provide structural information about the impurity, aiding in its identification by comparing its fragmentation pattern to that of the parent molecule.[1][5]

  • Isolate and Analyze by NMR: For definitive structural elucidation of unknown impurities, isolation of the compound using preparative HPLC followed by 1D and 2D NMR analysis is often necessary.[1][3]

Q4: How can I prevent the degradation of my Avermectin B1a samples?

A4: To minimize the formation of degradation products, it is recommended to store Avermectin B1a samples at controlled low temperatures (2-8 °C), with protection from light and humidity.[1] The addition of a small amount of an antioxidant can also help mitigate oxidation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor separation of Avermectin B1a and impurities in HPLC. Inadequate mobile phase composition or gradient.Optimize the mobile phase. A common mobile phase for Avermectin analysis is a mixture of acetonitrile, methanol, and water.[6] Adjusting the gradient elution program can improve the resolution of closely eluting peaks.
Incorrect column selection.Use a C18 reversed-phase column, which is widely reported for Avermectin analysis.[1][3][6] Consider a column with a smaller particle size for higher efficiency.
Inconsistent retention times in HPLC. Fluctuations in column temperature.Use a column oven to maintain a constant temperature (e.g., 25 °C).[6]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Low sensitivity in MS detection. Inappropriate ionization mode.Use positive electrospray ionization (ESI+) mode for Avermectin B1a and its impurities, as they readily form ammonium adducts.[1]
Matrix suppression effects.Reduce the injection volume to minimize matrix effects, especially in complex samples.[7] Implement a sample clean-up step using solid-phase extraction (SPE) if necessary.[8][9]
Difficulty in interpreting MS/MS fragmentation patterns. Lack of reference spectra.First, determine the fragmentation profile of your Avermectin B1a reference standard to understand its characteristic fragmentation pathways.[1] This will serve as a basis for interpreting the fragmentation of potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the separation of Avermectin B1a and its impurities. Optimization may be required based on the specific instrument and sample matrix.

  • Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size) or equivalent C18 column.[1][3]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile/Methanol mixture

    • A gradient elution is typically used. For example, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B.

  • Flow Rate: 1.0 - 1.2 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 25 °C.[6]

  • Detection:

    • UV Detection: 245 nm or 250 nm.[6][9][10]

    • Fluorescence Detection: Excitation: 365 nm, Emission: 470 nm (requires derivatization with trifluoroacetic acid and 1-methylimidazole).[8]

    • Mass Spectrometry (MS): ESI in positive mode.[1]

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Source Temperature: 100 °C.[1]

  • Desolvation Gas Flow and Temperature: 600 L/h at 350 °C.[1]

  • Full MS Scan Range: m/z 50 – 1200 Da.[1]

  • MS/MS Analysis: Perform fragmentation of the parent ion of interest to obtain structural information.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

For definitive structure confirmation of isolated impurities:

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as deuterochloroform (CDCl3).[11]

  • Analysis: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.[1][3]

  • Data Interpretation: The correlation signals in the 2D spectra will help in assigning the proton and carbon signals and elucidating the chemical structure of the impurity.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_elucidation Structural Elucidation cluster_result Result Sample Avermectin B1a Monosaccharide Sample HPLC HPLC Separation Sample->HPLC MS Mass Spectrometry (MS) HPLC->MS Isolation Preparative HPLC (Isolation) HPLC->Isolation If unknown peak MSMS Tandem MS (MS/MS) MS->MSMS Identification Impurity Identification MSMS->Identification NMR NMR Spectroscopy (1D & 2D) Isolation->NMR NMR->Identification

Caption: Experimental workflow for the identification of impurities in Avermectin B1a samples.

troubleshooting_logic Start Unexpected Peak in HPLC Chromatogram LCMS Perform LC-MS Analysis Start->LCMS IsKnown Is it a known impurity? Identified Impurity Identified IsKnown->Identified Yes Isolate Isolate Impurity via Preparative HPLC IsKnown->Isolate No Compare Compare Mass and Retention Time to Reference Data LCMS->Compare Compare->IsKnown NMR Perform NMR Analysis Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate Elucidate->Identified

Caption: Logical troubleshooting steps for an unknown peak in an HPLC chromatogram.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Avermectin B1a and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Avermectin B1a and its derivative, Avermectin B1a monosaccharide. While both compounds originate from the same parent molecule, the cleavage of a single sugar moiety results in significant alterations to their biological effects and mechanisms of action. This document synthesizes available experimental data to highlight these differences, offering insights for research and development in the fields of parasitology and insecticide discovery.

Executive Summary

Avermectin B1a is a well-established, potent anthelmintic and insecticidal agent that induces paralysis in a wide range of invertebrates.[1][2] Its bioactivity is primarily mediated through the potentiation of glutamate-gated and GABA-gated chloride channels, leading to neuromuscular blockade.[3][4][5] In contrast, this compound, which lacks the terminal oleandrose sugar, is reported to be devoid of this paralytic activity.[6][] Instead, its principal bioactivity is the potent inhibition of nematode larval development, suggesting a distinct mechanism of action.[6] This fundamental difference in biological endpoint—paralysis versus developmental inhibition—defines the comparative bioactivity of these two molecules.

Data Presentation: Avermectin B1a vs. This compound

Direct comparative studies providing LC50 or EC50 values for both compounds against a range of organisms are limited in publicly available literature. However, based on individual compound data, the following table summarizes their known activities.

CompoundPrimary BioactivityTarget Organism(s)Quantitative DataMechanism of Action
Avermectin B1a Anthelmintic, Insecticidal, Acaricidal (Paralytic)Nematodes, insects, mites>98% reduction of various gastrointestinal nematodes in calves at 50-200 µg/kg.Potentiates glutamate-gated and GABA-gated chloride channels, causing paralysis.[3][8]
This compound Inhibition of nematode larval development; LethalityNematodes (C. elegans)Minimum Active Concentration (MAC) for lethality to C. elegans: 0.1 µM.[9]Non-paralytic; specific mechanism for larval development inhibition is not fully elucidated.

Mechanism of Action: A Tale of Two Moieties

The disaccharide at the C-13 position of Avermectin B1a is crucial for its characteristic paralytic activity. The removal of the terminal sugar to form the monosaccharide fundamentally alters its interaction with target sites.

Avermectin B1a: Potent Channel Activator

Avermectin B1a functions as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors in invertebrates.[3] This binding enhances the influx of chloride ions into nerve and muscle cells, leading to hyperpolarization and subsequent flaccid paralysis of the pharyngeal pump and somatic muscles of the parasite.[10][8]

G_1 Figure 1: Avermectin B1a Signaling Pathway AVM_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM_B1a->GluCl Binds & Potentiates GABA_R GABA Receptor AVM_B1a->GABA_R Binds & Potentiates (Minor Effect) Cl_influx Increased Cl- Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Fig 1. Avermectin B1a Signaling Pathway
This compound: A Different Target?

The lack of paralytic activity indicates that this compound does not effectively potentiate the same ion channels as its parent compound.[6][] Its ability to inhibit larval development suggests an alternative mechanism, possibly targeting cellular processes essential for growth and moulting in nematodes. While the precise target remains to be fully identified, this distinct bioactivity makes it a valuable tool for studying nematode development and for identifying novel anthelmintic targets. The finding that it can stimulate conductance in isolated shore crab muscle suggests it retains some ability to interact with ion channels, but this interaction does not manifest as paralysis in nematodes.[9]

Experimental Protocols

Detailed methodologies for assessing the distinct bioactivities of Avermectin B1a and its monosaccharide derivative are provided below.

Protocol 1: Insecticidal/Acaricidal Bioassay (Paralytic Activity)

This protocol is designed to quantify the acute toxicity and paralytic effects of Avermectin B1a.

1. Test Organisms:

  • Spider mites (Tetranychus urticae) or larval stage insects (e.g., Spodoptera eridania).

2. Materials:

  • Avermectin B1a, technical grade

  • Acetone (for stock solution)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Leaf discs (for mites) or artificial diet (for insects)

  • Petri dishes

  • Spray tower or micropipette

3. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of Avermectin B1a in acetone. Create a serial dilution in distilled water containing a small amount of Triton X-100 (e.g., 0.05%) to achieve the desired test concentrations.

  • Application:

    • For mites: Place leaf discs on moist cotton in petri dishes. Apply a uniform film of the test solution to the leaf discs using a spray tower.

    • For insects: Incorporate the test solutions into a standard artificial diet.

  • Infestation: After the treated surfaces/diet have dried, introduce a known number of adult mites or early-instar larvae (e.g., n=20 per replicate).

  • Incubation: Maintain the petri dishes at controlled conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).

  • Assessment: At 24, 48, and 72 hours post-infestation, count the number of moribund or paralyzed organisms. Paralysis is defined as the inability to move when gently prodded with a fine brush.

  • Data Analysis: Calculate percentage mortality/paralysis for each concentration and determine the LC50 value using probit analysis.

G_2 Figure 2: Workflow for Paralytic Bioassay A Prepare Serial Dilutions of Avermectin B1a B Treat Surface (Leaf Disc or Diet) A->B C Introduce Test Organisms (e.g., Mites, Larvae) B->C D Incubate under Controlled Conditions C->D E Assess Paralysis/Mortality (24, 48, 72h) D->E F Calculate LC50 (Probit Analysis) E->F

Fig 2. Workflow for Paralytic Bioassay
Protocol 2: Nematode Larval Development Inhibition Assay

This assay is suitable for evaluating the non-paralytic, developmental effects of this compound.[11][12]

1. Test Organism:

  • A gastrointestinal nematode, such as Haemonchus contortus or the free-living nematode Caenorhabditis elegans.

2. Materials:

  • This compound

  • DMSO or ethanol (for stock solution)

  • 96-well microtiter plates

  • Nematode growth medium (NGM) or other suitable culture medium

  • E. coli OP50 (as a food source for C. elegans) or nutritive media for parasitic nematodes

  • Freshly isolated nematode eggs

  • Inverted microscope

3. Procedure:

  • Egg Isolation: Recover nematode eggs from fresh fecal samples (for parasitic species) or from gravid adult worms (C. elegans) using a standard bleaching protocol.

  • Plate Preparation: Dispense culture medium into the wells of a 96-well plate. For C. elegans, add a lawn of E. coli OP50.

  • Compound Addition: Prepare a stock solution of the monosaccharide in a suitable solvent. Add the compound to the wells to achieve a range of final concentrations. Include solvent-only controls.

  • Egg Inoculation: Add a standardized number of nematode eggs (e.g., 50-100) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the nematode species (e.g., 20°C for C. elegans, 25°C for H. contortus) for a period that allows control larvae to reach the third larval stage (L3), typically 5-6 days.[12]

  • Assessment: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. Inhibition is determined by the failure of eggs to hatch or the arrest of larval development at the L1 or L2 stage.

  • Data Analysis: Calculate the percentage inhibition of development to the L3 stage for each concentration relative to the control. Determine the IC50 value (the concentration required to inhibit 50% of larvae from developing to L3).

Conclusion

The comparison between Avermectin B1a and this compound clearly demonstrates a critical structure-activity relationship centered on the C-13 disaccharide. The presence of the complete disaccharide is essential for the potent, paralytic activity of Avermectin B1a against a broad spectrum of invertebrate pests. Conversely, the removal of the terminal sugar yields a molecule with a more nuanced bioactivity, characterized by the inhibition of nematode larval development without inducing paralysis. This distinction not only provides valuable insights for the rational design of new antiparasitic agents but also offers researchers a specific tool to investigate the complex biological processes of nematode growth and development. Further studies are warranted to fully elucidate the molecular target and signaling pathway of this compound.

References

Comparative Analysis of Avermectin B1a Monosaccharide and Other Anthelmintics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avermectin B1a monosaccharide with other leading anthelmintics. This analysis is supported by experimental data on efficacy, mechanism of action, and key pharmacokinetic parameters.

This compound, a derivative of the potent macrocyclic lactone Avermectin B1a, demonstrates significant anthelmintic activity. This guide delves into its performance relative to established anthelmintics such as Ivermectin (the disaccharide form), Moxidectin, and Albendazole, offering a data-driven perspective for drug development and research applications.

Executive Summary

This compound exhibits comparable in vitro potency to its parent compound, Ivermectin, against various nematode species. Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite. While direct in vivo comparative efficacy data for the monosaccharide is limited, studies on the closely related Avermectin B1a and Ivermectin provide a strong basis for its potential as a powerful anthelmintic agent. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for this compound and comparator anthelmintics. It is important to note that direct comparative data for the monosaccharide is not always available, and in such cases, data for the closely related Avermectin B1a or Ivermectin are provided as a proxy.

Table 1: In Vitro Efficacy against Haemonchus contortus

CompoundAssayIC50 (µM)Reference
IvermectinLarval Development AssayNot explicitly stated, but fully effective at 0.001 µg/mL[1]
Ivermectin MonosaccharideLarval Development AssaySimilar to Ivermectin[1]
AlbendazoleEgg Hatch Assay0.049[2]
MoxidectinNot directly comparedNot available

Table 2: In Vivo Efficacy against Gastrointestinal Nematodes in Sheep

CompoundDose (mg/kg)Efficacy (%)Nematode SpeciesReference
Avermectin B1a0.1>95Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, Oesophagostomum columbianum[3]
Ivermectin0.2>99Benzimidazole-resistant H. contortus and O. circumcincta[4]
Moxidectin0.285-99Ivermectin-resistant Teladorsagia circumcincta and Trichostrongylus colubriformis[5]
Albendazole525.6 - 83.8Benzimidazole-resistant H. contortus and O. circumcincta[4]

Table 3: Pharmacokinetic Parameters in Beagle Dogs (Oral Administration)

CompoundDoseCmax (µg/L)Tmax (h)AUC0-∞ (h·µg/L)Reference
Ivermectin B1aNot Specified104 ± 35 (fasting)Not Specified2555 ± 941 (fasting)[6]
Ivermectin B1aNot Specified147 ± 35 (high-fat meal)Not Specified4198 ± 1279 (high-fat meal)[6]

Mechanism of Action

Avermectins, including this compound, exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[5][7][8][9] This interaction leads to an influx of chloride ions into the nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the parasite.[2][7]

Avermectins can also interact with GABA-A receptors, although this is considered a secondary mechanism of action.[10] The high affinity of avermectins for invertebrate GluCls and their low affinity for mammalian counterparts contribute to their favorable safety profile in host animals.[8]

Resistance to avermectins has been associated with alterations in GluCl subunits and increased expression of P-glycoprotein (P-gp), an efflux pump that can reduce the intracellular concentration of the drug.[11][12][13]

Experimental Protocols

In Vitro Larval Development Assay (Haemonchus contortus)

This assay is crucial for determining the intrinsic activity of anthelmintic compounds against the developmental stages of nematodes.

Objective: To assess the ability of a test compound to inhibit the development of Haemonchus contortus from the first larval stage (L1) to the third larval stage (L3).

Methodology:

  • Egg Recovery: H. contortus eggs are recovered from the feces of experimentally infected sheep.

  • Assay Setup: A solution containing a known number of eggs (e.g., 70-100) is added to each well of a 96-well plate.

  • Culture Medium: A culture medium containing Escherichia coli and an antifungal agent (e.g., amphotericin B) is added to each well to support larval development.[14]

  • L1 Development: The plates are incubated for 24 hours at 27°C to allow the eggs to hatch and develop into L1 larvae.[14]

  • Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Incubation: The plates are incubated for an additional six days to allow for larval development to the L3 stage.[14]

  • Quantification: The number of L1, L2, and L3 larvae in each well is quantified using an inverted microscope.

  • Data Analysis: The concentration of the compound that inhibits 50% of larval development (IC50) is calculated.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a host animal.

Objective: To determine the percentage reduction in fecal egg count in sheep naturally or experimentally infected with gastrointestinal nematodes following treatment with an anthelmintic.

Methodology:

  • Animal Selection: A group of sheep with a pre-existing natural or experimentally induced infection of gastrointestinal nematodes is selected. A minimum of 20 animals is recommended for reliable results.[15]

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0 (before treatment) to determine the baseline fecal egg count (EPG - eggs per gram of feces).[15][16][17]

  • Treatment Administration: The animals are randomly allocated to treatment groups. One group receives the test compound (e.g., this compound) at a specific dose, while a control group may receive a placebo or another anthelmintic.

  • Post-treatment Sampling: Fecal samples are collected again from each animal 14 days after treatment.[15][16]

  • Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method.[18]

  • Efficacy Calculation: The percentage reduction in fecal egg count is calculated for each animal using the following formula:

    % FECR = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

  • Interpretation: An efficacy of 95% or greater is generally considered effective.[19]

Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway cluster_neuron Nematode Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluClR) Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx Avermectin Avermectin B1a Monosaccharide Avermectin->GluCl Binds and Potentiates Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Death Parasite Death Paralysis->Death Results in

Mechanism of action of this compound.
Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

FECRT Workflow start Start select_animals Select Infected Animals (n ≥ 20) start->select_animals pre_treatment_sampling Day 0: Pre-treatment Fecal Sampling (EPG) select_animals->pre_treatment_sampling treatment Administer Treatment (Test vs. Control) pre_treatment_sampling->treatment post_treatment_sampling Day 14: Post-treatment Fecal Sampling (EPG) treatment->post_treatment_sampling calculate_fecr Calculate % FECR for each animal post_treatment_sampling->calculate_fecr interpret_results Interpret Results (Efficacy ≥ 95%) calculate_fecr->interpret_results end End interpret_results->end

Workflow for the Fecal Egg Count Reduction Test.

Conclusion

This compound holds promise as a potent anthelmintic, demonstrating in vitro efficacy comparable to its widely used disaccharide counterpart, Ivermectin. Its mechanism of action via the potentiation of glutamate-gated chloride channels is well-established for the avermectin class. While more direct comparative in vivo studies and detailed pharmacokinetic data for the monosaccharide are needed to fully elucidate its clinical potential, the existing evidence suggests it is a valuable compound for further investigation in the development of novel anthelmintic therapies. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative analyses.

References

Avermectin B1a Monosaccharide: An In-Vivo Efficacy Analysis for Anthelmintic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive in-vivo comparison of the anthelmintic efficacy of Avermectin B1a monosaccharide, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals. The following guide objectively evaluates its performance against a prominent alternative, ivermectin (dihydroavermectin B1a), and elucidates its mechanism of action.

Comparative Efficacy of this compound and Ivermectin

This compound has demonstrated exceptional potency and a broad spectrum of activity against a wide range of gastrointestinal nematodes in ruminants. In-vivo studies have established its high efficacy at low dosage levels. To provide a clear comparison, this guide presents data from a critical study that directly compared the efficacy of Avermectin B1a with its derivative, ivermectin (dihydroavermectin B1a), in sheep.

Data Summary: Efficacy Against Ovine Gastrointestinal Nematodes [1]

AnthelminticDosage (µg/kg body weight)Efficacy (%) Against a Mixed Infection*
Avermectin B1a25>99
50>99
100>99
Dihydroavermectin B1a (Ivermectin)50>99
100>99
200>99

*Mixed experimental infections included Cooperia spp, Trichostrongylus colubriformis, Ostertagia circumcincta, T. axei, and Haemonchus contortus.[1]

The data clearly indicates that both Avermectin B1a and its dihydro-derivative, ivermectin, are highly effective, achieving over 99% reduction in worm burdens at the tested dosages.[1] This highlights the potent anthelmintic properties of the core Avermectin B1a structure.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action for this compound is its potent and specific interaction with glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[2][3][4] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[2][4]

Avermectin B1a Signaling Pathway cluster_parasite Parasite Nerve/Muscle Cell AVM Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds to allosteric site Cl_ion GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site

Caption: Signaling pathway of this compound.

Experimental Protocols

The validation of anthelmintic efficacy in-vivo relies on standardized and rigorous experimental protocols. The following methodologies are based on established practices, including those recommended by the World Association for the Advancement of Veterinary Parasitology (WAAVP).[5][6]

In-Vivo Efficacy Study Workflow (Controlled Anthelmintic Test)

The controlled anthelmintic test is a precise method for evaluating the efficacy of a compound by comparing worm burdens in treated animals to those in untreated controls.

Controlled Anthelmintic Test Workflow cluster_workflow Experimental Workflow Animal_Selection 1. Animal Selection (Worm-free lambs) Infection 2. Experimental Infection (Known nematode species & quantity) Animal_Selection->Infection Allocation 3. Random Allocation (Treatment & Control groups) Infection->Allocation Treatment 4. Treatment Administration (Oral or parenteral) Allocation->Treatment Necropsy 5. Necropsy (Post-treatment interval) Treatment->Necropsy Worm_Recovery 6. Worm Recovery & Counting (From gastrointestinal tract) Necropsy->Worm_Recovery Efficacy_Calc 7. Efficacy Calculation (% reduction vs. control) Worm_Recovery->Efficacy_Calc

Caption: Workflow for a controlled anthelmintic test.

Detailed Methodology: Controlled Anthelmintic Test in Sheep
  • Animal Selection and Acclimatization:

    • Select a cohort of worm-free lambs of similar age and weight.

    • House the animals in conditions that prevent accidental helminth infection.

    • Allow for an acclimatization period before the start of the experiment.

  • Experimental Infection:

    • Infect each lamb with a known number of third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis).

    • The infection should be administered orally.

  • Randomization and Grouping:

    • After a pre-patent period to allow the larvae to develop into adult worms, randomly allocate the lambs into treatment and control groups.[1] A minimum of 15 sheep per group is recommended.

  • Treatment Administration:

    • Administer the test compound (this compound) and the comparator drug (e.g., ivermectin) to the respective treatment groups at the specified dosages.

    • The control group receives a placebo or no treatment.

  • Necropsy and Worm Burden Enumeration:

    • After a set period post-treatment (e.g., 6-7 days), humanely euthanize the animals.[1]

    • Systematically collect the entire gastrointestinal tract.

    • Process the contents of the abomasum, small intestine, and large intestine to recover all nematodes.

    • Identify and count the worms of each species.

  • Efficacy Calculation:

    • Calculate the geometric mean worm count for each group.

    • Determine the percentage efficacy using the following formula:

      • Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used field method to assess anthelmintic efficacy by comparing fecal egg counts before and after treatment.[5][6][7][8]

FECRT Workflow cluster_fecrt FECRT Workflow Pre_Treatment_Sampling 1. Pre-Treatment Fecal Sampling (Day 0) FEC_Analysis1 2. Fecal Egg Count (EPG) Analysis Pre_Treatment_Sampling->FEC_Analysis1 Treatment_Admin 3. Anthelmintic Treatment FEC_Analysis1->Treatment_Admin Post_Treatment_Sampling 4. Post-Treatment Fecal Sampling (Day 10-14) Treatment_Admin->Post_Treatment_Sampling FEC_Analysis2 5. Fecal Egg Count (EPG) Analysis Post_Treatment_Sampling->FEC_Analysis2 Reduction_Calc 6. Calculate % Reduction in FEC FEC_Analysis2->Reduction_Calc

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Detailed Methodology: FECRT in Sheep
  • Animal Selection:

    • Select a group of at least 15 sheep with naturally acquired gastrointestinal nematode infections.

    • Ensure the animals have not been treated with an anthelmintic in the recent past.

  • Pre-Treatment Sampling (Day 0):

    • Collect individual fecal samples from the rectum of each animal.

    • Perform a fecal egg count (e.g., using the McMaster technique) to determine the baseline eggs per gram (EPG) for each animal.

  • Treatment:

    • Administer the anthelmintic to be tested to all animals in the group at the recommended dose.

  • Post-Treatment Sampling (Day 10-14):

    • Collect a second set of individual fecal samples from the same animals 10 to 14 days after treatment.[7][9]

    • Perform fecal egg counts on these samples.

  • Calculation of Fecal Egg Count Reduction:

    • Calculate the mean EPG for the group before and after treatment.

    • The percentage reduction is calculated as follows:

      • FECR (%) = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100

    • A reduction of 95% or more is generally considered effective.[8]

Conclusion

The in-vivo data presented in this guide validates the high anthelmintic efficacy of this compound against a broad spectrum of ovine gastrointestinal nematodes. Its performance is comparable to that of ivermectin, a widely used and effective anthelmintic. The detailed mechanism of action, centered on the irreversible opening of glutamate-gated chloride channels, provides a clear rationale for its potent paralytic effect on parasites. The standardized experimental protocols outlined here offer a robust framework for the continued evaluation and comparison of this and other anthelmintic compounds.

References

Cross-Reactivity of Avermectin B1a Monosaccharide in Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and toxicological effects of Avermectin B1a and its monosaccharide derivative in non-target organisms. Due to the limited availability of specific data for Avermectin B1a monosaccharide, this document primarily presents data for the parent compound, Abamectin (a mixture of ≥80% Avermectin B1a and ≤20% Avermectin B1b), as a reference for potential biological activity. It is generally understood that the degradation products of avermectins, such as the monosaccharide, are less toxic than the parent compound.[1]

Executive Summary

Avermectin B1a, the primary component of the widely used pesticide and anthelmintic Abamectin, demonstrates high toxicity to a range of non-target organisms, particularly aquatic invertebrates and insects.[2][3] Its primary mechanism of action involves interference with glutamate-gated and GABA-gated chloride channels, leading to paralysis and death in susceptible species.[4][5] While data on the monosaccharide derivative is scarce, existing information suggests it possesses reduced toxicity compared to the parent Avermectin B1a. This guide synthesizes available quantitative data, outlines key experimental protocols for toxicity and residue analysis, and provides diagrams of the toxicological pathway and analytical workflows.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity of Abamectin (Avermectin B1a) to a variety of non-target organisms. These values serve as a baseline for assessing the potential environmental impact.

Table 1: Acute Toxicity of Abamectin in Non-Target Organisms
SpeciesTaxonEndpointValueUnitsReference
Oncorhynchus mykiss (Rainbow Trout)Fish96-hr LC503.2µg/L (ppb)[2][3]
Lepomis macrochirus (Bluegill Sunfish)Fish96-hr LC509.6µg/L (ppb)[2][3]
Ictalurus punctatus (Channel Catfish)Fish96-hr LC5024µg/L (ppb)[2][3]
Cyprinus carpio (Carp)Fish96-hr LC5042µg/L (ppb)[2][3]
Daphnia magna (Water Flea)Aquatic Invertebrate48-hr EC500.34µg/L (ppb)[2][6]
Americamysis bahia (Mysid Shrimp)Aquatic Invertebrate96-hr EC500.022µg/L (ppb)[2][6]
Apis mellifera (Honeybee)Insect24-hr Contact LC500.002µ g/bee [2][3]
Apis mellifera (Honeybee)InsectOral LD500.009µ g/bee [2][3]
Colinus virginianus (Bobwhite Quail)BirdAcute Oral LD50>2000mg/kg[3]
RatMammalAcute Oral LD5011mg/kg[2]
Eisenia fetida (Earthworm)Annelid14-day LC5017.1 - 28mg/kg soil[2][7]
Table 2: Chronic Toxicity of Abamectin in Non-Target Organisms
SpeciesTaxonEndpointValueUnitsReference
Pimephales promelas (Fathead Minnow)Fish32-day NOEC0.52µg/L[6]
Daphnia magna (Water Flea)Aquatic Invertebrate21-day NOEC0.03µg/L[6]
Mysidopsis bahia (Opossum Shrimp)Aquatic Invertebrate28-day NOEC0.0035µg/L[6]
DogMammal1-year NOAEL0.25mg/kg/day[8]
RatMammal2-generation Repro.0.40 (LOAEL)mg/kg/day[3]

LC50: Lethal Concentration for 50% of the population. EC50: Effect Concentration for 50% of the population. LD50: Lethal Dose for 50% of the population. NOEC: No Observed Effect Concentration. NOAEL: No Observed Adverse Effect Level. LOAEL: Lowest Observed Adverse Effect Level.

Cross-Reactivity in Immunoassays

For example, one study developing an ELISA for multiple Avermectin residues reported the following cross-reactivities for a selected polyclonal antibody, using Abamectin as the reference (100%):

  • Eprinomectin: 145.4%

  • Ivermectin: 25%

This demonstrates that antibody selectivity can be modulated, and different Avermectin compounds will elicit different responses, which is a key consideration for multiresidue screening methods.

Signaling Pathway and Mechanism of Action

Avermectins exert their toxic effects by targeting the nervous system of invertebrates.[4] They act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.[5] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions into nerve and muscle cells. The resulting hyperpolarization of the cell membrane blocks the transmission of electrical signals, causing irreversible paralysis and eventual death of the organism.[4][9] Mammals are generally less susceptible because their GABA receptors are confined to the central nervous system and protected by the blood-brain barrier, and they lack the high-affinity GluCls found in invertebrates.[4][5]

G cluster_membrane Neuronal or Myocyte Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (Intracellular) GluCl->Cl_in Increased Influx GABA_R GABA-Gated Chloride Channel GABA_R->Cl_in Increased Influx AVM Avermectin B1a (or Monosaccharide) AVM->GluCl Binds & Potentiates AVM->GABA_R Binds (Lower Affinity) Glutamate Glutamate Glutamate->GluCl Activates GABA GABA GABA->GABA_R Activates Cl_out Cl- (Extracellular) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Causes G Culture Source healthy Daphnia magna neonates (<24h old) Prep Prepare geometric series of test concentrations + Controls Culture->Prep Organisms Expose Expose Daphnia (n≥20 per conc.) in test vessels for 48h (20±2°C, 16:8 L:D cycle) Prep->Expose Test Solutions Observe24 Observe & Record Immobilization at 24h Expose->Observe24 Timepoint 1 Observe48 Observe & Record Immobilization at 48h Observe24->Observe48 Timepoint 2 Analyze Statistical Analysis (e.g., Probit) Observe48->Analyze Final Data Result Determine 48h EC50 Value & Confidence Limits Analyze->Result G Sample Homogenize Sample Matrix Extract Solvent Extraction (e.g., Acetonitrile) Sample->Extract Partition Liquid-Liquid Partitioning (e.g., Hexane) Extract->Partition SPE Solid-Phase Extraction (SPE) Cleanup Partition->SPE Concentrate Evaporate & Reconstitute in Mobile Phase SPE->Concentrate Inject Inject into HPLC-MS/MS System Concentrate->Inject Analyze Separation (C18 Column) Detection (MRM Mode) Inject->Analyze Quantify Quantify against Calibration Curve Analyze->Quantify

References

A Comparative Analysis of Avermectin B1a Monosaccharide and its Glycoside Derivatives: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Avermectin B1a monosaccharide and its glycoside derivatives. Avermectins, a class of 16-membered macrocyclic lactones produced by Streptomyces avermitilis, are renowned for their potent anthelmintic, insecticidal, and acaricidal properties.[1] Structural modifications of the avermectin core, particularly at the glycosylation sites, have been a key strategy to enhance potency, improve pharmacokinetic properties, and overcome resistance. This document summarizes key quantitative data, details experimental protocols for efficacy testing, and illustrates the underlying signaling pathways.

Efficacy Comparison: Nematicidal, Insecticidal, and Acaricidal Activities

The derivatization of Avermectin B1a by altering its glycosidic structure has shown significant effects on its biological activity. The following tables summarize the comparative efficacy data from various studies.

Nematicidal Activity

Glycosylation of Avermectin B1a has been demonstrated to significantly enhance its activity against the pine wood nematode, Bursaphelenchus xylophilus. This is particularly noteworthy as this nematode is the causative agent of pine wilt disease, a major threat to pine forests.

Table 1: Comparative Nematicidal Activity against Bursaphelenchus xylophilus

CompoundIC50 (µM)Fold Increase in Activity vs. Avermectin B1a
Avermectin B1a7.30-
Avermectin B1a 4″-β-D-glucoside0.23~32x
Avermectin B1a 4″-β-2-deoxy-D-glucoside0.69~10.6x
Avermectin B1a 4″-β-L-fucoside0.89~8.2x
Avermectin B1a 4″-β-D-galactoside1.07~6.8x

Data sourced from a study on the enzymatic synthesis of Avermectin B1a glycosides. The increased potency of the glycoside derivatives is a significant finding for the development of more effective nematicides.

Insecticidal and Acaricidal Activities

While direct comparative studies between this compound and its glycoside derivatives against specific insect and mite species are limited in the reviewed literature, extensive research has been conducted on various other derivatives. The data below is for Avermectin B1a (often as the main component of Abamectin) and other non-glycosidic derivatives, providing a baseline for its potency. Further research is warranted to elucidate the specific impact of glycosylation on insecticidal and acaricidal efficacy.

Table 2: Insecticidal and Acaricidal Activity of Avermectin and its Derivatives

Target OrganismCompound(s)Efficacy Metric (LC50)
Tetranychus cinnabarinus (Carmine spider mite)Avermectin0.013 µM
Derivative 9j0.005 µM
Derivative 16d0.002 µM
Aphis craccivora (Cowpea aphid)Avermectin52.234 µM
Derivative 9f7.744 µM
Derivative 9g5.634 µM
Derivative 9h6.809 µM
Derivative 9m7.939 µM
Plutella xylostella (Diamondback moth)Avermectin B2a derivative (with m-bromobenzoyl hydrazine)75% mortality at 1 µg/mL
Avermectin B2a derivative (with isonicotinic hydrazine)50% mortality at 1 µg/mL

Data from studies on newly synthesized avermectin analogues. While not exclusively glycoside derivatives, these results highlight the potential for significant potency enhancement through chemical modification.[1][2]

Experimental Protocols

The following section details a representative experimental protocol for assessing the nematicidal activity of Avermectin compounds against Bursaphelenchus xylophilus.

Nematicidal Bioassay against Bursaphelenchus xylophilus

1. Nematode Culture:

  • Bursaphelenchus xylophilus is cultured on potato dextrose agar (PDA) plates overgrown with the fungus Botrytis cinerea at 25 ± 1 °C.

  • Nematodes are harvested using the Baermann funnel technique.

  • The concentration of the nematode suspension is adjusted to approximately 15,000 nematodes/mL.

2. Preparation of Test Solutions:

  • This compound and its glycoside derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions are prepared in distilled water containing a surfactant (e.g., 0.3% Tween-20) to ensure proper dispersion. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced toxicity.

3. Bioassay Procedure:

  • The bioassay is conducted in 96-well microplates.

  • Each well contains the nematode suspension and the test solution at various concentrations.

  • Control wells contain the nematode suspension with the solvent and surfactant at the same concentration as the test wells.

  • The plates are incubated at 25 °C for a specified period (e.g., 24, 48, or 72 hours).

4. Mortality Assessment:

  • Nematode mortality is assessed under a stereoscopic microscope.

  • Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

  • The percentage of mortality is calculated for each concentration.

5. Data Analysis:

  • The median inhibitory concentration (IC50) or lethal concentration (LC50) values are calculated using probit analysis or other appropriate statistical methods.

Signaling Pathways and Mechanism of Action

Avermectins exert their potent effects by targeting specific ligand-gated ion channels in invertebrates, leading to paralysis and death. The primary targets are glutamate-gated chloride channels (GluCls), with secondary effects on gamma-aminobutyric acid (GABA) receptors.[1]

G cluster_synapse Invertebrate Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Membrane (Muscle/Neuron) Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds GABA GABA GABAR GABA Receptor GABA->GABAR Binds Cl_ion Cl- GluCl->Cl_ion Opens GABAR->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Avermectin Avermectin B1a (Monosaccharide & Glycoside Derivatives) Avermectin->GluCl Potentiates/Activates Avermectin->GABAR Modulates

Figure 1. Mechanism of action of Avermectin B1a and its derivatives.

The binding of Avermectin B1a and its derivatives to GluCls and GABA receptors enhances the influx of chloride ions into nerve and muscle cells. This leads to hyperpolarization of the cell membrane, which in turn blocks the transmission of electrical signals, resulting in paralysis and eventual death of the parasite. While the fundamental mechanism is the same, the differences in efficacy between the monosaccharide and its glycoside derivatives are likely due to variations in their binding affinity to the receptor, altered pharmacokinetics, or both.

Conclusion

The available data strongly suggest that the glycosylation of Avermectin B1a can lead to a significant enhancement of its nematicidal activity. The 4″-β-D-glucoside derivative, in particular, shows a remarkable increase in potency against Bursaphelenchus xylophilus. While comprehensive comparative data on the insecticidal and acaricidal activities of this compound versus its glycoside derivatives are still emerging, the principle of enhancing bioactivity through structural modification is well-established for the avermectin class. Future research should focus on direct, quantitative comparisons of these compounds against a broader range of agriculturally and medically important pests. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a solid foundation for such investigations, paving the way for the development of next-generation parasiticides.

References

A Head-to-Head Comparison: Avermectin B1a vs. Its Aglycone in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avermectin B1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a cornerstone of parasitic control in veterinary medicine and agriculture. Its broad-spectrum activity against nematodes, arthropods, and other pests has made it an invaluable tool. The biological activity of Avermectin B1a is intrinsically linked to its complex chemical structure, particularly the disaccharide moiety at the C-13 position. Removal of this sugar unit yields the Avermectin B1a aglycone. This guide provides a detailed head-to-head comparison of the biological performance of Avermectin B1a and its aglycone, supported by experimental data, to elucidate the critical role of glycosylation in its efficacy.

Executive Summary

Experimental evidence consistently demonstrates that the disaccharide moiety of Avermectin B1a is crucial for its potent paralytic and lethal effects against a wide range of parasites. While the Avermectin B1a aglycone retains some biological activity, particularly in inhibiting larval development in nematodes, it is significantly less potent than the parent compound in inducing paralysis and in its overall insecticidal, acaricidal, and anthelmintic efficacy. This difference in potency is largely attributed to a reduced binding affinity of the aglycone for the primary target site, the glutamate-gated chloride channels (GluCls) in invertebrates.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data comparing the biological activity of Avermectin B1a and its aglycone.

CompoundTarget OrganismAssay TypeActivity MetricValueReference
Avermectin B1a Trichostrongylus colubriformis (Sheep nematode)In vivo anthelmintic>95% reduction in worm count0.1 mg/kg[1]
Avermectin B1a Tetranychus urticae (Two-spotted spider mite)Topical contactLC500.014 µ g/vial [2]
Avermectin B1a Spodoptera eridania (Southern armyworm)Foliar spray-High Activity[2]
Avermectin B1a Caenorhabditis elegans (Free-living nematode)Receptor BindingKiStrong[2]
Avermectin B1a aglycone Trichostrongylus colubriformis (Sheep nematode)In vivo anthelmintic-Weaker than Avermectin B1a[2]
Avermectin B1a aglycone Tetranychus urticae (Two-spotted spider mite)Topical contact-Weaker than Avermectin B1a[2]
Avermectin B1a aglycone Spodoptera eridania (Southern armyworm)Foliar spray-Weaker than Avermectin B1a[2]
Avermectin B1a aglycone Caenorhabditis elegans (Free-living nematode)Receptor BindingKiGood binding affinity[2]
Avermectin B1a aglycone Nematode LarvaeLarval Development AssayInhibition of developmentActive

Note: While the Mrozik et al. (1989) study indicates weaker activity for the aglycone, specific LC50 or equivalent values for direct comparison are not provided in the abstract. The study does note that the 13-oxo and 12,13-dehydro analogues were only weakly active in vivo despite having good binding affinity to the receptor, suggesting that factors beyond receptor binding, such as stability or absorption, may also play a role.[2]

Mechanism of Action: The Role of the Disaccharide

Avermectins exert their primary effect by potentiating the activity of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the parasite.[3]

The disaccharide at the C-13 position of Avermectin B1a is critical for this high-affinity interaction with the GluCl receptor. While the aglycone can still bind to the receptor, its affinity is significantly reduced, leading to a diminished biological response.[2]

Signaling Pathway of Avermectin B1a

Avermectin_Signaling Avermectin_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin_B1a->GluCl Binds and Potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Signaling pathway of Avermectin B1a leading to parasite paralysis and death.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of Avermectin B1a and its aglycone. Below are representative protocols for key experiments.

Acaricidal Activity Assay (Two-Spotted Spider Mite, Tetranychus urticae)

Objective: To determine and compare the lethal concentration (LC50) of Avermectin B1a and its aglycone against adult female two-spotted spider mites.

Materials:

  • Adult female Tetranychus urticae

  • Avermectin B1a and Avermectin B1a aglycone

  • Acetone (for stock solutions)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Bean leaf discs (or other suitable host plant)

  • Petri dishes

  • Agar

  • Micro-pipettes

  • Spray tower or Potter spray tower

  • Dissecting microscope

Protocol:

  • Preparation of Test Solutions:

    • Prepare stock solutions of Avermectin B1a and its aglycone in acetone.

    • Create a series of dilutions from the stock solutions using distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. A control solution containing only acetone and surfactant in water should also be prepared.

  • Preparation of Test Arenas:

    • Prepare agar beds (1-2%) in Petri dishes.

    • Place a fresh bean leaf disc, abaxial side up, onto the agar in each Petri dish. The agar provides moisture to the leaf disc and prevents the mites from escaping.

  • Mite Infestation:

    • Carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Application of Test Compounds:

    • Evenly spray the leaf discs with the prepared test solutions using a Potter spray tower to ensure uniform coverage.

  • Incubation:

    • Allow the treated leaf discs to air dry.

    • Incubate the Petri dishes at a constant temperature (e.g., 25°C) and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment:

    • After a set period (e.g., 24, 48, or 72 hours), examine the mites under a dissecting microscope.

    • Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC50 values and their 95% confidence intervals using probit analysis.

Anthelmintic Activity Assay (Nematode Larval Development Assay)

Objective: To compare the inhibitory effects of Avermectin B1a and its aglycone on the development of parasitic nematode larvae (e.g., Trichostrongylus colubriformis).

Materials:

  • Nematode eggs (e.g., from fecal samples of infected animals)

  • Avermectin B1a and Avermectin B1a aglycone

  • Solvent (e.g., DMSO)

  • Nutrient agar or a suitable culture medium

  • 96-well microtiter plates

  • Microscope

Protocol:

  • Preparation of Test Plates:

    • Prepare serial dilutions of Avermectin B1a and its aglycone in the culture medium.

    • Dispense the different concentrations of the test compounds into the wells of a 96-well plate. Include control wells with only the culture medium and solvent.

  • Egg Inoculation:

    • Isolate and quantify nematode eggs from fecal samples.

    • Add a standardized number of eggs (e.g., 50-100) to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the third-stage (L3) in the control wells (typically 6-7 days).

  • Assessment of Larval Development:

    • After the incubation period, examine the contents of each well under a microscope.

    • Count the number of eggs that have successfully developed into L3 larvae.

  • Data Analysis:

    • Calculate the percentage inhibition of larval development for each concentration compared to the control.

    • Determine the concentration that inhibits 50% of larval development (IC50) for each compound.

Receptor Binding Assay (Caenorhabditis elegans Membrane Preparation)

Objective: To compare the binding affinity of Avermectin B1a and its radiolabeled aglycone analogue to membrane preparations from C. elegans.

Materials:

  • Caenorhabditis elegans (wild-type strain)

  • Radiolabeled Avermectin B1a (e.g., [3H]ivermectin, a close analogue)

  • Unlabeled Avermectin B1a and Avermectin B1a aglycone

  • Buffer solutions (e.g., Tris-HCl)

  • Homogenizer

  • Centrifuge

  • Scintillation counter and fluid

  • Glass fiber filters

Protocol:

  • Membrane Preparation:

    • Culture and harvest a large population of C. elegans.

    • Homogenize the worms in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, incubate the membrane preparation with a fixed concentration of radiolabeled Avermectin B1a.

    • To determine competitive binding, add increasing concentrations of unlabeled Avermectin B1a or Avermectin B1a aglycone to different tubes.

    • Incubate the mixture at a specific temperature for a set time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Determine the inhibition constant (Ki) for Avermectin B1a and its aglycone by analyzing the competitive binding data using appropriate software.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Avermectin B1a & Aglycone) Acaricidal Acaricidal Assay (T. urticae) Compound_Prep->Acaricidal Anthelmintic Anthelmintic Assay (Nematode Larvae) Compound_Prep->Anthelmintic Binding Receptor Binding Assay (C. elegans membranes) Compound_Prep->Binding Organism_Prep Culture & Prepare Test Organisms Organism_Prep->Acaricidal Organism_Prep->Anthelmintic Organism_Prep->Binding LC50 Calculate LC50/IC50 Acaricidal->LC50 Anthelmintic->LC50 Ki Determine Ki Binding->Ki Conclusion Comparative Efficacy Conclusion LC50->Conclusion Ki->Conclusion

Caption: Workflow for the comparative biological evaluation of Avermectin B1a and its aglycone.

Conclusion

The comprehensive comparison of Avermectin B1a and its aglycone unequivocally highlights the indispensable role of the disaccharide moiety in conferring the high potency of the parent molecule. While the aglycone is not entirely devoid of biological activity, its significantly reduced efficacy across insecticidal, acaricidal, and anthelmintic assays underscores the importance of the sugar groups for optimal interaction with the glutamate-gated chloride channels. This understanding is critical for researchers and professionals in the field of drug development, guiding future efforts in the synthesis of novel avermectin analogues with enhanced or modified biological properties. The provided experimental protocols offer a robust framework for conducting such comparative studies, ensuring reliable and reproducible data for the advancement of parasiticide research.

References

Validating the Specificity of Avermectin B1a Monosaccharide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Avermectin B1a monosaccharide and its parent compound, Avermectin B1a (a disaccharide), to elucidate the specificity of their mechanisms of action. While both compounds exhibit potent anthelmintic properties, emerging evidence suggests distinct phenotypic outcomes, pointing towards different primary molecular targets and pathways. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes the current understanding of their modes of action.

Introduction: A Tale of Two Sugars

Avermectin B1a is a well-established anthelmintic that induces paralysis in nematodes by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls)[1][2]. This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis[2][3]. In contrast, its monosaccharide derivative, formed by the removal of the terminal oleandrose sugar, exhibits a strikingly different phenotype. It is a potent inhibitor of nematode larval development but is reportedly devoid of paralytic activity[1]. This suggests a more specific mechanism of action, potentially targeting pathways crucial for nematode growth and maturation rather than neuromuscular function.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the activity of Avermectin B1a and its monosaccharide derivative. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: In Vitro Activity Against Caenorhabditis elegans

CompoundMetricConcentrationEffectReference
Avermectin B1a (Ivermectin)-Therapeutic concentrationsFlaccid paralysis[4]
This compoundMAC0.1 µMLethal[5]

MAC: Minimum Active Concentration

Table 2: Electrophysiological Effects

CompoundPreparationEffectReference
Avermectin B1a (Ivermectin)Haemonchus contortus GluCl channels in Xenopus oocytesSlow and irreversible channel opening[1]
This compoundIsolated shore crab muscleStimulates conductance[5]
Avermectin B1a (Ivermectin)Ascaris interneurons and inhibitory motoneuronsBlocks transmission[2][3]

Table 3: Effects on Nematode Development

CompoundAssayObservationReference
Avermectin B1a (Ivermectin)C. elegans larval development assayInhibition of development[4]
This compoundGeneral observationPotent inhibitor of nematode larval development[1]

Experimental Protocols

Nematode Larval Development Assay

This protocol is designed to assess the inhibitory effects of compounds on the development of nematode larvae.

Objective: To quantify the impact of Avermectin B1a and its monosaccharide on the maturation of nematode larvae from egg to the L3 stage.

Materials:

  • Nematode eggs (e.g., C. elegans, Haemonchus contortus)

  • Solid growth medium (e.g., agar plates)

  • Bacterial food source (e.g., E. coli OP50 for C. elegans)

  • Test compounds (Avermectin B1a, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator

  • Microscope

Procedure:

  • Prepare solid growth medium plates containing a lawn of the bacterial food source.

  • Incorporate the test compounds into the medium at various concentrations. Include a solvent control.

  • Synchronize a population of nematode eggs.

  • Pipette a known number of eggs onto each plate.

  • Incubate the plates at an appropriate temperature (e.g., 20°C for C. elegans) for a period sufficient for larvae to reach the L3 stage in the control group (typically 3-4 days for C. elegans).

  • At the end of the incubation period, count the number of larvae that have successfully developed to the L3 stage under a microscope.

  • Calculate the percentage of larval development inhibition for each compound concentration compared to the control.

  • Determine the IC50 value (the concentration that inhibits 50% of larval development).

Electrophysiological Recording from Nematode Muscle

This protocol allows for the direct measurement of ion channel activity in response to the application of test compounds.

Objective: To characterize the effects of Avermectin B1a and its monosaccharide on the membrane potential and ion channel currents of nematode muscle cells.

Materials:

  • Live nematodes (e.g., Ascaris suum)

  • Dissection microscope and tools

  • Electrophysiology rig (including amplifier, digitizer, micromanipulators, and recording chamber)

  • Glass microelectrodes

  • Nematode saline solution

  • Test compounds in saline solution

Procedure:

  • Dissect the nematode to expose the muscle cells.

  • Place the preparation in the recording chamber and perfuse with saline solution.

  • Pull glass microelectrodes to a fine tip and fill with an appropriate electrolyte solution.

  • Using micromanipulators, impale a muscle cell with one or two microelectrodes for intracellular recording (current-clamp or voltage-clamp).

  • Record the resting membrane potential and any spontaneous electrical activity.

  • Perfuse the preparation with saline containing the test compound at a known concentration.

  • Record any changes in membrane potential or ion currents.

  • Wash out the compound and observe for reversal of the effects.

Visualizing the Mechanisms of Action

Known Signaling Pathway for Avermectin B1a (Disaccharide)

AvermectinB1a_Pathway AvermectinB1a Avermectin B1a (Disaccharide) GluCl Glutamate-Gated Chloride Channel (GluCl) AvermectinB1a->GluCl Binds and potentiates ChlorideInflux Increased Cl- Influx GluCl->ChlorideInflux Opens channel Hyperpolarization Hyperpolarization of Neuron/Muscle Cell ChlorideInflux->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Monosaccharide_Pathway Monosaccharide Avermectin B1a Monosaccharide UnknownTarget Unknown Molecular Target (e.g., Developmental Regulator, Enzyme) Monosaccharide->UnknownTarget Binds to? SignalingCascade Disruption of Developmental Signaling Cascade UnknownTarget->SignalingCascade Inhibits/ Activates? GeneExpression Altered Gene Expression (e.g., cuticle formation, molting) SignalingCascade->GeneExpression DevelopmentalArrest Larval Development Arrest GeneExpression->DevelopmentalArrest Experimental_Workflow start Start: Comparative Study phenotype Phenotypic Analysis (Paralysis vs. Developmental Arrest) start->phenotype electro Electrophysiology (GluCl Channel Activity) phenotype->electro Avermectin B1a larval Larval Development Assay (IC50 Determination) phenotype->larval Both Compounds conclusion Conclusion: Elucidation of Specific Mechanism electro->conclusion target Target Identification (e.g., Affinity Chromatography, Genetic Screens) larval->target Monosaccharide pathway Pathway Analysis (e.g., Transcriptomics, Proteomics) target->pathway pathway->conclusion

References

Dose-Response Analysis of Avermectin B1a Monosaccharide in Nematode Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response of Avermectin B1a monosaccharide against various nematode species. The information is compiled from experimental data to assist in research and development of novel anthelmintic therapies.

Comparative Efficacy of Avermectin B1a

Avermectin B1a, the primary active component of the avermectin family, demonstrates potent efficacy across a broad spectrum of nematode species. The following table summarizes the effective dosages of Avermectin B1a leading to a significant reduction in worm burdens in different host animals. The data is primarily presented as the oral or parenteral dose resulting in greater than 95% reduction of nematode populations.

Nematode SpeciesHostDosage (mg/kg)Efficacy (% Reduction)Reference
Haemonchus contortusSheep0.1 (oral)>95[1][2]
Ostertagia circumcinctaSheep0.1 (oral)>95[1][2]
Trichostrongylus axeiSheep0.1 (oral)>95[1][2]
Trichostrongylus colubriformisSheep0.1 (oral)>95[1][2]
Cooperia oncophoraSheep0.1 (oral)>95[1][2]
Oesophagostomum columbianumSheep0.1 (oral)>95[1][2]
Haemonchus placeiCattle0.1 (oral)>95[1][2]
Ostertagia ostertagiCattle0.1 (oral)>95[1][2]
Trichostrongylus axeiCattle0.1 (oral)>95[1][2]
Trichostrongylus colubriformisCattle0.1 (oral)>95[1][2]
Cooperia oncophoraCattle0.1 (parenteral)>95[1][2]
Cooperia punctataCattle0.1 (oral)>95[1][2]
Oesophagostomum radiatumCattle0.1 (oral)>95[1][2]
Dictyocaulus viviparusCattle0.1 (oral)>95[1][2]
Ancylostoma caninumDogs0.003 - 0.005 (oral)83 - 100[1][2]
Capillaria obsignataPoultry0.05 (oral)Effective[2]
Ascaridia galli (immature)Poultry0.1 (oral)Effective[2]
Heterakis gallinarumPoultry0.1 (oral)Not Effective[2]
Ascaris suumSwineNot specifiedParalyzing effect[3][4]
Caenorhabditis elegans(Free-living)Not specifiedAvermectin-sensitive[5]

Mechanism of Action: Signaling Pathway

Avermectin B1a exerts its anthelmintic effect by targeting the nematode's nervous system. Specifically, it binds to and potentiates the activity of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[6][7] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane. The sustained hyperpolarization inhibits the transmission of nerve impulses, resulting in paralysis and eventual death of the nematode.[7][8]

G cluster_neuron Nematode Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_out Chloride Ions (Cl-) (Intracellular) GluCl->Cl_out Increased Cl- influx Cl_in Chloride Ions (Cl-) (Extracellular) Hyperpolarization Hyperpolarization Cl_out->Hyperpolarization Avermectin Avermectin B1a Monosaccharide Avermectin->GluCl Binds to and activates Paralysis Paralysis and Death Hyperpolarization->Paralysis

Caption: Signaling pathway of this compound in nematodes.

Experimental Protocols

The determination of dose-response relationships for anthelmintic compounds like this compound typically involves in vitro assays measuring larval motility or development. The following is a generalized protocol for a larval motility assay.

Objective: To determine the concentration of this compound that inhibits the motility of nematode larvae (e.g., L3 stage of Haemonchus contortus).

Materials:

  • This compound

  • Nematode larvae (e.g., L3 stage)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • Automated motility tracking system or microscope

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤1%).

  • Larval Preparation:

    • Harvest and wash nematode larvae to remove any debris.

    • Adjust the larval suspension to a known concentration (e.g., 50-100 larvae per 50 µL).

  • Assay Setup:

    • Add a specific volume of the larval suspension to each well of a 96-well plate.

    • Add an equal volume of the corresponding drug dilution to each well. Include control wells with buffer and buffer with the highest concentration of DMSO used.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24-72 hours).

  • Motility Assessment:

    • Quantify larval motility using an automated tracking system that detects movement or by manual observation under a microscope.

    • For manual observation, a scoring system can be used (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration relative to the control wells.

    • Plot the percentage inhibition against the drug concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration) or LC50 (half-maximal lethal concentration).

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a dose-response analysis of an anthelmintic compound.

G A Prepare Drug Dilutions (this compound) C Dispense Larvae and Drug into 96-well Plate A->C B Prepare Nematode Larval Suspension B->C D Incubate Plate C->D E Assess Larval Motility (Automated or Manual) D->E F Data Analysis (Calculate EC50/LC50) E->F

Caption: General experimental workflow for dose-response analysis.

References

A Comparative Analysis of Avermectin B1a Monosaccharide and Commercial Nematicides for Efficacy Against Root-Knot Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nematicidal activity of Avermectin B1a monosaccharide with commercially available nematicides. The following sections present quantitative data from experimental studies, detailed experimental protocols for reproducing these findings, and visualizations of key biological pathways and experimental workflows. This information is intended to assist researchers in evaluating the potential of this compound as a novel nematicidal agent.

Data Presentation: Nematicidal Activity

The nematicidal efficacy of this compound and prominent commercial nematicides is summarized below. The data is primarily focused on the root-knot nematode, Meloidogyne incognita, a globally significant agricultural pest.

Table 1: In Vitro Nematicidal Activity against Meloidogyne incognita Second-Stage Juveniles (J2s)

CompoundLC50 / EC50 (µg/mL)Exposure TimeCitation
Avermectin B1a (Abamectin)0.68Not Specified[1]
Fluopyram0.29Not Specified[1]
Fosthiazate2.48Not Specified[1]

Table 2: Nematicidal Activity of this compound against Caenorhabditis elegans

CompoundMinimum Active Concentration (MAC) (µM)ObservationCitation
This compound0.1Lethal to C. elegans[2]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

In Vitro Nematicidal Bioassay

This protocol outlines the procedure for determining the direct toxicity of a compound to nematode juveniles.

Objective: To determine the lethal concentration (LC50) or effective concentration (EC50) of a test compound against second-stage juveniles (J2s) of Meloidogyne incognita.

Materials:

  • Meloidogyne incognita culture maintained on a suitable host plant (e.g., tomato).

  • Test compounds (this compound, commercial nematicides).

  • Appropriate solvents for dissolving test compounds (e.g., DMSO, ethanol).

  • Sterile distilled water.

  • Multi-well plates (e.g., 24-well or 96-well).

  • Stereomicroscope.

  • Pipettes and sterile tips.

  • Incubator.

Procedure:

  • Nematode Extraction: Freshly hatched J2s of M. incognita are collected from egg masses using a Baermann funnel technique or by hatching eggs in water.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent. A series of dilutions are then made in sterile distilled water to achieve the desired test concentrations. A control solution containing the same concentration of the solvent is also prepared.

  • Assay Setup: A fixed volume of nematode suspension (containing a known number of J2s, e.g., 50-100) is added to each well of a multi-well plate. An equal volume of the test solution is then added to the wells. Each concentration is replicated at least three times.

  • Incubation: The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After the incubation period, the number of dead or immobile nematodes in each well is counted under a stereomicroscope. Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 or EC50 value is then determined using probit analysis or other suitable statistical software.

Greenhouse Efficacy Trial

This protocol describes a pot experiment to evaluate the efficacy of a nematicide in a more realistic, soil-based environment.

Objective: To assess the ability of a test compound to protect a host plant from nematode infection and damage under greenhouse conditions.

Materials:

  • Host plant seedlings (e.g., tomato, cucumber).

  • Sterilized soil mix (e.g., sand, loam, peat).

  • Pots of a suitable size.

  • Meloidogyne incognita inoculum (eggs or J2s).

  • Test compounds.

  • Greenhouse facilities with controlled temperature and light.

Procedure:

  • Planting: Healthy, uniform seedlings of the host plant are transplanted into pots filled with the sterilized soil mix.

  • Nematicide Application: The test compound is applied to the soil at the desired rates. Application methods can include soil drench, incorporation into the soil, or as a seed treatment. An untreated control group is also included.

  • Nematode Inoculation: A known number of M. incognita eggs or J2s are inoculated into the soil around the base of each plant.

  • Growth Period: The plants are maintained in the greenhouse for a specified period (e.g., 4-8 weeks) under optimal growing conditions.

  • Data Collection: At the end of the experiment, plants are carefully uprooted. The following parameters are assessed:

    • Root Galling Index: The severity of root galling is rated on a scale (e.g., 0-5 or 0-10).

    • Nematode Population: The number of eggs and juveniles in the roots and soil is determined using appropriate extraction methods.

    • Plant Growth Parameters: Plant height, shoot weight (fresh and dry), and root weight (fresh and dry) are measured.

  • Data Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key aspects of this comparative guide.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_greenhouse Greenhouse Trial Nematode_Culture Nematode Culture (M. incognita) J2_Extraction J2 Extraction Nematode_Culture->J2_Extraction Assay_Setup Assay Setup (Multi-well plates) J2_Extraction->Assay_Setup Test_Solutions Prepare Test Solutions Test_Solutions->Assay_Setup Incubation Incubation (24-72h) Assay_Setup->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment LC50_Determination LC50/EC50 Determination Mortality_Assessment->LC50_Determination Planting Planting (Host Plant) Nematicide_Application Nematicide Application Planting->Nematicide_Application Nematode_Inoculation Nematode Inoculation Nematicide_Application->Nematode_Inoculation Growth_Period Growth Period (4-8 weeks) Nematode_Inoculation->Growth_Period Data_Collection Data Collection (Galling, Population, Growth) Growth_Period->Data_Collection Efficacy_Evaluation Efficacy Evaluation Data_Collection->Efficacy_Evaluation

Caption: Experimental workflow for nematicide evaluation.

Signaling_Pathway Avermectin Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and activates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: this compound mechanism of action.

Logical_Comparison cluster_compounds Compounds cluster_evaluation Evaluation Metrics Topic Benchmarking this compound against Commercial Nematicides Avermectin_Mono Avermectin B1a Monosaccharide Topic->Avermectin_Mono Commercial_Nem Commercial Nematicides (Abamectin, Fluopyram, Tioxazafen) Topic->Commercial_Nem In_Vitro In Vitro Activity (LC50/EC50) Avermectin_Mono->In_Vitro Greenhouse Greenhouse Efficacy (Galling, Population) Avermectin_Mono->Greenhouse MoA Mechanism of Action Avermectin_Mono->MoA Commercial_Nem->In_Vitro Commercial_Nem->Greenhouse Commercial_Nem->MoA Conclusion Comparative Efficacy Assessment In_Vitro->Conclusion Greenhouse->Conclusion MoA->Conclusion

Caption: Logical structure of the comparative analysis.

References

A Comparative Guide to the Structural Activity Relationship of Avermectin B1a and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Avermectin B1a and its synthetic derivatives, focusing on their structural activity relationships (SAR). It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to inform the design of novel, potent anthelmintic and insecticidal agents.

Introduction to Avermectin B1a

Avermectin B1a is a potent, naturally occurring macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis.[1][2] It is a major component of Abamectin (typically ≥80% Avermectin B1a and ≤20% Avermectin B1b), a widely used agricultural pesticide.[3] Avermectins exhibit powerful anthelmintic and insecticidal properties, which has led to the development of several commercially successful derivatives, including Ivermectin and Emamectin, for use in veterinary and human medicine, and agriculture.[4][5] Understanding the relationship between the chemical structure of these compounds and their biological activity is critical for the rational design of new derivatives with improved efficacy, selectivity, and resistance-breaking capabilities.

Mechanism of Action

The primary mechanism of action for Avermectin B1a and its derivatives involves the potentiation of glutamate-gated chloride channels (GluCls), which are specific to protostome invertebrates.[2][6] Binding of avermectins to these channels locks them in an open state, causing an influx of chloride ions (Cl-) into nerve and muscle cells.[2][5][7] This leads to hyperpolarization of the cell membrane, which in turn blocks the transmission of electrical signals, resulting in paralysis and death of the invertebrate.[2][6] Avermectins also have minor effects on gamma-aminobutyric acid (GABA)-controlled chloride channels.[1][8] The high specificity for invertebrate GluCls is a key reason for their relatively low toxicity in mammals, which lack this type of ion channel.[2][5]

Avermectin_MoA cluster_membrane Invertebrate Neuron/Muscle Cell Membrane cluster_effect Cellular & Physiological Effect AVM Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds & Potentiates Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Figure 1. Mechanism of action of Avermectin B1a in invertebrates.

Structural Activity Relationships (SAR)

The complex structure of Avermectin B1a offers multiple sites for chemical modification. Key positions that influence its biological activity include the C22-C23 double bond, the C5 hydroxyl group, the C13 position, and the C4'' hydroxyl group of the oleandrose disaccharide moiety.

Modification at the C22-C23 Position

The difference between Avermectin B1 (abamectin) and Avermectin B2 lies at the C22-C23 position; B1 possesses a double bond whereas B2 has a hydrated bond with a hydroxyl group at C23.[9]

  • Hydrogenation: Catalytic hydrogenation of the C22-C23 double bond of Avermectin B1a produces 22,23-dihydroavermectin B1a, the major component of Ivermectin .[5] This modification alters the activity profile, notably improving efficacy when administered parenterally compared to the parent compound.[9]

Modification at the C13 Position

The C13 position is an allylic/homoallylic alcohol that significantly influences binding affinity and in vivo activity.

  • Substituent Polarity: Studies on 22,23-dihydroavermectin B1a aglycon show that lipophilic substituents (e.g., halogen, alkoxy) at the C13 position generally retain high biological activity.[10] In contrast, more polar substituents like hydroxyl and amino groups result in weaker activity.[10]

  • Rearrangements: Any rearrangement of the double bond from the 13(14)-position to create 15-substituted derivatives leads to a complete loss of activity.[10]

  • Oxidation: The 13-oxo derivative, despite having good binding affinity to the C. elegans receptor, shows weak in vivo activity, possibly due to poor stability or absorption.[10]

Modification at the C5 Position

The C5 hydroxyl group is a common site for esterification.

  • Esterification: Synthesizing ester derivatives at the C5 position has been shown to produce compounds with insecticidal activity that is sometimes higher than the parent Avermectin B1a.[11]

Modification at the C4'' Position (Disaccharide Moiety)

The disaccharide at C13 is crucial for activity, but modifications to it can yield highly potent derivatives.

  • Amino-derivatives: An intensive synthetic program on 4"-deoxy-4"-epiamino avermectins led to the discovery of Emamectin .[4] Emamectin benzoate, a mixture containing primarily 4"-deoxy-4"-epi-methylamino-avermectin B1a benzoate, is a highly successful agricultural insecticide with enhanced potency against certain pests, particularly lepidopterans.[3]

Quantitative Comparison of Biological Activity

The following tables summarize experimental data on the biological activity of Avermectin B1a and its derivatives against various invertebrate pests.

Table 1: Insecticidal and Acaricidal Activity of Avermectin Derivatives

Compound Target Pest Assay Type Activity Measurement Value Reference
Avermectin Tetranychus cinnabarinus Leaf Disc LC50 0.013 µM [3]
Derivative 9j Tetranychus cinnabarinus Leaf Disc LC50 0.005 µM [3]
Derivative 16d Tetranychus cinnabarinus Leaf Disc LC50 0.002 µM [3]
Avermectin Aphis craccivora Leaf Disc LC50 52.234 µM [3]
Derivative 9g Aphis craccivora Leaf Disc LC50 5.634 µM [3]
Derivative 9h Aphis craccivora Leaf Disc LC50 6.809 µM [3]
Avermectin Bursaphelenchus xylophilus Direct Contact LC50 6.746 µM [3]
Derivative 9b Bursaphelenchus xylophilus Direct Contact LC50 ~2.9-5.0 µM [3]
Avermectin B2a derivative (m-bromobenzoyl hydrazine) Plutella xylostella Leaf Dip Mortality (at 1 µg/mL) 75% [12]

| Avermectin B2a derivative (isonicotinic hydrazine) | Plutella xylostella | Leaf Dip | Mortality (at 1 µg/mL) | 50% |[12] |

Experimental Protocols

Methodologies for evaluating the biological activity of avermectin derivatives typically involve exposing target organisms to varying concentrations of the compounds and observing the response.

Insecticidal and Acaricidal Bioassay (General Protocol)

This protocol is a generalized representation based on methods used for testing against spider mites and aphids.[3][10]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone or DMSO). A series of dilutions are then made using water containing a surfactant (e.g., Triton X-100) to ensure even spreading.

  • Test Arenas: For mites and aphids, leaf discs from a host plant (e.g., bean plants for spider mites) are often used. The discs are placed on a moist surface (e.g., agar or wet cotton) in a petri dish.

  • Application: The leaf discs are dipped into the respective test solutions for a set period (e.g., 5-10 seconds) and allowed to air dry. A control group is treated with the solvent-surfactant solution only.

  • Infestation: A known number of adult pests (e.g., 20-30 adult female spider mites) are transferred to each treated leaf disc.

  • Incubation: The petri dishes are maintained under controlled conditions (temperature, humidity, and photoperiod) for a specified duration (e.g., 48 to 72 hours).

  • Data Collection: Mortality is assessed by gently prodding the pests with a fine brush. Pests that are unable to move are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis or a similar statistical method to determine the lethal concentration required to kill 50% of the population (LC50).

Receptor Binding Assay

Binding affinity is often evaluated using synaptic membrane preparations from a model organism like the nematode Caenorhabditis elegans.[10]

  • Membrane Preparation: A homogenate of C. elegans is prepared and subjected to centrifugation to isolate the synaptic membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]ivermectin) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value provides an indication of the compound's binding affinity for the receptor.

Figure 2. General workflow for SAR studies of Avermectin derivatives.

Conclusion

The structural activity relationship of Avermectin B1a is complex, with its biological potency being highly sensitive to modifications at several key positions. The general trends indicate that:

  • Lipophilicity at C13 is favored: Lipophilic substituents at the C13 position tend to maintain or enhance activity, while polar groups are detrimental.[10]

  • The C22-C23 double bond is not essential: Its hydrogenation to form ivermectin enhances parenteral efficacy, demonstrating that this site can be modified to improve pharmacokinetic properties.[9]

  • The C4'' position is a critical site for potency enhancement: Modification at this site, as seen in emamectin, can dramatically increase insecticidal activity against specific pests.[4]

  • The C5 position allows for esterification: This can lead to derivatives with improved insecticidal properties.[11]

These findings provide a rational basis for the continued exploration and design of novel avermectin derivatives. Future research aimed at developing compounds that can overcome emerging resistance will likely leverage these foundational SAR principles.[3][13]

References

A Comparative Guide to the In-Vitro and In-Vivo Correlation of Avermectin B1a Monosaccharide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Avermectin B1a monosaccharide with its parent compound, Avermectin B1a, and other related avermectins. The information presented is supported by experimental data from in-vitro and in-vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. Avermectin B1a, a major component of the commercially available abamectin, is a disaccharide that exerts its effect primarily through the modulation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates. This compound is a derivative of Avermectin B1a where the terminal oleandrose sugar is removed. This modification can alter the compound's physicochemical properties and biological activity. This guide explores the correlation between the in-vitro and in-vivo activities of this compound, providing a comparative analysis with its disaccharide counterpart and other relevant avermectins like ivermectin.

Data Presentation: In-Vitro Activity Comparison

The following table summarizes the quantitative data from in-vitro studies, comparing the activity of this compound with Avermectin B1a and Ivermectin.

CompoundAssayOrganism/Cell LineMetricValueReference
This compound Nematode Larval Development AssayHaemonchus contortusEC₅₀~0.001 µg/mL
Avermectin B1a Nematode Larval Development AssayHaemonchus contortusEC₅₀~0.001 µg/mL
Ivermectin Nematode Larval Development AssayHaemonchus contortusEC₅₀0.001 µg/mL
Avermectin B1a [³H]muscimol binding to GABA receptorRat brain membranes-Inhibited binding
Avermectin B1a [³H]flunitrazepam binding to GABA receptorRat brain membranes-Potentiated binding
Avermectin B1a ³⁶Cl⁻ influx assay (GABA-gated)Rat brain microsacs-Induced influx (35% of GABA max)
Ivermectin Glutamate-gated Chloride Channel BindingHaemonchus contortusKᵈ0.35 ± 0.1 nM

Key Findings from In-Vitro Studies:

  • In a nematode larval development assay using Haemonchus contortus, this compound demonstrated comparable potency to its disaccharide parent, Avermectin B1a, and the widely used anthelmintic, ivermectin, with an EC₅₀ value of approximately 0.001 µg/mL. This suggests that the terminal sugar moiety may not be critical for this specific in-vitro activity.

  • Studies on Avermectin B1a reveal its interaction with the GABA receptor complex in rat brain membranes. It inhibits the binding of the GABA agonist [³H]muscimol while potentiating the binding of the benzodiazepine [³H]flunitrazepam.

  • Avermectin B1a also directly gates chloride influx through the GABA receptor-associated channel, albeit to a lesser extent than GABA itself.

  • Ivermectin, a close analog of Avermectin B1a, exhibits high-affinity binding to glutamate-gated chloride channels from Haemonchus contortus, with a dissociation constant (Kᵈ) in the nanomolar range. This highlights the primary target for avermectins in nematodes.

Data Presentation: In-Vivo Activity

Direct comparative in-vivo efficacy studies between this compound and its disaccharide counterpart are limited in the reviewed literature. However, the potent in-vitro activity of the monosaccharide against nematode larvae suggests a strong potential for in-vivo anthelmintic effects. Avermectin B1a has demonstrated in-vivo efficacy against microfilariae of Dirofilaria immitis in dogs at doses of 0.05 to 0.1 mg/kg.

Experimental Protocols

In-Vitro: Nematode Larval Development Assay

This assay is used to determine the concentration of a compound that inhibits the development of nematode larvae.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Agar plates

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Nutrient broth

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Isolate nematode eggs from fecal samples.

  • Sterilize the eggs and place them on agar plates to hatch into first-stage larvae (L1).

  • Prepare serial dilutions of the test compounds in nutrient broth in a 96-well plate.

  • Add a suspension of L1 larvae to each well.

  • Incubate the plates at a controlled temperature (e.g., 27°C) for a period that allows development to the third larval stage (L3) in control wells (typically 5-7 days).

  • After incubation, count the number of L1, L2, and L3 larvae in each well under a microscope.

  • The effective concentration 50 (EC₅₀), the concentration that inhibits the development of 50% of the larvae to the L3 stage, is calculated by plotting the percentage of inhibition against the compound concentration.

In-Vivo: Larval Migration Inhibition Test (LMIT)

This test assesses the ability of a compound to paralyze nematode larvae, thereby inhibiting their migration.

Materials:

  • Third-stage nematode larvae (L3)

  • Test compounds

  • 96-well microtiter plates

  • Sieve plates with a specific pore size

  • Collection plates

  • Buffer solution

Procedure:

  • Prepare serial dilutions of the test compounds in a buffer solution in a 96-well plate.

  • Add a known number of L3 larvae to each well and incubate for a defined period.

  • Place a sieve plate on top of a collection plate.

  • Transfer the contents of the incubation plate to the corresponding wells of the sieve plate.

  • Active, non-paralyzed larvae will migrate through the pores of the sieve into the collection plate.

  • After a set migration period, count the number of larvae in the collection plate.

  • The percentage of migration inhibition is calculated relative to a negative control. The EC₅₀ value can then be determined.

Mandatory Visualization

Signaling Pathway of Avermectin B1a at the Glutamate-Gated Chloride Channel (GluCl)

GluCl_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization/ Inhibition of Signal Transmission Cl_ion->Hyperpolarization Influx leads to Avermectin Avermectin B1a Monosaccharide Avermectin->GluCl Binds & Potentiates

Caption: this compound action on GluCls.

Signaling Pathway of Avermectin B1a at the GABA Receptor

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization/ Inhibition of Signal Transmission Cl_ion->Hyperpolarization Influx leads to Avermectin Avermectin B1a Monosaccharide Avermectin->GABA_R Allosterically Modulates BZD Benzodiazepine BZD->GABA_R Allosterically Modulates

Caption: this compound's modulation of GABA receptors.

Experimental Workflow: Nematode Larval Development Assay

Larval_Development_Workflow start Start: Isolate Nematode Eggs hatch Hatch Eggs to L1 Larvae start->hatch prepare_compounds Prepare Serial Dilutions of Test Compounds hatch->prepare_compounds incubate Incubate L1 Larvae with Compounds prepare_compounds->incubate assess Assess Larval Development (Count L1, L2, L3) incubate->assess analyze Calculate EC₅₀ assess->analyze end End: Determine Potency analyze->end

Caption: Workflow for the nematode larval development assay.

Conclusion

The available in-vitro data suggests that this compound is a potent anthelmintic compound, with activity comparable to its disaccharide parent, Avermectin B1a, and ivermectin in nematode larval development assays. This indicates that the terminal sugar is not essential for its primary mode of action against nematodes in this context. The primary mechanism of action for avermectins involves the potentiation of glutamate-gated and GABA-gated chloride channels, leading to paralysis and death of the parasite. While direct in-vivo comparative data for the monosaccharide is not as readily available, its strong in-vitro performance warrants further investigation into its in-vivo efficacy and pharmacokinetic profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anthelmintic drug discovery and development.

A Comparative Analysis of Avermectin B1a Monosaccharide and Milbemycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Avermectin B1a monosaccharide and milbemycins, two classes of macrocyclic lactones with significant antiparasitic properties. While both originate from fermentation products of Streptomyces species and share a core mechanism of action, key structural and functional differences lead to distinct biological profiles. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes their mechanism of action.

Executive Summary

This compound, a degradation product of Avermectin B1a, is a potent inhibitor of nematode larval development but notably lacks the paralytic activity characteristic of its parent compound and the milbemycins. Milbemycins, on the other hand, are a group of broad-spectrum antiparasitics that induce paralysis in invertebrates. This fundamental difference in their ultimate biological effect, despite a shared molecular target, makes them intriguing subjects for comparative study in the development of novel anthelmintic strategies.

Structural and Mechanistic Comparison

This compound and milbemycins are structurally related macrocyclic lactones. The primary structural difference is the presence of a monosaccharide unit at the C-13 position of this compound, a feature absent in milbemycins. Both compound classes exert their primary effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates[1][2][3].

Binding to these channels increases the influx of chloride ions into nerve and muscle cells, leading to hyperpolarization and disruption of nerve signal transmission[4]. However, the downstream consequences of this channel modulation appear to differ. While milbemycins and parent avermectins cause a persistent activation of these channels leading to irreversible paralysis and death, this compound inhibits larval development without inducing paralysis. This suggests a more nuanced interaction with the GluCls or downstream cellular processes in the case of the monosaccharide.

Signaling Pathway: Action on Glutamate-Gated Chloride Channels

GluCl_Signaling cluster_membrane Neuronal/Myocyte Membrane cluster_compounds Compound Action cluster_effects Biological Effects GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Chloride Influx (Cl-) GluCl->Cl_in Opens Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Causes Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to Larval_Inhibition Inhibition of Larval Development Hyperpolarization->Larval_Inhibition Contributes to Milbemycins Milbemycins Milbemycins->GluCl Binds & Activates AVM_Mono Avermectin B1a Monosaccharide AVM_Mono->GluCl Binds & Modulates

Figure 1: Mechanism of action of milbemycins and this compound.

Comparative Efficacy

Direct comparative efficacy studies between this compound and milbemycins are limited. However, by compiling data from individual studies, a comparative picture emerges, primarily focusing on their effects on nematodes.

Compound/ClassTarget OrganismEfficacy MetricValueReference(s)
This compound Caenorhabditis elegansMinimum Active Concentration (MAC)0.1 µM
Milbemycin Oxime Angiostrongylus cantonensis (in vitro)Inhibitory Concentration≥ 10⁻⁹ g/mL[5]
Crenosoma vulpis (L3 larvae, in vitro)LC5067 ng/mL[6]
Ancylostoma caninum (adults, in vivo)Efficacy99.6%[7]
Toxocara canis (immature adults, in vivo)Efficacy96.15%[8]
Moxidectin Crenosoma vulpis (L3 larvae, in vitro)LC506.7 ng/mL[6]
Ostertagia ostertagi (in vivo)Efficacy99.9 - 100%[9]
Cooperia spp. (in vivo)Efficacy99.4 - 100%[9]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. MAC (Minimum Active Concentration) is the lowest concentration at which a compound shows a defined biological effect.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively published, as it is a metabolite of Avermectin B1a. The pharmacokinetics of the parent avermectins and milbemycins, however, have been studied, particularly in veterinary species. Milbemycins are noted to have a longer half-life than avermectins[4].

ParameterAvermectins (General)Milbemycins (General)
Absorption Rapidly absorbed after oral or parenteral administration[1].Rapidly absorbed after oral administration[4].
Distribution Wide, with highest concentrations in liver and fat[10].Wide distribution.
Metabolism Primarily hepatic.Primarily hepatic.
Excretion Almost entirely in feces[1].Primarily in feces.
Half-life Varies by specific compound and formulation.Generally longer than avermectins[4].

Toxicology

Both avermectins and milbemycins have a high margin of safety in mammals due to the absence of the specific glutamate-gated chloride channels that they target in invertebrates[1]. The primary mechanism of toxicity in mammals involves binding to GABA-gated chloride channels in the central nervous system[11]. Clinical signs of toxicity are primarily neurological and include ataxia, tremors, lethargy, and in severe cases, coma[11]. Certain dog breeds with a defect in the ABCB1 (formerly MDR1) gene are more susceptible to the neurotoxic effects of these compounds[11].

Compound/ClassAcute Oral LD50 (Rat)Notes
Abamectin (contains Avermectin B1a) ~10 mg/kg
Milbemycin Oxime >5,000 mg/kg (in a formulation)Data from a safety data sheet for a formulation containing milbemycin oxime and lufenuron.

Experimental Protocols

Nematode Larval Development Inhibition Assay

This assay is suitable for assessing the activity of compounds that inhibit larval development without necessarily causing immediate paralysis, such as this compound.

Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third-stage (L3) larvae.

Materials:

  • Freshly collected nematode eggs (e.g., from fecal samples of infected animals).

  • Agar or other suitable solid growth medium.

  • 96-well microtiter plates.

  • Test compounds (this compound, milbemycins) at various concentrations.

  • Bacterial suspension (e.g., E. coli) as a food source.

  • Incubator set at an appropriate temperature for larval development (e.g., 25-27°C).

  • Microscope.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dispense the agar medium into the wells of a 96-well plate.

  • Add the different concentrations of the test compounds to the wells.

  • Add a standardized number of nematode eggs (e.g., 40-60 eggs per well) to each well.

  • Add a food source, such as a bacterial suspension, to each well.

  • Incubate the plates for a period sufficient for control larvae to develop to the L3 stage (typically 6 days).

  • At the end of the incubation period, examine the wells under a microscope to determine the developmental stage of the larvae.

  • Calculate the percentage of inhibition of development to L3 for each compound concentration and determine the IC50 (the concentration that inhibits 50% of larval development).

Larval Motility/Migration Inhibition Assay

This assay is suitable for assessing the paralytic effects of compounds like milbemycins.

Objective: To determine the concentration of a test compound that inhibits the motility or migration of nematode larvae.

Materials:

  • Third-stage (L3) nematode larvae.

  • 96-well plates or other suitable assay vessels.

  • Test compounds at various concentrations.

  • Culture medium.

  • Microscope or automated tracking system.

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Dispense a standardized number of L3 larvae into each well of the plate.

  • Add the test compound solutions to the wells.

  • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Assess larval motility visually under a microscope or using an automated tracking system.

  • Calculate the percentage of motile larvae at each concentration and determine the EC50 (the concentration that inhibits motility in 50% of the larvae).

Experimental Workflow: In Vitro Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_larvae Prepare Nematode Eggs or L3 Larvae start->prep_larvae setup_plate Set up 96-Well Plate (Media, Compounds, Larvae/Eggs) prep_compounds->setup_plate prep_larvae->setup_plate incubation Incubate at Controlled Temperature setup_plate->incubation observation Microscopic Observation (Development Stage/Motility) incubation->observation calculation Calculate % Inhibition, IC50/EC50 observation->calculation end End calculation->end

Figure 2: Generalized workflow for in vitro anthelmintic efficacy testing.

Conclusion

This compound and milbemycins, while sharing a common molecular target in glutamate-gated chloride channels, exhibit distinct biological activities. Milbemycins act as broad-spectrum paralytic agents against a range of invertebrates. In contrast, this compound's primary reported activity is the potent inhibition of nematode larval development, without inducing paralysis.

This comparative analysis highlights the potential for developing more targeted anthelmintic strategies. The non-paralytic, developmental inhibitory action of this compound could offer a different approach to parasite control, potentially with a different resistance profile compared to traditional paralytic agents. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their efficacy, pharmacokinetics, and to explore the potential for synergistic or combination therapies. The experimental protocols outlined provide a framework for conducting such future investigations.

References

Safety Operating Guide

Safe Disposal of Avermectin B1a Monosaccharide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Avermectin B1a monosaccharide is critical for ensuring laboratory safety and environmental protection. Due to its toxicological profile, this compound must be managed as hazardous waste. Adherence to these step-by-step procedures will ensure compliance with safety regulations and prevent unintended exposure or environmental contamination.

Core Principles of Chemical Waste Management
  • Protect Personnel: Minimize exposure through the use of appropriate Personal Protective Equipment (PPE).

  • Prevent Environmental Contamination: Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. The compound is very toxic to aquatic life with long-lasting effects[1][2][3].

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations[3][4][5].

Hazard Profile Summary

Avermectin B1a, the parent compound of the monosaccharide, is classified with significant health and environmental hazards. While the monosaccharide itself may not be as thoroughly investigated, it should be handled with the same precautions.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral, Inhalation) Fatal if swallowed or inhaled.[1][2]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling powders outside of a fume hood or if aerosol formation is possible, a NIOSH-approved respirator is necessary[1].

2. Waste Segregation and Containment

  • Designate a Waste Stream: All solid waste contaminated with this compound (e.g., unused compound, contaminated filter paper, weigh boats, gloves) must be segregated as hazardous chemical waste.

  • Use a Dedicated Waste Container:

    • Place all solid waste into a clearly labeled, sealable, and chemically compatible container.

    • The container must be marked with "Hazardous Waste" and the full chemical name: "this compound."

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.

3. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Wear Appropriate PPE: Don full PPE as described above.

  • Contain the Spill:

    • Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation[4]. Avoid dry sweeping.

    • Liquids: Cover with a chemical absorbent material.

  • Collect Waste: Carefully scoop the contained material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[1]. All cleaning materials must also be disposed of as hazardous waste.

4. Storage and Final Disposal

  • Temporary Storage: Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area, away from incompatible materials.

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous material disposal company[6]. Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup and disposal.

  • Disposal Methods: Approved disposal methods include incineration in a licensed apparatus or burial in a licensed landfill specifically designated for chemical waste[4][5][6].

5. Contaminated Container Disposal

Empty containers that held this compound are also considered hazardous waste as they retain chemical residue[5].

  • Decontaminate the empty container if possible.

  • Dispose of the container through the same hazardous waste stream as the chemical itself[6]. Some regulations may require puncturing the container to prevent reuse[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_spill Spill Response cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Place in a Designated, Sealed Waste Container segregate->container spill Spill Occurs segregate->spill If Spill label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container storage Store in Secure Satellite Accumulation Area label_container->storage contain_spill Contain Spill (Use Absorbent Material) spill->contain_spill Yes collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->container Add to Waste Container ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal Arrange Pickup by Licensed Hazardous Waste Contractor ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Avermectin B1a monosaccharide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.

Compound Hazard Overview: Avermectin B1a and its derivatives are potent neurotoxic compounds.[1][2] Safety data sheets (SDS) for closely related compounds indicate that Avermectin B1a can be fatal if swallowed or inhaled and is toxic in contact with skin.[2] It is also suspected of damaging fertility or the unborn child and can cause damage to the central and peripheral nervous systems through prolonged or repeated exposure.[2] The compound is very toxic to aquatic life with long-lasting effects.[2][3] Given the high toxicity, all handling must be performed with strict adherence to safety protocols.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted to ensure the selection of appropriate PPE.[4][5] The minimum required PPE for handling this compound includes:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves.[5]To provide a primary and secondary barrier against skin contact. Toxic in contact with skin.[2]
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard.[5][6]To protect eyes from dust particles and potential splashes.
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements.[5][7]To protect skin from accidental spills.[4]
Respiratory Protection A NIOSH-approved respirator is necessary if work is not performed in a certified chemical fume hood.[6]To prevent inhalation of the highly toxic dust particles.[1] Fatal if inhaled.[2]
Face Protection A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[5][7]To provide an extra layer of protection for the entire face.

Operational Plan for Handling

All procedures should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure risk.[4]

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eye wash station are accessible.[8]

  • Don all required PPE before handling the compound.

  • Have spill containment materials (e.g., absorbent pads, vermiculite) readily available.[3]

Step 2: Handling and Weighing

  • Handle this compound as a solid in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation.[1]

  • Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned after use.

  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

Step 3: Post-Handling

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove PPE, avoiding self-contamination. Dispose of gloves and other disposable items as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][3]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Store waste in a designated, secure area away from incompatible materials.[1]

  • Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour any waste down the drain, as the compound is very toxic to aquatic life.[3][10]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe spill_kit 3. Verify Spill Kit Availability don_ppe->spill_kit weigh 4. Weigh Compound spill_kit->weigh dissolve 5. Prepare Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste 8. Segregate & Contain Waste decontaminate->segregate_waste doff_ppe 9. Doff PPE segregate_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.